Methyl 2-(2-aminoethyl)benzoate
Description
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Properties
IUPAC Name |
methyl 2-(2-aminoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDBWBQCKQHHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447614 | |
| Record name | Methyl 2-(2-aminoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771581-77-2 | |
| Record name | Methyl 2-(2-aminoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 2-(2-aminoethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(2-aminoethyl)benzoate is a valuable bifunctional molecule embodying both a primary amine and a methyl ester, making it a versatile building block in the synthesis of a wide array of complex organic molecules and pharmaceutical agents. Its strategic placement of the aminoethyl group ortho to the methoxycarbonyl moiety on the benzene ring offers unique steric and electronic properties that are leveraged in the construction of heterocyclic systems and other targeted therapeutic compounds. This guide provides a comprehensive overview of a robust and well-established synthetic pathway to this important intermediate, delving into the mechanistic underpinnings of each step and furnishing detailed experimental protocols.
Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of the target molecule is paramount for its successful synthesis, purification, and application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | PubChem |
| Molecular Weight | 179.22 g/mol | PubChem |
| CAS Number | 10899254 | PubChem |
| Predicted Boiling Point | 285.6 ± 25.0 °C | ChemSpider |
| Predicted LogP | 1.45 | ChemSpider |
| Predicted pKa | 9.56 ± 0.10 (amine) | ChemSpider |
Synthetic Strategy: A Multi-Step Approach
A reliable and scalable synthesis of this compound can be achieved through a multi-step sequence commencing from readily available starting materials. The overarching strategy involves the elaboration of a two-carbon side chain from an ortho-substituted benzoic acid derivative, culminating in the introduction of the primary amine functionality. A particularly effective route leverages the Gabriel Synthesis , a classic and dependable method for the preparation of primary amines, which circumvents the common issue of over-alkylation.
The logical workflow for this synthesis is depicted below:
Figure 1: Overall synthetic workflow for this compound.
Detailed Synthetic Protocols and Mechanistic Insights
Part 1: Synthesis of the Key Precursor: Methyl 2-(2-bromoethyl)benzoate
The initial phase of the synthesis focuses on the construction of the 2-(2-bromoethyl) side chain on the methyl benzoate scaffold. This is accomplished in a three-step sequence starting from methyl 2-formylbenzoate.
Step 1: Wittig Reaction to Form Methyl 2-vinylbenzoate
The synthesis commences with a Wittig reaction to introduce the vinyl group. This olefination reaction is a cornerstone of organic synthesis, prized for its reliability and stereoselectivity.
-
Mechanism: The ylide, generated from methyltriphenylphosphonium bromide and a strong base, attacks the electrophilic carbonyl carbon of methyl 2-formylbenzoate. This leads to the formation of a betaine intermediate, which subsequently collapses to form the desired alkene and triphenylphosphine oxide.
Experimental Protocol:
-
To a suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a strong base such as n-butyllithium or potassium tert-butoxide is added dropwise.
-
The resulting ylide solution is stirred at 0 °C for 30 minutes.
-
A solution of methyl 2-formylbenzoate in anhydrous THF is then added dropwise to the ylide solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford pure methyl 2-vinylbenzoate.
Step 2: Anti-Markovnikov Hydroboration-Oxidation to Yield Methyl 2-(2-hydroxyethyl)benzoate
With the vinyl group in place, the next step is to introduce a hydroxyl group at the terminal carbon. This is achieved through a hydroboration-oxidation reaction, a classic method for the anti-Markovnikov hydration of alkenes.
-
Mechanism: Borane (in the form of a THF complex) adds across the double bond in a concerted, syn-addition. The boron atom adds to the less substituted carbon, and the hydride adds to the more substituted carbon. Subsequent oxidation with hydrogen peroxide in the presence of a base replaces the boron atom with a hydroxyl group, yielding the primary alcohol.
Experimental Protocol:
-
To a solution of methyl 2-vinylbenzoate in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of borane-tetrahydrofuran complex (1 M in THF) is added dropwise.
-
The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred for an additional two hours.
-
The reaction is carefully quenched by the dropwise addition of water, followed by an aqueous solution of sodium hydroxide and then 30% hydrogen peroxide.
-
The mixture is stirred at room temperature for several hours.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude methyl 2-(2-hydroxyethyl)benzoate is typically of sufficient purity for the next step, or can be further purified by column chromatography.
Step 3: Bromination via the Appel Reaction to Furnish Methyl 2-(2-bromoethyl)benzoate
The final step in the precursor synthesis is the conversion of the primary alcohol to the corresponding bromide. The Appel reaction is an efficient method for this transformation.
-
Mechanism: Triphenylphosphine reacts with carbon tetrabromide to form a phosphonium salt. The alcohol then attacks the phosphonium salt, leading to the formation of an alkoxyphosphonium bromide. A subsequent intramolecular SN2 reaction, where the bromide ion attacks the carbon bearing the oxygen, results in the formation of the alkyl bromide and triphenylphosphine oxide.
Experimental Protocol (based on a similar patented procedure[1]):
-
To a solution of methyl 2-(2-hydroxyethyl)benzoate and triphenylphosphine in anhydrous dichloromethane at 0 °C, a solution of carbon tetrabromide in dichloromethane is added dropwise.
-
The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by TLC.
-
The reaction mixture is concentrated under reduced pressure, and the resulting residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the target compound, methyl 2-(2-bromoethyl)benzoate.
Part 2: The Gabriel Synthesis of this compound
With the key bromo-ester in hand, the final stage of the synthesis is the introduction of the primary amine via the Gabriel synthesis.[2][3][4] This method utilizes the phthalimide anion as a surrogate for the ammonia anion, preventing the over-alkylation that can plague direct amination with ammonia.
Figure 2: The two stages of the Gabriel Synthesis.
Step 4a: N-Alkylation of Potassium Phthalimide
-
Mechanism: The phthalimide anion, a potent nucleophile, displaces the bromide from methyl 2-(2-bromoethyl)benzoate in a classic S N2 reaction. The use of a polar aprotic solvent like DMF facilitates this reaction.[4]
Experimental Protocol:
-
A mixture of methyl 2-(2-bromoethyl)benzoate and potassium phthalimide in anhydrous N,N-dimethylformamide (DMF) is heated at 80-100 °C for several hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into water.
-
The resulting precipitate, N-(2-(2-methoxycarbonylphenyl)ethyl)phthalimide, is collected by filtration, washed with water, and dried.
Step 4b: Hydrazinolysis for Deprotection
-
Mechanism: The Ing-Manske procedure, which employs hydrazine, is a mild and effective method for cleaving the phthalimide group.[5] Hydrazine acts as a nucleophile and attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable five-membered phthalhydrazide ring and the liberation of the desired primary amine.
Experimental Protocol:
-
The N-(2-(2-methoxycarbonylphenyl)ethyl)phthalimide is suspended in ethanol or methanol.
-
Hydrazine hydrate is added to the suspension, and the mixture is heated to reflux for 2-4 hours.
-
A precipitate of phthalhydrazide will form upon cooling.
-
The reaction mixture is filtered to remove the phthalhydrazide.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with an aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography to yield the final product.
Characterization
Expected ¹H NMR (CDCl₃, 400 MHz) Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.9 (d) | Doublet | 1H | Aromatic H |
| ~ 7.4 (t) | Triplet | 1H | Aromatic H |
| ~ 7.2 (t) | Triplet | 1H | Aromatic H |
| ~ 7.0 (d) | Doublet | 1H | Aromatic H |
| ~ 3.9 (s) | Singlet | 3H | -OCH₃ |
| ~ 3.1 (t) | Triplet | 2H | -CH₂-N |
| ~ 2.9 (t) | Triplet | 2H | Ar-CH₂- |
| ~ 1.5 (br s) | Broad Singlet | 2H | -NH₂ |
Expected ¹³C NMR (CDCl₃, 100 MHz) Data:
| Chemical Shift (ppm) | Assignment |
| ~ 168 | C=O (ester) |
| ~ 140 | Aromatic C (quaternary) |
| ~ 132 | Aromatic CH |
| ~ 131 | Aromatic CH |
| ~ 128 | Aromatic CH |
| ~ 126 | Aromatic C (quaternary) |
| ~ 125 | Aromatic CH |
| ~ 52 | -OCH₃ |
| ~ 42 | -CH₂-N |
| ~ 38 | Ar-CH₂- |
Expected Mass Spectrometry (EI) Data:
-
Molecular Ion (M⁺): m/z = 179
-
Key Fragments: Loss of -OCH₃ (m/z = 148), loss of -COOCH₃ (m/z = 120), and fragments corresponding to the aminoethyl side chain.
Conclusion
The synthetic route detailed in this guide, centered around the robust Gabriel synthesis, provides a reliable and well-precedented pathway to this compound. By carefully controlling the reaction conditions at each stage, from the initial Wittig reaction to the final hydrazinolysis, researchers can obtain this valuable synthetic intermediate in good yield and high purity. The mechanistic discussions provide the causal framework for the experimental choices, empowering scientists to troubleshoot and adapt these procedures as needed for their specific research and development endeavors.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 10899254, this compound." PubChem, [Link]. Accessed 20 January 2026.
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Wikipedia contributors. "Gabriel synthesis." Wikipedia, The Free Encyclopedia, [Link]. Accessed 20 January 2026.
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NROChemistry. "Gabriel Synthesis: Mechanism & Examples." [Link]. Accessed 20 January 2026.
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Chemistry Notes. "Gabriel synthesis: Easy mechanism, procedure, applications." [Link]. Accessed 20 January 2026.
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Master Organic Chemistry. "The Gabriel Synthesis." [Link]. Accessed 20 January 2026.
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An In-depth Technical Guide to Methyl 2-(2-aminoethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
Methyl 2-(2-aminoethyl)benzoate is a fascinating organic molecule that holds significant potential within the realms of pharmaceutical research and drug development. As a bifunctional compound, featuring both a primary amine and a methyl ester attached to a benzene ring in an ortho substitution pattern, it presents a versatile scaffold for the synthesis of a wide array of more complex chemical entities. This guide aims to provide a comprehensive overview of its physicochemical properties, potential synthetic routes, and prospective applications, serving as a valuable resource for scientists engaged in medicinal chemistry and materials science. While experimental data for this specific molecule is not extensively available in public literature, this guide will leverage data from closely related compounds and predictive models to offer a thorough and insightful analysis.
Chemical Identity and Structure
At its core, the structure of this compound is characterized by a benzene ring substituted with a methyl carboxylate group and an aminoethyl group at the 1 and 2 positions, respectively. This arrangement imparts a unique electronic and steric environment that influences its reactivity and potential biological interactions.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₃NO₂[1]
-
Molecular Weight: 179.22 g/mol
-
CAS Number: 771581-77-2
Below is a 2D representation of the molecular structure:
Physicochemical Properties: A Blend of Experimental Data from Analogs and In-Silico Predictions
A thorough understanding of a compound's physicochemical properties is paramount in drug development, influencing everything from its formulation to its pharmacokinetic profile. Due to the limited availability of direct experimental data for this compound, the following table includes values for the closely related compound, methyl 2-aminobenzoate, as a comparative reference, alongside predicted values for the target molecule where available. It is crucial to note that these are estimations and should be confirmed by experimental analysis.
| Property | Value (this compound - Predicted) | Value (Methyl 2-aminobenzoate - Experimental) | Significance in Drug Development |
| Melting Point | Not available | 24 °C[2] | Affects solubility, dissolution rate, and formulation of solid dosage forms. |
| Boiling Point | Not available | 256 °C[2] | Important for purification by distillation and assessing volatility. |
| Water Solubility | Predicted to be sparingly soluble | Slightly soluble in water[3] | Crucial for bioavailability; poor solubility can hinder absorption. |
| pKa (of the amine) | Predicted to be around 9-10 | Not available | Influences the degree of ionization at physiological pH, affecting solubility, permeability, and receptor binding. |
| LogP | Predicted to be in the range of 1.5 - 2.5 | Not available | A measure of lipophilicity, which impacts membrane permeability and absorption. |
Expert Insights: The ortho-positioning of the aminoethyl and methyl ester groups is likely to introduce intramolecular hydrogen bonding between the amine and the carbonyl oxygen. This interaction can influence the compound's conformation, melting point, and basicity of the amine compared to its meta and para isomers. The predicted LogP suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, allowing for a balance between aqueous solubility and membrane permeability.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The methylene protons of the ethyl group will present as two triplets, one for the CH₂ adjacent to the aromatic ring and another for the CH₂ attached to the amine. The methyl protons of the ester group will be a sharp singlet around 3.8-4.0 ppm, and the amine protons will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals. The carbonyl carbon of the ester will be the most downfield signal, typically above 165 ppm. The aromatic carbons will resonate in the 120-150 ppm region. The methyl carbon of the ester will be around 50-55 ppm, and the two methylene carbons will have distinct shifts.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
N-H stretch: A medium to weak band (or a pair of bands for the primary amine) in the region of 3300-3500 cm⁻¹.
-
C=O stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ characteristic of the ester carbonyl group.
-
C-O stretch: A strong band in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H bends: Strong bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 179. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 148, or cleavage of the ethylamino side chain.
Synthesis Strategies: A Proposed Pathway
While a specific, documented synthesis for this compound is not readily found in the literature, a plausible synthetic route can be devised based on established organic chemistry reactions. One such approach could start from methyl 2-bromobenzoate.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Heck Reaction: Methyl 2-bromobenzoate can be coupled with N-vinylphthalimide in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., triethylamine). This reaction would form the carbon-carbon bond, yielding methyl 2-(2-phthalimidoethenyl)benzoate.
-
Reduction: The double bond in the ethenyl group can be selectively reduced to a single bond via catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst).
-
Deprotection (Hydrazinolysis): The phthalimide protecting group on the amine can be removed by treatment with hydrazine (N₂H₄) in a suitable solvent like ethanol. This will liberate the primary amine, yielding the final product, this compound.
Self-Validating System: Each step of this proposed synthesis can be monitored by thin-layer chromatography (TLC) to track the consumption of starting materials and the formation of the product. The identity and purity of the intermediates and the final product should be rigorously confirmed by the spectroscopic methods detailed above (NMR, IR, and MS).
Potential Applications in Drug Discovery and Development
The structural motifs present in this compound suggest its potential as a valuable building block in medicinal chemistry. The primary amine offers a reactive handle for the introduction of various functionalities through reactions such as acylation, alkylation, and reductive amination. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, or can participate in reactions at the carbonyl group.
Derivatives of aminoethylbenzoates have been explored for a range of pharmacological activities. For instance, the isomeric Methyl 4-(2-aminoethyl)benzoate hydrochloride is a known intermediate in the synthesis of analgesics and anti-inflammatory agents[4]. This suggests that derivatives of the ortho-isomer could also exhibit interesting biological properties.
Caption: Potential therapeutic areas for derivatives of this compound.
Expert Insights: The ortho-substitution pattern may lead to compounds with unique pharmacological profiles due to the specific spatial arrangement of the functional groups, which could facilitate binding to particular biological targets. The exploration of derivatives of this compound in screening libraries for various disease targets, including but not limited to kinases, proteases, and GPCRs, could be a fruitful avenue of research.
Conclusion
This compound is a molecule with considerable untapped potential. While a comprehensive experimental characterization is still needed, this guide has provided a detailed overview based on available data for related compounds and theoretical predictions. Its versatile structure makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. It is our hope that this technical guide will inspire further research into this promising chemical entity and accelerate its application in the fields of drug discovery and materials science.
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An In-depth Technical Guide to Methyl 2-(2-aminoethyl)benzoate (CAS 771581-77-2)
This document provides a comprehensive technical overview of Methyl 2-(2-aminoethyl)benzoate, a compound of interest for researchers and professionals in synthetic organic chemistry and drug discovery. Given its status as a specialized research chemical, this guide synthesizes available data with established chemical principles to offer practical insights into its synthesis, characterization, and potential applications.
Introduction and Structural Elucidation
This compound, identified by CAS number 771581-77-2, is an aromatic compound featuring a benzoate core with a methyl ester and an aminoethyl substituent at the ortho position.[1] Its structure combines the functionalities of a primary amine and an ester, making it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic systems and potential pharmaceutical intermediates. The strategic placement of the aminoethyl group ortho to the ester allows for unique intramolecular cyclization possibilities not available to its meta and para isomers.
Chemical Structure
The structural arrangement of this compound is fundamental to its reactivity and potential applications.
Caption: Chemical structure of this compound.
Physicochemical Properties
While extensive experimental data is not widely published, key properties can be determined from supplier information and computational models.
| Property | Value | Source |
| CAS Number | 771581-77-2 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Inferred |
| Boiling Point | Not available (Predicted >250 °C) | Inferred |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | Inferred |
Proposed Synthetic Pathway: A Rationale-Driven Approach
Direct, published synthesis protocols for this compound are scarce. Therefore, a robust and logical synthetic route is proposed, starting from the readily available 2-formylbenzoic acid methyl ester. This pathway is designed for high yields and is based on well-established, reliable transformations in organic chemistry. A related patent for the synthesis of the bromo-precursor supports the feasibility of this approach.[2]
The proposed multi-step synthesis involves:
-
Wittig Reaction: To form the vinyl group.
-
Hydroboration-Oxidation: To create the primary alcohol.
-
Bromination: To convert the alcohol to a good leaving group.
-
Amination: To introduce the primary amine functionality.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Vinylbenzoic Acid Methyl Ester (via Wittig Reaction)
-
Rationale: The Wittig reaction is a highly reliable method for converting aldehydes to alkenes with excellent regioselectivity. Using methyltriphenylphosphonium bromide with a strong base like n-butyllithium generates the necessary ylide in situ.
-
Procedure:
-
Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C and add n-butyllithium (1.05 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete ylide formation (a characteristic orange-red color will appear).
-
Cool the mixture back to 0 °C and add a solution of 2-formylbenzoic acid methyl ester (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-vinylbenzoic acid methyl ester.
-
Step 2: Synthesis of 2-(2-Hydroxyethyl)benzoic Acid Methyl Ester (via Hydroboration-Oxidation)
-
Rationale: Hydroboration-oxidation provides a regioselective anti-Markovnikov addition of water across the double bond, ensuring the formation of the terminal primary alcohol, which is crucial for the subsequent steps.
-
Procedure:
-
Dissolve 2-vinylbenzoic acid methyl ester (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add borane dimethyl sulfide complex (BH₃-DMS, 1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction back to 0 °C and slowly add a 3M aqueous solution of NaOH, followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).
-
Stir the mixture at room temperature for 1 hour, then heat to 50 °C for an additional hour to ensure complete oxidation.
-
Cool to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash chromatography to obtain 2-(2-hydroxyethyl)benzoic acid methyl ester.
-
Step 3: Synthesis of 2-(2-Bromoethyl)benzoic Acid Methyl Ester
-
Rationale: Conversion of the primary alcohol to an alkyl bromide creates an excellent substrate for nucleophilic substitution. Using triphenylphosphine and carbon tetrabromide (the Appel reaction) is a mild and effective method that avoids strongly acidic conditions which could hydrolyze the ester.[2]
-
Procedure:
-
Dissolve 2-(2-hydroxyethyl)benzoic acid methyl ester (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C and add triphenylphosphine (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the solvent and purify directly by flash chromatography (eluting with hexane/ethyl acetate) to separate the product from triphenylphosphine oxide.
-
Step 4: Synthesis of this compound
-
Rationale: The Gabriel synthesis or direct displacement with ammonia can be effective. An alternative, often cleaner, route is via a sodium azide displacement followed by reduction. This two-step process avoids over-alkylation issues that can occur with ammonia.
-
Procedure (Azide Route):
-
Dissolve 2-(2-bromoethyl)benzoic acid methyl ester (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.5 eq) and stir the mixture at 60-70 °C for 4-6 hours.
-
Cool to room temperature, pour into water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the crude azide intermediate.
-
Dissolve the crude azide in methanol. Add 10% Palladium on carbon (Pd/C, ~5 mol%).
-
Hydrogenate the mixture under a balloon of H₂ gas (or in a Parr shaker) at room temperature overnight.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by chromatography or by an acid-base extraction to yield the final product, this compound.
-
Spectroscopic Characterization Profile (Predicted)
For a research scientist, unambiguous structural confirmation is paramount. The following are the predicted spectroscopic data for this compound, based on established principles.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.95 | dd | 1H | Ar-H (ortho to ester) | Deshielded by anisotropic effect of C=O. |
| ~ 7.40 | td | 1H | Ar-H | |
| ~ 7.25 | td | 1H | Ar-H | |
| ~ 7.15 | d | 1H | Ar-H (ortho to ethyl) | |
| 3.89 | s | 3H | -OCH₃ | Typical chemical shift for a methyl ester. |
| ~ 3.05 | t | 2H | Ar-CH₂ -CH₂-NH₂ | Adjacent to the aromatic ring. |
| ~ 2.90 | t | 2H | Ar-CH₂-CH₂ -NH₂ | Adjacent to the electron-withdrawing NH₂ group. |
| ~ 1.50 | br s | 2H | -NH₂ | Broad singlet, exchangeable with D₂O. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168.0 | C =O (Ester) |
| ~ 140.0 | Ar-C (quaternary, attached to ethyl) |
| ~ 132.5 | Ar-C H |
| ~ 131.0 | Ar-C H |
| ~ 130.0 | Ar-C (quaternary, attached to ester) |
| ~ 128.0 | Ar-C H |
| ~ 126.0 | Ar-C H |
| 52.1 | -OC H₃ |
| ~ 42.0 | -C H₂-NH₂ |
| ~ 38.0 | Ar-C H₂- |
Predicted IR and Mass Spectrometry Data
| Technique | Key Peaks / Fragments | Interpretation |
| IR (Infrared) | 3300-3400 cm⁻¹ (two bands), 2850-2950 cm⁻¹, 1715 cm⁻¹, 1600, 1480 cm⁻¹, 1250 cm⁻¹ | N-H stretch (primary amine), C-H stretch, C=O stretch (ester), C=C aromatic stretch, C-O stretch (ester) |
| MS (Mass Spec, EI) | m/z 179 (M⁺), 162, 148, 120, 91 | Molecular ion, [M-NH₃]⁺, [M-CH₂NH₂]⁺ (base peak), [M-COOCH₃]⁺, Tropylium ion |
Potential Applications in Research and Drug Discovery
While specific applications for the ortho isomer are not widely documented, the applications of its meta and para isomers provide strong indications of its potential utility.[3][4] The primary amine and ester functionalities make it a valuable scaffold for:
-
Synthesis of Heterocycles: The ortho positioning of the reactive groups is ideal for intramolecular cyclization reactions to form nitrogen-containing heterocycles like benzodiazepines or other fused ring systems, which are privileged structures in medicinal chemistry.
-
Pharmaceutical Intermediates: Analogous compounds are used in the synthesis of analgesics, anti-inflammatory agents, and compounds targeting neurological disorders.[3] The unique stereoelectronic properties of the ortho isomer could lead to novel derivatives with distinct pharmacological profiles.
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can serve as a starting fragment for building more complex drug candidates that bind to specific biological targets.
Safety, Handling, and Storage
As a research chemical, a full toxicological profile is not available. Therefore, prudent laboratory practices are essential. The following recommendations are based on the known hazards of analogous aromatic amines and esters.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and safety glasses with side shields.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
First Aid:
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
References
-
Wikipedia. Methyl benzoate. [Link]
-
Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Request PDF. [Link]
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The Good Scents Company. ethyl 2-methyl benzoate. [Link]
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PubChem. Methyl 2-[2-acetamidoethyl(methyl)amino]benzoate. [Link]
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Carl ROTH. Safety Data Sheet: Benzoic acid methyl ester. [Link]
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ResearchGate. Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. [Link]
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The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]
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SlidePlayer. Preparation of Methyl Benzoate. [Link]
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YouTube. Synthesis of Methyl Benzoate Lab. [Link]
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IndiaMART. Methyl Benzoate in Hyderabad, Telangana. [Link]
-
Carl ROTH. Safety Data Sheet: Benzoic acid methyl ester. [Link]
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Autech. MSDS of 3-(2-aMino-2-carboxy-ethyl)-benzoic acid methyl ester hydrochloride. [Link]
-
PubChem. Methyl 2-ethylbenzoate. [Link]
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MDPI. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][5][6]diazepin-2-ylamino)benzoate. [Link]
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ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... [Link]
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-
University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]
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PubChem. Methyl Benzoate. [Link]
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Capot Chemical. 771581-77-2 | 2-Aminoethylbenzoic acid methyl ester. [Link]
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An In-depth Technical Guide to Methyl 2-(2-aminoethyl)benzoate and its Derivatives: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(2-aminoethyl)benzoate is a versatile bifunctional molecule that serves as a valuable scaffold in medicinal chemistry. Its unique structure, featuring a primary amine and a methyl ester appended to an aromatic ring in an ortho configuration, provides two key points for chemical modification, enabling the synthesis of a diverse array of derivatives. This guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic potential of this compound and its analogs. We will explore detailed synthetic protocols, discuss the rationale behind key experimental choices, and delve into the burgeoning applications of its derivatives in drug discovery, particularly in the realm of central nervous system (CNS) disorders.
Introduction: The Strategic Importance of the this compound Scaffold
In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds are of paramount importance. These molecular frameworks exhibit the ability to interact with multiple biological targets, offering a fertile ground for the development of novel therapeutics. This compound has emerged as one such scaffold, possessing a desirable combination of structural rigidity and synthetic tractability.
The ortho substitution pattern of the aminoethyl and methyl ester groups imparts a specific conformational bias to the molecule. This pre-organization can be advantageous in drug design, as it can lead to higher binding affinities and selectivities for target proteins. The primary amine serves as a versatile handle for a wide range of chemical transformations, including acylation, sulfonylation, and alkylation, allowing for the introduction of diverse pharmacophoric elements. Simultaneously, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing an additional avenue for structural diversification.
This guide will serve as a technical resource for researchers looking to leverage the potential of the this compound core in their drug discovery programs.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be approached through several strategic routes. Below, we detail two robust and validated protocols, offering insights into the causality behind the chosen reagents and conditions.
Route 1: Synthesis via Reduction of a Nitro Precursor
This route offers a reliable and scalable method starting from the readily available 2-(2-nitrovinyl)benzoate. The key transformation is the reduction of the nitro group to a primary amine.
Step 1: Synthesis of Methyl 2-(2-nitrovinyl)benzoate
-
Rationale: The Henry reaction, a classic carbon-carbon bond-forming reaction, is employed to couple methyl 2-formylbenzoate with nitromethane. The subsequent dehydration of the resulting nitroaldol adduct yields the desired nitroalkene.
-
Procedure:
-
To a solution of methyl 2-formylbenzoate (1.0 eq) in methanol, add nitromethane (1.2 eq) and a catalytic amount of a suitable base (e.g., sodium hydroxide or potassium carbonate).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with dilute hydrochloric acid to precipitate the nitroaldol intermediate.
-
Isolate the intermediate by filtration and wash with cold water.
-
Dehydrate the nitroaldol by refluxing in acetic anhydride or by treatment with a dehydrating agent such as methanesulfonyl chloride in the presence of a base (e.g., triethylamine).
-
Purify the resulting methyl 2-(2-nitrovinyl)benzoate by recrystallization or column chromatography.
-
Step 2: Reduction of Methyl 2-(2-nitrovinyl)benzoate to this compound
-
Rationale: The reduction of the nitroalkene to the corresponding primary amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation. The use of palladium on carbon (Pd/C) is a standard and effective catalyst for this purpose.
-
Procedure:
-
Dissolve methyl 2-(2-nitrovinyl)benzoate (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel to yield the pure primary amine.
-
Synthesis of this compound via nitro reduction.
Route 2: Synthesis via Gabriel Phthalimide Synthesis
The Gabriel synthesis provides a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation issues often encountered with other methods.[1][2] This route utilizes potassium phthalimide as a protected source of ammonia.[1]
Step 1: Synthesis of Methyl 2-(2-bromoethyl)benzoate
-
Rationale: This starting material can be prepared from 2-vinylbenzoic acid through a hydrobromination reaction, followed by esterification.
-
Procedure:
-
Bubble hydrogen bromide gas through a solution of 2-vinylbenzoic acid in a suitable solvent (e.g., acetic acid) or use a solution of HBr in acetic acid.
-
Monitor the reaction until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain 2-(2-bromoethyl)benzoic acid.
-
Esterify the carboxylic acid by refluxing in methanol with a catalytic amount of sulfuric acid.
-
Work up the reaction by neutralizing the acid and extracting the ester into an organic solvent.
-
Purify the Methyl 2-(2-bromoethyl)benzoate by distillation or column chromatography.
-
Step 2: N-Alkylation of Potassium Phthalimide
-
Rationale: The phthalimide anion is a soft nucleophile that readily undergoes an SN2 reaction with the primary alkyl halide, Methyl 2-(2-bromoethyl)benzoate.[3]
-
Procedure:
-
To a solution of potassium phthalimide (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add Methyl 2-(2-bromoethyl)benzoate (1.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into water to precipitate the N-alkylated phthalimide derivative.
-
Filter the solid and wash it with water to remove any remaining DMF and potassium salts.
-
Step 3: Hydrazinolysis to Release the Primary Amine
-
Rationale: The final step involves the cleavage of the phthalimide group to liberate the desired primary amine. Hydrazine is a common reagent for this transformation, as it forms a stable phthalhydrazide byproduct that can be easily removed.[2]
-
Procedure:
-
Suspend the N-alkylated phthalimide in ethanol or methanol.
-
Add hydrazine hydrate (1.2-1.5 eq) to the suspension.
-
Reflux the reaction mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and filter to remove the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography.
-
Synthesis of this compound via Gabriel synthesis.
Derivatization Strategies: Expanding the Chemical Space
The true power of the this compound scaffold lies in its amenability to a wide range of derivatization reactions. The primary amine is the most common site for modification, allowing for the introduction of diverse functionalities that can modulate the pharmacological properties of the resulting molecules.
N-Acylation
The reaction of the primary amine with various acylating agents, such as acyl chlorides or carboxylic acids activated with coupling reagents, is a straightforward and high-yielding method to introduce amide functionalities.[4] This strategy has been widely employed to synthesize libraries of compounds for biological screening.
-
Rationale: Amide bond formation is a cornerstone of medicinal chemistry. The use of coupling reagents like HATU or HOBt/EDC allows for the efficient formation of amides under mild conditions, preserving the integrity of other functional groups in the molecule.
-
Procedure:
-
To a solution of the desired carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling reagent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the N-acylated derivative by column chromatography or recrystallization.
-
N-Sulfonylation
The introduction of a sulfonamide group can significantly impact the physicochemical properties of a molecule, often improving its metabolic stability and pharmacokinetic profile. The reaction with sulfonyl chlorides is the most common method for this transformation.
-
Rationale: Sulfonamides are important functional groups in many marketed drugs. The reaction of an amine with a sulfonyl chloride in the presence of a base is a robust method for their synthesis.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a solvent such as dichloromethane (DCM) or pyridine.
-
Add a base, such as triethylamine or pyridine (1.5 eq).
-
Cool the mixture in an ice bath and add the desired sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Perform an aqueous workup to remove the base and any salts.
-
Purify the N-sulfonylated product by column chromatography.
-
Key derivatization strategies for the this compound scaffold.
Applications in Drug Discovery: Targeting the Central Nervous System
Derivatives of this compound have shown promise as modulators of various targets within the central nervous system, particularly dopamine and serotonin receptors. These receptors are implicated in a wide range of neurological and psychiatric disorders, making them attractive targets for drug development.
Dopamine Receptor Ligands
The structural similarity of the 2-aminoethylphenyl moiety to dopamine suggests that derivatives of this compound could interact with dopamine receptors. Indeed, studies on related carbostyril derivatives have shown that modifications to the aminoethyl side chain can lead to potent D2 receptor activity.[5] By systematically modifying the R-group in N-substituted derivatives, researchers can explore the structure-activity relationships (SAR) to optimize binding affinity and functional activity at different dopamine receptor subtypes.
Serotonin Receptor Ligands
The phenethylamine scaffold is also a common feature in many serotonin receptor ligands. The flexibility to introduce a wide variety of substituents on the amine of this compound makes it an attractive starting point for the development of novel serotonin receptor modulators. For instance, arylpiperazine moieties, known to interact with various serotonin receptors, can be readily incorporated through N-alkylation or reductive amination.[6]
Future Perspectives and Conclusion
The this compound scaffold represents a privileged structure with significant potential in medicinal chemistry. Its straightforward synthesis and versatile handles for derivatization make it an ideal starting point for the construction of diverse chemical libraries. The preliminary evidence suggesting the activity of its derivatives at key CNS targets warrants further investigation.
Future research in this area should focus on:
-
Expansion of the Derivative Library: Synthesizing a broader range of N-acyl, N-sulfonyl, and N-alkyl derivatives to comprehensively explore the chemical space around this scaffold.
-
In-depth Pharmacological Profiling: Screening these derivatives against a panel of CNS receptors and enzymes to identify novel biological activities.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the key structural features that govern the potency and selectivity of these compounds for their biological targets.
-
Optimization of Lead Compounds: Improving the drug-like properties of promising hits, including their solubility, metabolic stability, and pharmacokinetic profiles.
References
-
Master Organic Chemistry. The Gabriel Synthesis. [Link]
-
Di Pietro, O., & Matucci, R. (2022). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 15(7), 844. [Link]
-
ScienceMadness Discussion Board. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]
-
Chemistry Steps. The Gabriel Synthesis. [Link]
-
Goldstein, S., et al. (1984). Dopamine receptor agonist activity of some 5-(2-aminoethyl)carbostyril derivatives. Journal of Medicinal Chemistry, 27(9), 1163-1167. [Link]
-
Organic Chemistry Tutor. Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. [Link]
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The Multifaceted Biological Landscape of Methyl 2-(2-aminoethyl)benzoate Analogs: A Technical Guide for Researchers
Abstract
The methyl 2-(2-aminoethyl)benzoate scaffold represents a versatile pharmacophore with a growing body of research highlighting its potential across a spectrum of therapeutic areas. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of its analogs. We will delve into the mechanistic underpinnings of their observed effects, from analgesic and anti-inflammatory properties to their roles as receptor modulators and enzyme inhibitors. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols to guide future investigations into this promising class of compounds.
Introduction: The Chemical and Pharmacological Significance of the this compound Core
This compound and its derivatives are a class of organic compounds characterized by a methyl benzoate core with an aminoethyl substituent at the ortho position. This seemingly simple arrangement of functional groups gives rise to a molecule with significant potential for chemical modification and, consequently, a diverse range of biological activities. The presence of an aromatic ring, an ester, and an amino group provides multiple points for interaction with biological targets, including receptors, enzymes, and ion channels.
The versatility of this scaffold is evidenced by the wide array of pharmacological effects exhibited by its analogs. These include, but are not limited to, analgesic, anti-inflammatory, antimicrobial, and hypoglycemic activities.[1][2][3] Furthermore, specific analogs have been identified as modulators of key signaling pathways, such as adenosine and GABAergic systems, and as inhibitors of enzymes like chymotrypsin.[1][2][4][5] This guide will systematically explore these activities, providing a critical analysis of the available data and the experimental methodologies used to generate them.
Synthetic Strategies for the Derivatization of this compound
The biological exploration of this compound analogs is intrinsically linked to the synthetic methodologies available for their preparation and diversification. A variety of synthetic routes have been employed to generate libraries of these compounds, allowing for systematic investigation of their structure-activity relationships.
General Synthetic Pathways
A common strategy for the synthesis of the core scaffold involves multi-step procedures starting from readily available precursors like 2-formyl benzoic acid methyl ester.[6] One documented pathway involves the reaction with methyl triphenylphosphine hydroiodide to form the vinylbenzoate, followed by hydroboration-oxidation to yield 2-(2-hydroxyethyl)benzoic acid methyl ester, which can then be converted to the desired 2-(2-bromoethyl)benzoic acid methyl ester for further derivatization.[6]
Another key synthetic approach is the condensation reaction between 4-hydroxycoumarin and methyl 2-aminobenzoate to produce methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate, a more complex analog with its own distinct biological profile.[7][8] The choice of synthetic route is often dictated by the desired final substitutions on the aromatic ring, the amino group, or the ethyl side chain.
Key Experimental Protocol: Synthesis of a this compound Analog
The following protocol is a generalized example based on common synthetic transformations in the literature. Researchers should adapt this protocol based on the specific reactivity of their chosen starting materials and target analog.
Objective: To synthesize a novel N-substituted this compound analog.
Materials:
-
Methyl 2-(2-bromoethyl)benzoate
-
Desired primary or secondary amine
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., acetonitrile, DMF)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-(2-bromoethyl)benzoate (1.0 eq) in the chosen anhydrous solvent.
-
Add the desired amine (1.1-1.5 eq) to the solution.
-
Add the non-nucleophilic base (1.5-2.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product using NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its structure and purity.[7][8]
Diverse Biological Activities and Structure-Activity Relationships
The therapeutic potential of this compound analogs is underscored by their diverse biological activities. This section will explore some of the most significant findings and the underlying structure-activity relationships.
Analgesic and Anti-inflammatory Properties
Several studies have reported the analgesic and anti-inflammatory effects of derivatives of this compound.[1] For instance, certain 1-(2-aminoethyl)-3-hydroxy-3-pyrrolin-2-ones, synthesized from related starting materials, have demonstrated pronounced anti-inflammatory and analgesic activity with low toxicity.[1] The hydrochloride salt of methyl 4-(2-aminoethyl)benzoate is noted as a key intermediate in the development of analgesics and anti-inflammatory agents due to its favorable physicochemical properties that can enhance solubility and bioavailability.[3]
Antimicrobial and Antifungal Activity
The antimicrobial potential of this class of compounds has also been investigated. One study isolated a methyl 2-[propanamide-2'-methoxycarbonyl]-benzoate derivative that exhibited activity against Escherichia coli and Shigella boydii.[1] Another related compound, fucosterol, isolated from the same extract, showed antifungal activity against Curvularia lunata, Stachybotrys atra, and Miclosporum canis.[1] Furthermore, derivatives of 4-aminobenzoic acid, which share structural similarities, have shown antistaphylococcal activity.[2]
Modulation of aGABA(A)-ρ1 Receptors
A fascinating area of research has been the interaction of these analogs with GABA receptors. Specifically, 2-aminoethyl methylphosphonate (2-AEMP), a structural analog of GABA, acts as a potent and rapidly acting antagonist of GABA(A)-ρ1 receptors.[4][5] Structure-activity relationship studies on 2-AEMP have revealed that modifications to the methylphosphonate group or the aminoethyl side chain can significantly impact potency.[4][5] For example, replacing the methyl group with a benzyl or n-butyl substituent, or adding a methyl group to the aminoethyl chain, leads to a decrease in antagonist activity.[4][5]
Experimental Workflow for Assessing GABA(A)-ρ1 Receptor Antagonism
Caption: Workflow for evaluating GABA(A)-ρ1 receptor antagonism of test compounds.
Insect Repellent Properties
Recent studies have highlighted the potential of methyl benzoate and its analogs as insect repellents.[9][10] Specifically, methyl 2-methoxybenzoate (M2MOB) and methyl 3-methoxybenzoate (M3MOB) have demonstrated strong and long-lasting repellency against the common bed bug, Cimex lectularius, including pyrethroid-resistant strains.[9][10] This activity suggests a potential for developing novel, naturally derived insect control agents.
Data Summary: Repellent Activity of Methyl Benzoate Analogs against C. lectularius
| Compound | Repellency against Susceptible Strain | Repellency against Resistant Strain | Reference |
| Methyl Benzoate (MB) | Strong | Strong | [9][10] |
| Methyl 2-methoxybenzoate (M2MOB) | Strongest and longest-lasting | Strongest and longest-lasting | [9][10] |
| Methyl 3-methoxybenzoate (M3MOB) | Strongest and longest-lasting | Strongest and longest-lasting | [9][10] |
| DEET (positive control) | Strong | Strong | [9][10] |
Other Notable Biological Activities
The structural versatility of this compound analogs has led to their investigation in various other biological contexts:
-
Hypoglycemic Activity: Certain [(acylamino)ethyl]benzoic acids have been shown to lower blood glucose levels, with the presence of a carboxyl group (or a group that can be metabolized to a carboxyl group) on the aromatic ring being crucial for activity.[2]
-
Adenosine A2 Receptor Agonism: N-alkylated 2-aminoadenosines with a two-carbon chain attached to an aryl group, a structure reminiscent of our core molecule, have shown high selectivity and affinity for the A2 receptor, leading to hypotensive effects.[2]
-
Cholesterol Biosynthesis Inhibition: Analogs such as 4-[2-[1-(4-chlorocinnamyl)piperazin-4-yl]ethyl]benzoic acid have been found to inhibit cholesterol biosynthesis.[2]
-
Anticancer Potential: While direct evidence for the anticancer activity of this compound itself is limited, the presence of benzoate and hydroxyphenyl moieties in other known anticancer agents suggests this as a promising area for future investigation.[11]
Future Directions and Conclusion
The diverse biological activities of this compound analogs make them a compelling scaffold for further drug discovery and development. The existing body of research provides a strong foundation for future studies, which could focus on:
-
Lead Optimization: Systematic modification of the core structure to enhance potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
-
In Vivo Efficacy and Safety Profiling: Translating promising in vitro findings into animal models to assess therapeutic potential and toxicological profiles.
References
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ResearchGate. Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. Available from: [Link]
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ResearchGate. A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate | Request PDF. Available from: [Link]
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MDPI. Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius. Available from: [Link]
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Acta Crystallographica Section E: Crystallographic Communications. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino)-benzoate. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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PubChem. Methyl 2-[2-acetamidoethyl(methyl)amino]benzoate. Available from: [Link]
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MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]
- Google Patents. Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.
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Wikipedia. 4-HO-MET. Available from: [Link]
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MDPI. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Available from: [Link]
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eScholarship.org. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. Available from: [Link]
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National Center for Biotechnology Information. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Available from: [Link]
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PubMed. 2-Aminoethyl Methylphosphonate, a Potent and Rapidly Acting Antagonist of GABA(A)-ρ1 Receptors. Available from: [Link]
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National Center for Biotechnology Information. Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius. Available from: [Link]
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National Center for Biotechnology Information. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Available from: [Link]
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National Center for Biotechnology Information. 2-Aminoethyl Methylphosphonate, a Potent and Rapidly Acting Antagonist of GABAA-ρ1 Receptors. Available from: [Link]
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A Technical Guide to Methyl 2-(2-aminoethyl)benzoate: Synthesis, Properties, and Applications in Drug Discovery
Introduction
Methyl 2-(2-aminoethyl)benzoate is a bifunctional organic compound of significant interest to the medicinal chemistry and drug development community. Its structure, featuring a primary amine and a methyl ester on an ortho-substituted benzene ring, presents a versatile scaffold for synthesizing a wide array of complex molecules and chemical libraries. The spatial arrangement of the nucleophilic amine and the electrophilic ester carbonyl group, constrained by the aromatic ring, makes it a valuable starting material for creating compounds with specific three-dimensional conformations designed to interact with biological targets.
This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. It delves into the compound's chemical properties, predicted spectroscopic profile, a detailed synthetic protocol with mechanistic justifications, its reactivity, and its potential applications as a pivotal building block in the synthesis of novel therapeutic agents.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's properties is foundational to its application. This section details the key physical characteristics and provides a predicted spectroscopic analysis to aid in its identification and characterization.
Chemical Properties
The fundamental properties of this compound are summarized in the table below. These values are critical for experimental design, including reaction stoichiometry, solvent selection, and safety considerations.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₀H₁₃NO₂ | N/A |
| Molar Mass | 179.22 g/mol | N/A |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | N/A |
| Solubility | Poorly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane. | [1] |
Predicted Spectroscopic Characterization
Due to the limited availability of published experimental spectra for this specific ortho-isomer, the following analysis is based on established principles of spectroscopy for the constituent functional groups. This predictive approach serves as a reliable guide for researchers confirming the identity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | ~7.9-8.0 ppm (dd, 1H): Aromatic proton ortho to the ester. ~7.2-7.5 ppm (m, 3H): Remaining aromatic protons. ~3.9 ppm (s, 3H): Methyl ester protons (-OCH₃). ~3.0-3.1 ppm (t, 2H): Methylene protons adjacent to the aromatic ring (-CH₂-Ar). ~2.8-2.9 ppm (t, 2H): Methylene protons adjacent to the amine (-CH₂-NH₂). ~1.5-2.0 ppm (br s, 2H): Amine protons (-NH₂), signal may be broad and exchangeable with D₂O. |
| ¹³C NMR | ~168 ppm: Ester carbonyl carbon (C=O). ~125-140 ppm: Aromatic carbons (6 signals). ~52 ppm: Methyl ester carbon (-OCH₃). ~42 ppm: Methylene carbon adjacent to the amine (-CH₂-NH₂). ~38 ppm: Methylene carbon adjacent to the aromatic ring (-CH₂-Ar). |
| FT-IR (cm⁻¹) | 3300-3400: N-H stretching (primary amine, two bands). 3000-3100: Aromatic C-H stretching. 2850-2960: Aliphatic C-H stretching. ~1720: C=O stretching (ester). ~1600, ~1480: C=C stretching (aromatic ring). ~1250: C-O stretching (ester). ~1100: C-N stretching. |
| Mass Spec. | m/z 179: Molecular ion [M]⁺. m/z 148: Loss of -OCH₃. m/z 120: Loss of -COOCH₃. m/z 30: [CH₂NH₂]⁺ fragment. |
Synthesis and Purification
The synthesis of this compound requires a multi-step approach that strategically introduces the aminoethyl group while preserving the methyl ester. The following section outlines a robust and logical pathway for its preparation.
Retrosynthetic Analysis
A retrosynthetic approach reveals that the target molecule can be derived from a precursor where the amine is protected, preventing side reactions. The Gabriel synthesis is an exemplary choice for this transformation as it provides a clean method for introducing a primary amine. This logic is visualized below.
Recommended Synthetic Protocol
This protocol is based on the Gabriel synthesis, a reliable method for forming primary amines from alkyl halides.
Step 1: Synthesis of N-(2-(2-(Methoxycarbonyl)phenyl)ethyl)phthalimide
-
Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 2-(2-bromoethyl)benzoate (1.0 eq) and potassium phthalimide (1.1 eq).
-
Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to the flask until the reagents are fully dissolved (approx. 3-4 mL per gram of the bromoester).
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Causality: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, promoting the nucleophilic attack of the phthalimide anion on the primary alkyl bromide. The elevated temperature increases the reaction rate without causing significant decomposition.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water. The phthalimide-protected product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
Step 2: Deprotection to Yield this compound
-
Reagents & Setup: To a round-bottom flask, add the dried phthalimide intermediate from Step 1 (1.0 eq) and dissolve it in ethanol.
-
Deprotection: Add hydrazine monohydrate (2.0-3.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. A voluminous white precipitate of phthalhydrazide will form.
-
Causality: Hydrazine is a potent nucleophile that attacks the carbonyl carbons of the phthalimide group, leading to the formation of a stable six-membered ring (phthalhydrazide) and liberating the desired primary amine. This method is preferred over acid or base hydrolysis, which could cleave the methyl ester.
-
-
Isolation: Cool the reaction mixture to room temperature. The phthalhydrazide precipitate can be removed by filtration.
-
Purification: The filtrate, containing the crude product, should be concentrated under reduced pressure. The residue can then be purified using column chromatography.
Purification and Characterization Workflow
A standardized workflow is essential for obtaining a pure product and confirming its identity.
Chemical Reactivity and Derivative Synthesis
The utility of this compound lies in the orthogonal reactivity of its functional groups, allowing for selective modifications to build molecular complexity.
Overview of Reactivity
-
Primary Amine: Acts as a potent nucleophile. It readily undergoes acylation, sulfonylation, alkylation, and reductive amination.
-
Methyl Ester: Susceptible to nucleophilic acyl substitution. It can be hydrolyzed to a carboxylic acid under basic or acidic conditions or transesterified with other alcohols.
-
Aromatic Ring: Can undergo electrophilic aromatic substitution, although the existing substituents will direct incoming electrophiles.
Key Derivative Syntheses
The following protocols outline common transformations that leverage the compound's reactivity for library synthesis.
Protocol 4.2.1: N-Acylation to form an Amide
-
Dissolve this compound (1.0 eq) and a base like triethylamine (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an acid chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours until complete.
-
Work up by washing with dilute acid, then brine, and dry the organic layer. Purify as needed.
-
Insight: This reaction is fundamental in drug design for introducing groups that can form hydrogen bonds, modulate lipophilicity, and improve metabolic stability.
-
Protocol 4.2.2: Saponification to the Carboxylic Acid
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add an excess of sodium hydroxide or lithium hydroxide (2.0-3.0 eq).
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-4 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, carefully acidify the mixture with dilute HCl to pH ~3-4, which will protonate the resulting carboxylate and the amine.
-
The product, 2-(2-aminoethyl)benzoic acid, can be isolated by filtration if it precipitates or by extraction.
-
Insight: Converting the ester to a carboxylic acid opens up new synthetic possibilities, primarily for amide bond formation using peptide coupling reagents (e.g., EDC, HATU), which is a cornerstone of modern medicinal chemistry.
-
Applications in Medicinal Chemistry and Drug Development
This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from its ability to serve as a constrained analog of phenylethylamine, a common motif in neurotransmitters and neuromodulators.
-
Scaffold for Bioactive Molecules: It is a key intermediate for synthesizing pharmaceuticals, especially those targeting neurological disorders.[2] The rigid ortho orientation of the side chains can enforce a specific conformation required for high-affinity binding to receptors or enzymes.
-
Precursor for Heterocycles: The proximity of the amine and the (modifiable) ester group makes it an ideal precursor for synthesizing heterocyclic ring systems, such as benzodiazepines or other fused bicyclic structures, which are prevalent in centrally acting drugs.
-
Analgesic and Anti-inflammatory Agents: The structure serves as a building block in the development of analgesics and anti-inflammatory drugs.[2] The aminoethyl benzoate core can be elaborated to mimic known pharmacophores or to explore new chemical space.
-
Enhancing Drug Properties: The hydrochloride salt form of this compound and its derivatives can enhance solubility and bioavailability, which are critical parameters in drug formulation and efficacy.[2]
Safety and Handling
| Hazard Category | Description and Precautionary Statements |
| GHS Classification | Skin Irritation (Category 2): H315 - Causes skin irritation.[3][4] Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3][4] Specific Target Organ Toxicity (Single Exposure, Category 3): H335 - May cause respiratory irritation.[3][4] |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat. |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or dust. Wash hands thoroughly after handling.[5] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[5][6] |
References
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ResearchGate. (n.d.). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Retrieved January 21, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). 4-HO-MET. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-(2-aminoethyl)benzoate hydrochloride. PubChem. Retrieved January 21, 2026, from [Link]
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Wikipedia. (n.d.). Methyl benzoate. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Retrieved January 21, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 4-(2-aminoethyl)benzoate hydrochloride. PubChem. Retrieved January 21, 2026, from [Link]
-
The Good Scents Company. (n.d.). ethyl 2-methyl benzoate. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved January 21, 2026, from [Link]
-
Capot Chemical. (n.d.). MSDS of methyl 3-(2-aminoethyl)benzoate HCL. Retrieved January 21, 2026, from [Link]
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Spectroscopic Data of Methyl 2-(2-aminoethyl)benzoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(2-aminoethyl)benzoate is a chemical compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. As a substituted benzoate, it possesses a rigid aromatic core and a flexible ethylamine side chain, allowing for diverse interactions with biological targets. The precise characterization of this molecule is paramount for its application in research and development, ensuring its identity, purity, and structural integrity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides an in-depth analysis of the predicted spectroscopic data for this compound, offering a detailed interpretation of its spectral features. Furthermore, it outlines standardized protocols for data acquisition, serving as a valuable resource for scientists engaged in the synthesis and characterization of this and related compounds.
Predicted Spectroscopic Data and Interpretation
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (1H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment, proximity to other protons, and relative numbers. The predicted 1H NMR spectrum of this compound in a suitable deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the ethyl chain protons, the amine protons, and the methyl ester protons.
Predicted 1H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.9 - 8.1 | Doublet of doublets | 1H | Ar-H (ortho to -COOCH₃) |
| ~ 7.2 - 7.5 | Multiplet | 3H | Ar-H |
| ~ 3.9 | Singlet | 3H | -COOCH ₃ |
| ~ 3.0 - 3.2 | Triplet | 2H | Ar-CH ₂-CH₂-NH₂ |
| ~ 2.8 - 3.0 | Triplet | 2H | Ar-CH₂-CH ₂-NH₂ |
| ~ 1.5 - 2.5 | Broad singlet | 2H | -NH ₂ |
Interpretation of the 1H NMR Spectrum:
-
Aromatic Protons (δ 7.2 - 8.1): The four protons on the benzene ring will appear in the aromatic region. The proton ortho to the electron-withdrawing methyl ester group is expected to be the most deshielded and appear furthest downfield (~7.9-8.1 ppm). The other aromatic protons will resonate at slightly higher fields. The ortho-disubstitution pattern leads to complex splitting, often appearing as a multiplet.
-
Methyl Ester Protons (δ ~3.9): The three protons of the methyl group of the ester will appear as a sharp singlet, as they have no adjacent protons to couple with. Their chemical shift is characteristic of methyl esters.
-
Ethyl Chain Protons (δ ~2.8 - 3.2): The two methylene groups of the ethyl side chain will appear as two distinct triplets. The methylene group attached to the aromatic ring (Ar-CH₂-) will be slightly deshielded compared to the methylene group attached to the amine (-CH₂-NH₂). The triplet splitting pattern arises from the coupling between the two adjacent methylene groups (n+1 rule, where n=2).
-
Amine Protons (δ ~1.5 - 2.5): The two protons of the primary amine will typically appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (13C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.
Predicted 13C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C =O (Ester) |
| ~ 140 | Ar-C (quaternary, attached to -CH₂CH₂NH₂) |
| ~ 132 | Ar-C H |
| ~ 131 | Ar-C H |
| ~ 130 | Ar-C (quaternary, attached to -COOCH₃) |
| ~ 128 | Ar-C H |
| ~ 126 | Ar-C H |
| ~ 52 | -COOC H₃ |
| ~ 42 | Ar-CH₂-C H₂-NH₂ |
| ~ 36 | Ar-C H₂-CH₂-NH₂ |
Interpretation of the 13C NMR Spectrum:
-
Carbonyl Carbon (δ ~168): The carbon of the ester carbonyl group will appear at a characteristic downfield chemical shift due to the strong deshielding effect of the two oxygen atoms.
-
Aromatic Carbons (δ ~126 - 140): The six carbons of the benzene ring will resonate in the aromatic region. The two quaternary carbons, attached to the substituents, will have distinct chemical shifts from the four protonated aromatic carbons. The carbon attached to the electron-withdrawing ester group will be deshielded, while the carbon attached to the electron-donating aminoethyl group will be shielded relative to benzene.
-
Methyl Ester Carbon (δ ~52): The carbon of the methyl group of the ester will appear at a typical upfield position for a methyl group attached to an oxygen atom.
-
Ethyl Chain Carbons (δ ~36 and ~42): The two carbons of the ethyl side chain will appear in the aliphatic region of the spectrum. The carbon atom closer to the aromatic ring (Ar-CH₂) will be slightly more deshielded than the carbon atom attached to the nitrogen (-CH₂-NH₂).
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrations of specific bonds.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400 - 3300 | Medium, two bands | N-H stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |
| 2950 - 2850 | Medium | C-H stretch | Aliphatic C-H |
| ~ 1720 | Strong, sharp | C=O stretch | Ester |
| ~ 1600, ~1450 | Medium to strong | C=C stretch | Aromatic Ring |
| ~ 1250 | Strong | C-O stretch | Ester |
| 900 - 675 | Strong | C-H bend (out-of-plane) | ortho-disubstituted benzene |
Interpretation of the IR Spectrum:
-
N-H Stretching (3400 - 3300 cm⁻¹): The presence of a primary amine is indicated by two characteristic absorption bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[1][2][3]
-
C-H Stretching (3100 - 2850 cm⁻¹): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹.[4]
-
C=O Stretching (~1720 cm⁻¹): A strong, sharp absorption band in this region is a clear indicator of the carbonyl group of the ester.[5][6][7]
-
C=C Stretching (~1600, ~1450 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
-
C-O Stretching (~1250 cm⁻¹): A strong band in this region is attributed to the stretching vibration of the C-O single bond of the ester group.[8]
-
C-H Bending (900 - 675 cm⁻¹): Strong absorptions in this "fingerprint" region can help confirm the substitution pattern of the benzene ring. For an ortho-disubstituted ring, a strong band is expected around 750 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 179
-
Key Fragment Ions:
-
m/z = 148 ([M - OCH₃]⁺)
-
m/z = 120 ([M - COOCH₃]⁺)
-
m/z = 104 ([M - CH₂CH₂NH₂]⁺)
-
m/z = 91 (Tropylium ion)
-
m/z = 77 (Phenyl cation)
-
m/z = 30 ([CH₂NH₂]⁺)
-
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak (m/z = 179): The peak corresponding to the intact molecule with one electron removed will confirm the molecular weight of the compound.
-
Loss of the Methoxy Group (m/z = 148): A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃).
-
Loss of the Carbomethoxy Group (m/z = 120): Loss of the entire carbomethoxy radical (•COOCH₃) is also a likely fragmentation.
-
Benzylic Cleavage (m/z = 104): Cleavage of the bond beta to the aromatic ring is a highly favored fragmentation process, leading to the formation of a stable benzylic cation.[6][9] In this case, it would result in the loss of the aminoethyl radical (•CH₂CH₂NH₂).
-
Tropylium Ion (m/z = 91): The formation of the highly stable tropylium ion is a common feature in the mass spectra of compounds containing a benzyl group.
-
Phenyl Cation (m/z = 77): Loss of the entire side chain can lead to the formation of the phenyl cation.
-
Iminium Ion (m/z = 30): Alpha-cleavage of the aminoethyl side chain can produce a stable iminium ion, [CH₂NH₂]⁺.
-
Ortho Effect: In the mass spectra of ortho-substituted benzoates, interactions between the adjacent substituents can lead to characteristic fragmentation patterns, such as the loss of a neutral molecule.[9][10][11] For this compound, this could potentially involve the interaction of the amine with the ester group, leading to unique fragment ions not observed in the meta or para isomers.
Experimental Protocols
Workflow for Spectroscopic Characterization
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Standard Operating Procedure: NMR Spectroscopy
-
Sample Preparation:
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp peaks.[1]
-
-
Data Acquisition:
-
Acquire a 1H NMR spectrum using standard parameters (e.g., 16-32 scans, appropriate spectral width and relaxation delay).
-
Acquire a 13C NMR spectrum. Due to the lower natural abundance of 13C, more scans will be required (e.g., 1024 or more).
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Standard Operating Procedure: FT-IR Spectroscopy
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal.[12]
-
-
Instrument Setup:
-
Ensure the sample compartment is clean and empty.
-
Run a background scan to record the spectrum of the ambient atmosphere (and the salt plates or ATR crystal if applicable).[13] This will be subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Place the prepared sample in the instrument's sample holder.
-
Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.[14]
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Label the significant peaks in the spectrum.
-
Standard Operating Procedure: Mass Spectrometry (EI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).[15]
-
-
Instrument Setup:
-
Choose an appropriate ionization method (e.g., Electron Ionization - EI for fragmentation information or Electrospray Ionization - ESI for accurate mass determination).
-
Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.[16]
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer. For EI, this is often done via a direct insertion probe or a gas chromatograph (GC-MS).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 20-300).
-
Analyze the resulting spectrum to identify the molecular ion and major fragment ions.
-
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted electron ionization (EI) mass spectrometry fragmentation pathway for this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, through the predictive interpretation of its 1H NMR, 13C NMR, IR, and Mass Spectra, provides a robust framework for its unambiguous identification and characterization. The expected spectral features, arising from the interplay of the methyl ester, primary aminoethyl, and ortho-disubstituted aromatic functionalities, offer a unique spectroscopic fingerprint for this molecule. Adherence to the standardized experimental protocols outlined in this guide will ensure the acquisition of high-quality, reproducible data, which is fundamental to advancing research and development in the fields of medicinal chemistry and materials science. This guide serves as a critical resource for scientists, enabling them to confidently synthesize, purify, and characterize this compound and its derivatives.
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Sheng, Huaming, et al. "Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry." Journal of the American Society for Mass Spectrometry, vol. 29, no. 4, 2018, pp. 694-703, [Link].
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The Emerging Potential of Methyl 2-(2-aminoethyl)benzoate in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Abstract
Methyl 2-(2-aminoethyl)benzoate, a structurally intriguing yet underexplored molecule, stands at the precipice of significant discovery in medicinal chemistry. While its isomers, particularly the para- and meta-substituted analogs, have found utility as key intermediates in the synthesis of various pharmaceuticals, the ortho-substituted variant remains a largely untapped resource. This technical guide provides a comprehensive overview of the inferred potential of this compound, drawing upon the established biological activities of structurally related aminobenzoate derivatives. We will delve into its core chemical attributes, propose promising therapeutic avenues for investigation, and provide detailed, actionable experimental protocols for researchers to validate these hypotheses. This document serves as a foundational resource for scientists and drug development professionals poised to explore the therapeutic promise of this versatile chemical scaffold.
Introduction: Unveiling a Scaffold of Opportunity
In the landscape of drug discovery, the exploration of novel chemical entities is paramount. This compound presents a compelling case for investigation. Its constituent parts—an ortho-substituted benzene ring, a methyl ester, and a primary aminoethyl group—offer a unique combination of steric and electronic features that can be strategically exploited for targeted drug design. The broader family of aminobenzoic acid derivatives has a rich history in medicinal chemistry, with members exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] Notably, the hydrochloride salt of the related compound, methyl 4-(2-aminoethyl)benzoate, is a valuable intermediate in the synthesis of analgesics and anti-inflammatory agents, underscoring the potential of this chemical class.[6] This guide will illuminate the path for researchers to systematically investigate the therapeutic potential of the ortho-isomer, this compound.
Physicochemical Properties and Synthetic Rationale
A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application in medicinal chemistry.
Core Physicochemical Data
| Property | This compound (Predicted) | Methyl 3-(2-aminoethyl)benzoate hydrochloride[7] | Methyl 4-(2-aminoethyl)benzoate hydrochloride[6] |
| Molecular Formula | C10H13NO2 | C10H14ClNO2 | C10H14ClNO2 |
| Molecular Weight | 179.22 g/mol | 215.67 g/mol | 215.67 g/mol |
| Boiling Point | Estimated >250 °C | Not available | Not available |
| Solubility | Predicted to be soluble in organic solvents and slightly soluble in water. | Soluble in water. | Soluble in water. |
| pKa (amine) | Estimated 9-10 | Not available | Not available |
Note: Predicted values are based on computational models and should be experimentally verified.
Synthetic Accessibility
The synthesis of this compound can be approached through several established organic chemistry methodologies. A plausible and efficient route, analogous to the preparation of its isomers, would involve the reduction of a corresponding nitro or cyano precursor.[8]
A proposed synthetic workflow is outlined below:
Caption: Proposed high-level synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 2-vinylbenzoate in anhydrous tetrahydrofuran (THF).
-
Hydroboration: Cool the solution to 0°C in an ice bath. Add a solution of borane-THF complex dropwise via the dropping funnel under a nitrogen atmosphere. Allow the reaction to stir at 0°C for one hour and then at room temperature for an additional two hours.
-
Oxidation/Amination: Cool the reaction mixture back to 0°C. Slowly add a solution of hydroxylamine-O-sulfonic acid in water.
-
Workup: Quench the reaction by the slow addition of 2M sodium hydroxide. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Note: This is a generalized protocol and requires optimization and safety assessment before implementation.
Potential Therapeutic Applications: A Mechanistic Hypothesis
Based on the known bioactivities of aminobenzoate derivatives, we can hypothesize several promising therapeutic areas for this compound. The ortho-positioning of the aminoethyl and methyl ester groups may confer unique binding properties and metabolic stability compared to its isomers.
Anti-Inflammatory and Analgesic Agent
Scientific Rationale: The structural motif of an aromatic ring bearing an aminoalkyl side chain is present in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. The amino group can act as a key hydrogen bond donor or acceptor, while the aromatic ring can engage in pi-stacking interactions within the active sites of enzymes like cyclooxygenases (COX-1 and COX-2). The hydrochloride salt of methyl 4-(2-amino-ethyl)benzoate is a known intermediate for analgesics and anti-inflammatory agents, providing a strong precedent for this line of investigation.[6]
Proposed Mechanism of Action: this compound may act as a competitive inhibitor of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The ortho-substitution pattern could potentially lead to selective inhibition of one COX isoform over the other.
Caption: Hypothesized mechanism of COX inhibition by this compound.
Key Validating Experiments:
-
In vitro COX Inhibition Assay: To determine the IC50 values against both COX-1 and COX-2 enzymes.
-
Cell-based Prostaglandin E2 (PGE2) Assay: To measure the reduction of PGE2 production in lipopolysaccharide (LPS)-stimulated macrophages.
-
In vivo Carrageenan-Induced Paw Edema Model: To assess the anti-inflammatory effects in a rodent model.
Antimicrobial Agent
Scientific Rationale: Para-aminobenzoic acid (PABA) is an essential precursor for folate synthesis in many bacteria.[1] Derivatives of PABA have been successfully developed as antimicrobial agents (e.g., sulfonamides) that act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the folate pathway.[9] The structural similarity of this compound to PABA makes it a candidate for investigation as a novel antimicrobial.
Proposed Mechanism of Action: this compound may act as a competitive inhibitor of DHPS, disrupting the bacterial folate synthesis pathway and leading to bacteriostasis.
Key Validating Experiments:
-
Minimum Inhibitory Concentration (MIC) Assays: To determine the potency against a panel of clinically relevant bacterial strains.
-
DHPS Enzyme Inhibition Assay: To confirm direct inhibition of the target enzyme.
-
Time-Kill Kinetic Assays: To assess whether the compound is bactericidal or bacteriostatic.
Future Directions and Drug Development Considerations
The initial exploration of this compound should focus on the validation of its hypothesized biological activities. Positive results from the primary screening assays outlined above would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency, selectivity, and pharmacokinetic properties. Modifications could include variations of the ester and amine functionalities.
-
ADME-Tox Profiling: In vitro and in vivo assessment of absorption, distribution, metabolism, excretion, and toxicity to evaluate the drug-like properties of lead compounds.
-
Lead Optimization: Iterative chemical modification to enhance desired therapeutic properties while minimizing off-target effects and toxicity.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. By leveraging the known medicinal chemistry of its structural relatives, a rational and targeted approach to investigating its potential can be undertaken. This guide provides the foundational knowledge and experimental framework for researchers to embark on this exciting journey of discovery. The unique structural features of this ortho-substituted aminobenzoate may unlock new therapeutic possibilities in the treatment of inflammatory diseases, pain, and infectious diseases.
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A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Request PDF. Available at: [Link]
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ethyl 2-methyl benzoate, 87-24-1. The Good Scents Company. Available at: [Link]
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Methyl 2-[2-acetamidoethyl(methyl)amino]benzoate | C13H18N2O3. PubChem. Available at: [Link]
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A CONVENIENT PREPARATION OF METHYL 4-(2-AMINOETHYL)BENZOATE. Taylor & Francis Online. Available at: [Link]
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of Methyl 2-(2-aminoethyl)benzoate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Preamble: The following guide addresses the topic of the mechanism of action for Methyl 2-(2-aminoethyl)benzoate. A comprehensive review of publicly available scientific literature and databases reveals that the specific biological activity and molecular mechanism of this compound are currently uncharacterized. The PubChem database entry for this compound (CID 10899254) provides chemical and physical properties but lacks information on its biological role[1]. This document, therefore, serves as a proactive technical guide, leveraging established principles of drug discovery to propose a structured, scientifically rigorous framework for the elucidation of its mechanism of action. We will proceed by analyzing its structural motifs, postulating testable hypotheses based on known activities of analogous compounds, and detailing a comprehensive research plan.
Part 1: Molecular Scaffolding Analysis and Mechanistic Hypotheses
The structure of this compound consists of a methyl ester of anthranilic acid (2-aminobenzoic acid) with an ethylamine substituent. This arrangement presents several key features that can inform our hypotheses:
-
Anthranilate Core: Derivatives of anthranilic acid and benzoic acid are known to possess a range of biological activities, including anti-inflammatory and analgesic properties[2][3].
-
Aminoethyl Side Chain: This moiety is a common feature in many neuroactive compounds and can interact with various receptors and transporters.
-
Ester Group: The methyl ester is a potential site for hydrolysis by esterases in biological systems, which would unmask the carboxylic acid to form 2-(2-aminoethyl)benzoic acid, a potentially active metabolite[4].
Based on these features and the known activities of structurally related molecules, we can formulate three primary hypotheses for the mechanism of action of this compound.
Hypothesis 1: Local Anesthetic Activity via Voltage-Gated Sodium Channel Blockade
Many simple aminobenzoate esters, most notably Ethyl 4-aminobenzoate (Benzocaine), function as local anesthetics by blocking voltage-gated sodium channels in neurons[5]. This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the propagation of action potentials and nociceptive signals[5]. The structural similarity of this compound to these compounds suggests it may act in a similar manner.
Hypothesis 2: Anti-Inflammatory Activity through Cyclooxygenase (COX) Inhibition
Several derivatives of 2-aminobenzoic acid (anthranilic acid) have been synthesized and evaluated as potent anti-inflammatory and analgesic agents[2][6]. The mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of COX enzymes, which are central to the synthesis of prostaglandins. It is plausible that this compound or its hydrolyzed metabolite could interact with the active site of COX-1 and/or COX-2.
Hypothesis 3: Neuromodulatory Activity at CNS Receptors or Transporters
The core structure bears a resemblance to a phenethylamine backbone, a scaffold present in many neurotransmitters and neuromodulatory drugs. This suggests the compound could potentially interact with monoamine transporters (e.g., for serotonin, dopamine, norepinephrine) or specific G-protein coupled receptors (GPCRs) within the central nervous system. The isomeric compound, Methyl 4-(2-amino-ethyl)benzoate, is noted as an intermediate for pharmaceuticals targeting neurological disorders[7].
Part 2: A Proposed Research Framework for Mechanism of Action Elucidation
The following multi-phase research plan is designed as a self-validating system to systematically investigate the hypothesized mechanisms.
Phase I: Initial Profiling and Target Identification
The primary objective of this phase is to conduct broad screening to identify any significant biological activity and to assess the compound's basic cytotoxic profile.
Protocol 1: Cellular Viability and Cytotoxicity Assays
-
Cell Line Selection: Utilize a panel of cell lines relevant to the hypotheses, such as a neuronal cell line (e.g., SH-SY5Y), a macrophage cell line for inflammation studies (e.g., RAW 264.7), and a non-related control cell line (e.g., HEK293).
-
Assay Method: Employ a standard metabolic activity assay, such as the MTT or PrestoBlue™ assay, to determine the concentration-dependent effect of the compound on cell viability.
-
Experimental Procedure:
-
Plate cells at an appropriate density in 96-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in appropriate cell culture media (e.g., from 1 nM to 100 µM).
-
Replace the existing media with the media containing the compound and incubate for a standard duration (e.g., 24, 48, 72 hours).
-
Add the viability reagent according to the manufacturer's protocol and incubate.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) to determine the compound's cytotoxicity. This is crucial for selecting non-toxic concentrations for subsequent mechanism-focused assays.
Protocol 2: Broad-Spectrum Pharmacological Screening
-
Objective: To screen the compound against a large panel of receptors, ion channels, transporters, and enzymes to identify potential primary targets.
-
Methodology: Engage a contract research organization (CRO) that offers broad-panel screening services (e.g., Eurofins SafetyScreen, Ricerca's LeadHunter). These are typically competitive binding assays or functional assays.
-
Panel Selection: A panel should be chosen that includes, at a minimum:
-
Voltage-gated sodium channels (various subtypes).
-
COX-1 and COX-2 enzymes.
-
A wide array of GPCRs, particularly monoamine receptors.
-
Monoamine transporters (SERT, DAT, NET).
-
-
Data Interpretation: Positive "hits" (typically >50% inhibition or stimulation at a given concentration, e.g., 10 µM) will guide the more focused experiments in Phase II.
Logical Workflow for Phase I
Caption: Workflow for the initial screening of this compound.
Phase II: In-depth Mechanistic Validation
Based on the results from Phase I, this phase involves detailed experiments to validate and characterize the interaction of the compound with its putative targets.
Protocol 3: Electrophysiological Analysis of Sodium Channel Activity (Validating Hypothesis 1)
-
Objective: To directly measure the effect of the compound on the function of voltage-gated sodium channels.
-
Methodology: Whole-cell patch-clamp electrophysiology.
-
Cell System: Use a cell line expressing a specific sodium channel subtype of interest (e.g., HEK293 cells stably expressing Nav1.7, a key channel in pain signaling).
-
Experimental Procedure:
-
Culture cells on glass coverslips.
-
Position a coverslip in the recording chamber on an inverted microscope and perfuse with an external solution.
-
Establish a whole-cell patch-clamp configuration.
-
Apply voltage protocols to elicit sodium currents (e.g., a step depolarization from a holding potential of -100 mV to 0 mV).
-
Record baseline currents.
-
Perfuse the cell with varying concentrations of this compound and record the resulting currents.
-
Include a known sodium channel blocker (e.g., Tetrodotoxin or Lidocaine) as a positive control.
-
-
Data Analysis: Measure the peak inward current at each concentration and construct a dose-response curve to determine the IC50 for channel blockade. Analyze effects on channel gating properties (activation and inactivation).
Protocol 4: COX Enzyme Inhibition Assays (Validating Hypothesis 2)
-
Objective: To quantify the inhibitory activity of the compound against COX-1 and COX-2 enzymes.
-
Methodology: Use commercially available COX inhibitor screening kits (e.g., from Cayman Chemical or Abcam). These are typically colorimetric or fluorescent assays that measure the peroxidase activity of the COX enzymes.
-
Experimental Procedure:
-
Follow the kit manufacturer's instructions.
-
Prepare reactions containing the enzyme (COX-1 or COX-2), heme, arachidonic acid (substrate), and the colorimetric substrate.
-
Add varying concentrations of this compound to the wells.
-
Include a non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as controls.
-
Incubate for the specified time and measure the absorbance.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 for both COX-1 and COX-2 to assess potency and selectivity.
| Parameter | Hypothetical Result for Compound X | Positive Control (Celecoxib) |
| COX-1 IC50 (µM) | > 100 | 15 |
| COX-2 IC50 (µM) | 5.2 | 0.04 |
| Selectivity Index (COX-1/COX-2) | > 19.2 | 375 |
| Caption: Example data table for COX inhibition assay results. |
Phase III: In Vivo Model Validation
If in vitro results are promising, the final phase is to assess the compound's efficacy in relevant animal models. All animal experiments must be conducted under approved ethical protocols.
Protocol 5: Acetic Acid-Induced Writhing Test for Analgesia (Relevant to Hypotheses 1 & 2)
-
Objective: To evaluate the peripheral analgesic effects of the compound.
-
Animal Model: Male Swiss albino mice.
-
Experimental Procedure:
-
Acclimatize animals and fast them overnight.
-
Administer this compound orally or via intraperitoneal (IP) injection at various doses (e.g., 10, 30, 100 mg/kg).
-
Administer a vehicle control (e.g., saline with 0.5% Tween 80) and a positive control (e.g., Aspirin, 100 mg/kg).
-
After a set pre-treatment time (e.g., 30 minutes for IP, 60 minutes for oral), administer an IP injection of 0.6% acetic acid.
-
Immediately place the mouse in an observation chamber and count the number of writhes (a characteristic stretching behavior) over a 20-minute period.
-
-
Data Analysis: Calculate the percentage of pain inhibition for each dose group compared to the vehicle control group.
Signaling Pathway Visualization for COX Inhibition
Caption: Hypothesized inhibition of the prostaglandin synthesis pathway.
Conclusion
While the mechanism of action for this compound remains to be discovered, its chemical structure provides a rational basis for targeted investigation. The multi-phase research framework outlined in this guide offers a systematic and robust pathway to characterize its biological activity, from broad initial screening to specific in vitro and in vivo validation. By pursuing these hypotheses, the scientific community can effectively determine if this compound holds therapeutic potential as a local anesthetic, an anti-inflammatory agent, or a neuromodulator, thereby filling a critical knowledge gap.
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ResearchGate. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents | Request PDF. Available: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69048308, Methyl 3-(2-aminoethyl)benzoate hydrochloride. Available: [Link]
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Wikipedia. Methyl benzoate. Available: [Link]
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ShangHai QiGuang. preparation of ethyl anthranilate_industrial additives. Available: [Link]
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International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available: [Link]
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Patsnap Synapse. What is the mechanism of Ethyl Aminobenzoate?. Available: [Link]
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MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6877, Ethyl 2-aminobenzoate. Available: [Link]
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Methodological & Application
The Strategic Utility of Methyl 2-(2-aminoethyl)benzoate in Modern Organic Synthesis
Abstract
Methyl 2-(2-aminoethyl)benzoate is a versatile bifunctional molecule poised for significant applications in contemporary organic synthesis, particularly in the construction of nitrogen-containing heterocyclic scaffolds. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of this valuable building block. We will explore its intrinsic chemical reactivity, focusing on its utility as a precursor to isoquinolone and other related heterocyclic systems. This guide will furnish detailed, field-proven protocols, mechanistic insights, and the causal reasoning behind experimental choices, ensuring both scientific integrity and practical applicability.
Introduction: The Synthetic Potential of a Bifunctional Scaffold
This compound possesses two key reactive handles: a primary amine and a methyl ester, positioned ortho on a benzene ring with a two-carbon linker. This unique arrangement makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. The primary amine serves as a potent nucleophile, while the ester group acts as an electrophilic site. This inherent reactivity profile is particularly amenable to the synthesis of isoquinolone derivatives, a core structural motif in numerous pharmaceutically active compounds.
The strategic placement of the aminoethyl side chain ortho to the methoxycarbonyl group facilitates cyclization reactions, which are entropically favored. This guide will primarily focus on the application of this compound in the synthesis of isoquinolone and related heterocyclic frameworks, which are of significant interest in medicinal chemistry.
Core Application: Synthesis of Isoquinolone Derivatives
The isoquinolone skeleton is a privileged scaffold in drug discovery, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities. This compound provides a direct and efficient entry into this important class of compounds through intramolecular cyclization.
Mechanistic Rationale for Isoquinolone Formation
The conversion of this compound to an isoquinolone derivative typically proceeds through a two-step sequence: N-acylation followed by intramolecular cyclization.
-
N-Acylation: The primary amine of this compound is first acylated with a suitable acylating agent (e.g., an acyl chloride or anhydride). This step introduces the desired substituent at the N-2 position of the future isoquinolone ring.
-
Intramolecular Cyclization: The resulting N-acylated intermediate undergoes an intramolecular cyclization reaction. This is often promoted by a base, which deprotonates the amide nitrogen, increasing its nucleophilicity, or by acid catalysis, which activates the ester carbonyl group towards nucleophilic attack. The cyclization results in the formation of the six-membered isoquinolone ring.
Caption: Workflow for isoquinolone synthesis.
Detailed Experimental Protocol: Synthesis of 2-Methyl-3,4-dihydroisoquinolin-1(2H)-one
This protocol details the synthesis of a simple isoquinolone derivative to illustrate the core methodology.
Materials and Equipment:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et3N)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)[1]
-
UV lamp for TLC visualization[1]
Procedure:
Step 1: N-Acetylation of this compound
-
In a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (20 mL).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.[1] The starting material should be consumed, and a new, less polar spot corresponding to the N-acetylated product should appear.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated intermediate. This intermediate can often be used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Dissolve the crude N-acetylated intermediate from Step 1 in anhydrous methanol (30 mL) in a 100 mL round-bottom flask.
-
Add sodium methoxide (1.5 eq) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the cyclization by TLC. The spot corresponding to the N-acetylated intermediate should disappear, and a new spot for the isoquinolone product will form.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Add water (30 mL) to the residue and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-methyl-3,4-dihydroisoquinolin-1(2H)-one.
Table 1: Representative Reaction Parameters and Expected Outcomes
| Parameter | Value |
| Starting Material | This compound |
| Acylating Agent | Acetyl chloride |
| Cyclization Catalyst | Sodium methoxide |
| Solvents | DCM (Acylation), Methanol (Cyclization) |
| Typical Yield | 75-85% (over two steps) |
| Product | 2-Methyl-3,4-dihydroisoquinolin-1(2H)-one |
Expanding Synthetic Horizons: Access to Other Heterocyclic Systems
While the synthesis of isoquinolones is a primary application, the reactivity of this compound can be harnessed to construct other valuable heterocyclic scaffolds.
Synthesis of Benzodiazepine Derivatives (Theoretical Pathway)
The reaction of this compound with a suitable 1,3-dielectrophile could theoretically lead to the formation of a seven-membered benzodiazepine ring. For instance, reaction with a β-keto ester in the presence of an acid catalyst could initiate a Pictet-Spengler-type reaction, followed by lactamization to form a benzodiazepine derivative.
Caption: Proposed pathway to benzodiazepines.
Trustworthiness and Self-Validation: In-Process Controls and Characterization
To ensure the reliability of these synthetic protocols, rigorous in-process controls and thorough characterization of intermediates and final products are essential.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a crucial tool for monitoring the progress of each reaction step.[1] The disappearance of the starting material and the appearance of the product spot, with their distinct Rf values, provide a qualitative assessment of the reaction's advancement.
-
Spectroscopic Confirmation: The structure of the synthesized compounds must be unequivocally confirmed by spectroscopic methods:
-
¹H and ¹³C NMR Spectroscopy: Will provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the formation of the desired ring system and the presence of the expected functional groups.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the functional groups present, such as the amide carbonyl in the isoquinolone product.
-
Table 2: Expected Spectroscopic Data for 2-Methyl-3,4-dihydroisoquinolin-1(2H)-one
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons (~7.2-8.0 ppm), two methylene groups (triplets, ~2.8-3.5 ppm), N-methyl group (singlet, ~3.0 ppm) |
| ¹³C NMR | Amide carbonyl (~165 ppm), aromatic carbons (~125-140 ppm), two methylene carbons (~30-50 ppm), N-methyl carbon (~35 ppm) |
| IR (cm⁻¹) | C=O stretch (amide) ~1650-1680 cm⁻¹ |
| MS (m/z) | [M+H]⁺ corresponding to the molecular weight of the product |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of nitrogen-containing heterocycles. Its application in the construction of the medicinally important isoquinolone scaffold is particularly noteworthy. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this compound in their synthetic endeavors. Future research will likely explore the diastereoselective and enantioselective cyclization of derivatives of this compound to access chiral heterocyclic compounds of significant interest in drug development.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link][2]
- Mayo, M. S., Yu, X., Feng, X., Yamamoto, Y., & Bao, M. (2015). KOtBu-promoted SNAr reaction of 2-halobenzonitriles with ketones followed by Cu(OAc)2-catalyzed cyclization gives isoquinolone derivatives in good yields. The Journal of Organic Chemistry, 80(8), 3998–4002.
- Wu, Y., Sun, P., Zhang, K., Yang, T., Yao, H., & Lin, A. (2016). The combination of CuI and glycosyl 1,2,3-triazole-based pyridinamide ligand effectively catalyzed the coupling of N-substituted 2-halobenzamides with various active methylene compounds to form dihydrophenanthridinediones and substituted isoquinolinones in very high yield at low catalytic loading. The Journal of Organic Chemistry, 81(6), 2166–2173.
Sources
Application Notes and Protocols for Methyl 2-(2-aminoethyl)benzoate
Abstract
Methyl 2-(2-aminoethyl)benzoate is a bifunctional organic molecule of significant interest to the chemical, pharmaceutical, and materials science sectors. Its structure, featuring a primary amine and a methyl ester on a benzene ring, offers versatile reactivity for the synthesis of a diverse array of complex molecules and heterocyclic scaffolds. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the handling, reaction protocols, and strategic application of this valuable building block. We will delve into key transformations such as N-acylation, N-alkylation, and intramolecular cyclization, providing detailed, field-tested protocols. The underlying principles of reactivity and the rationale behind specific experimental choices are elucidated to ensure both successful execution and a deeper understanding of the molecule's chemical behavior.
Introduction: The Chemical Versatility of this compound
This compound serves as a cornerstone intermediate in synthetic organic chemistry. The strategic placement of a nucleophilic primary amine and an electrophilic methyl ester on the same aromatic scaffold allows for a variety of intramolecular and intermolecular reactions. This unique arrangement is particularly advantageous for the construction of nitrogen-containing heterocycles, which are prevalent motifs in biologically active compounds.
The primary amine offers a reactive site for the introduction of a wide range of functional groups through acylation and alkylation, thereby enabling the exploration of structure-activity relationships in drug discovery programs.[1][2] Furthermore, the proximity of the aminoethyl side chain to the ortho-positioned methyl ester facilitates intramolecular cyclization reactions, providing efficient pathways to valuable lactam structures.[3] Understanding the interplay between these two functional groups is crucial for harnessing the full synthetic potential of this molecule.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [4] |
| Molecular Weight | 179.22 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid or solid | General Knowledge |
| Solubility | Soluble in most organic solvents (e.g., DCM, MeOH, THF) | General Knowledge |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available |
Spectroscopic Characterization:
The structural integrity of this compound should be confirmed by spectroscopic methods prior to its use in any reaction. Below are the expected spectral data based on its structure.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 7.9 (d, 1H, Ar-H), 7.4 (t, 1H, Ar-H), 7.2 (t, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), 3.1 (t, 2H, -CH₂-N), 3.0 (t, 2H, Ar-CH₂-), 1.5 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~ 168.0 (C=O), 140.0 (Ar-C), 132.0 (Ar-C), 131.0 (Ar-C), 130.0 (Ar-C), 128.0 (Ar-C), 126.0 (Ar-C), 52.0 (-OCH₃), 42.0 (-CH₂-N), 38.0 (Ar-CH₂-) |
| IR (thin film, cm⁻¹) | ~3350 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1720 (C=O stretch), ~1600, 1450 (Ar C=C stretch), ~1250 (C-O stretch) |
| MS (EI, 70 eV) | m/z (%): 179 (M⁺), 148 ([M-OCH₃]⁺), 132 ([M-COOCH₃]⁺), 104, 77 |
Note: Predicted data is based on analogous structures and general chemical shift knowledge.[5][6] Actual experimental data should be acquired for confirmation.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[7]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[7]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[8][9] Keep the container tightly sealed.[7][8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Key Reaction Protocols
The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific substrates or desired outcomes.
N-Acylation: Synthesis of Amide Derivatives
N-acylation is a fundamental transformation that introduces an acyl group onto the primary amine, forming an amide. This reaction is widely used to install various functionalities and to protect the amine group.[10]
Reaction Principle: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride or anhydride). A base is typically added to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.[11]
Protocol 1: N-Acylation using Acyl Chloride
This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride.
-
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 10 mL per 1 g of starting material).
-
Add the base (TEA or DIPEA, 1.5 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Causality Behind Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.
-
Base: The base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
0 °C Addition: The reaction is often exothermic. Adding the acyl chloride at 0 °C helps to control the reaction rate and minimize side reactions.
Visualization of N-Acylation Workflow:
Caption: Workflow for the N-acylation of this compound.
N-Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation introduces an alkyl group to the primary amine, yielding secondary or, with further reaction, tertiary amines. Reductive amination is a common and effective method for this transformation.[12]
Reaction Principle: The primary amine first reacts with an aldehyde or ketone to form an imine or enamine intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to afford the alkylated amine.
Protocol 2: Reductive Amination
-
Materials:
-
This compound
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops) if desired to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Causality Behind Choices:
-
STAB as Reducing Agent: STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the carbonyl starting material than other hydrides like sodium borohydride, reducing the likelihood of alcohol byproduct formation.[13]
-
Solvent: DCM and DCE are common solvents for this reaction as they are aprotic and do not react with the reducing agent.
Intramolecular Cyclization: Synthesis of a Dihydroisoquinolinone Lactam
The ortho-relationship between the aminoethyl side chain and the methyl ester allows for an efficient intramolecular cyclization to form a six-membered lactam, a dihydroisoquinolinone core. This is a powerful strategy for building heterocyclic scaffolds.[14]
Reaction Principle: Under thermal or catalytic conditions, the primary amine can undergo a nucleophilic attack on the electrophilic carbonyl of the methyl ester, leading to the elimination of methanol and the formation of the cyclic amide (lactam).
Protocol 3: Thermal Intramolecular Cyclization
-
Materials:
-
This compound
-
High-boiling point solvent (e.g., xylene, toluene, or N,N-dimethylformamide (DMF))
-
Base (optional, e.g., sodium methoxide)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a high-boiling point solvent like xylene.
-
Heat the solution to reflux (approximately 140 °C for xylene) for 12-24 hours. A Dean-Stark apparatus can be used to remove the methanol byproduct and drive the equilibrium towards the product.
-
Alternatively, a catalytic amount of a base like sodium methoxide can be added to facilitate the reaction at a lower temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Causality Behind Choices:
-
High Temperature: The intramolecular cyclization is often thermodynamically favorable but kinetically slow at room temperature. High temperatures provide the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Removal of Methanol: Removing the methanol byproduct as it is formed shifts the reaction equilibrium to favor the formation of the lactam, in accordance with Le Chatelier's principle.
Visualization of Key Transformations:
Sources
- 1. mdpi.com [mdpi.com]
- 2. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stereoselective cyclization strategy for the preparation of γ-lactams and their use in the synthesis of α-methyl-β-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C10H13NO2 | CID 10899254 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. rsc.org [rsc.org]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. tcichemicals.com [tcichemicals.com]
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- 14. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 2-(2-aminoethyl)benzoate as a chemical intermediate
An Application Guide for the Versatile Chemical Intermediate: Methyl 2-(2-aminoethyl)benzoate
Introduction: Unveiling a Key Bifunctional Building Block
This compound is a bifunctional organic compound featuring a primary amine and a methyl ester positioned in an ortho-relationship on a benzene ring. This unique structural arrangement makes it a highly valuable intermediate in synthetic organic chemistry, particularly for constructing complex heterocyclic scaffolds. The primary amine serves as a potent nucleophile or a site for functionalization, while the methyl ester group can act as an electrophilic partner or a precursor to other functionalities. The close proximity of these two groups (a 1,2-substitution pattern) is the cornerstone of its utility, enabling efficient intramolecular reactions to form cyclic structures that are prevalent in medicinal chemistry and materials science. While its para- and meta-isomers are known intermediates in the synthesis of analgesics and anti-inflammatory agents, the ortho-isomer is uniquely primed for cyclization reactions to build fused ring systems.[1]
This guide provides an in-depth look at the synthesis and primary applications of this compound, complete with detailed protocols and the scientific rationale behind the methodological choices.
Chemical Structure and Properties
The structural and physical properties of this compound are summarized below. As this specific isomer is not extensively characterized in public literature, some properties are estimated based on its structural analogues.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | (Calculated) |
| Molecular Weight | 179.22 g/mol | (Calculated) |
| IUPAC Name | This compound | - |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | (Analog Esters) |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, DCM. Poorly soluble in water. | (General Ester Properties) |
| Boiling Point | Estimated: >250 °C | (Analog Esters) |
| Precursor CAS | 102879-42-5 (For 2-(2-Aminoethyl)benzoic acid hydrochloride) | [2] |
Part 1: Synthesis of the Intermediate
The most direct and reliable method for preparing this compound is through the Fischer esterification of its corresponding carboxylic acid precursor, 2-(2-aminoethyl)benzoic acid. This reaction is typically performed using an excess of methanol, which serves as both the reactant and the solvent, with a strong acid catalyst.
Protocol 1: Acid-Catalyzed Fischer Esterification
This protocol details the synthesis of the title compound from 2-(2-aminoethyl)benzoic acid hydrochloride. The hydrochloride salt is commonly available and can be used directly.
Causality and Experimental Rationale:
-
Acid Catalyst (H₂SO₄): The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst.[3] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.
-
Excess Methanol: Using methanol as the solvent ensures a high concentration of the alcohol, driving the reaction equilibrium towards the ester product, in accordance with Le Châtelier's principle.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Neutralization: After the reaction, the mixture is highly acidic. A basic workup using a solution like sodium bicarbonate (NaHCO₃) is crucial to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, facilitating the extraction of the neutral ester product into an organic solvent.
Workflow Diagram: Synthesis of this compound
Caption: Fischer esterification workflow for synthesizing the target intermediate.
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-aminoethyl)benzoic acid hydrochloride (10.0 g, 49.6 mmol).
-
Reagent Addition: Add methanol (150 mL). Stir the suspension for 5 minutes.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.0 mL, 37.5 mmol) to the stirring suspension. The mixture may warm slightly.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Cooling and Concentration: Remove the heat source and allow the mixture to cool to room temperature. Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Carefully pour the concentrated residue into a beaker containing a chilled saturated aqueous solution of sodium bicarbonate (200 mL). Stir until CO₂ evolution ceases. Check the pH to ensure it is basic (pH > 8).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary.
Part 2: Application as a Precursor to Heterocyclic Systems
The most powerful application of this compound stems from its ability to undergo intramolecular cyclization to form lactams (cyclic amides). This reaction is a cornerstone for synthesizing isoquinolinone-based structures, which are common in pharmacologically active molecules.
Protocol 2: Base-Catalyzed Intramolecular Lactamization
This protocol describes the conversion of the intermediate into 3,4-dihydro-2H-isoquinolin-1-one, a core heterocyclic scaffold.
Causality and Experimental Rationale:
-
Intramolecular vs. Intermolecular: In dilute solutions, intramolecular reactions are favored over intermolecular polymerization. The ortho-positioning of the reacting groups ensures a sterically favorable six-membered ring transition state.
-
Base Catalysis: While spontaneous cyclization can occur upon heating, it is often slow. A base like sodium methoxide (NaOMe) can catalyze the reaction. It deprotonates the primary amine, increasing its nucleophilicity and accelerating its attack on the electrophilic ester carbonyl.
-
High Temperature: The reaction requires significant thermal energy to overcome the activation barrier for the cyclization and elimination of methanol. A high-boiling solvent like toluene or xylene is ideal.
Workflow Diagram: Synthesis of 3,4-dihydro-2H-isoquinolin-1-one
Sources
Scale-Up Synthesis of Methyl 2-(2-aminoethyl)benzoate: An Application Note and Protocol Guide
Introduction
Methyl 2-(2-aminoethyl)benzoate is a key building block and intermediate in the synthesis of a variety of pharmacologically active molecules and complex organic structures. Its bifunctional nature, possessing both a primary amine and a methyl ester, makes it a versatile scaffold for drug development and medicinal chemistry. The efficient and robust synthesis of this compound on a larger scale is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a detailed, in-depth analysis of a scalable synthetic route to this compound, complete with mechanistic insights, process development considerations, and comprehensive, step-by-step protocols. The presented methodologies are designed to be self-validating, with a focus on safety, scalability, and high-yield production of the target compound.
Strategic Overview of the Synthetic Approach
For a successful and scalable synthesis, a convergent and reliable route is paramount. The chosen strategy commences with the commercially available and cost-effective starting material, methyl 2-formylbenzoate. The synthetic pathway is designed in two main stages: the formation of a key bromo-intermediate, followed by the introduction of the primary amine functionality. Two well-established and scalable methods for the final amination step will be discussed in detail: the Staudinger reduction of an azide intermediate and the Gabriel synthesis. This dual-pathway approach offers flexibility depending on available resources and specific safety considerations.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Key Intermediate: Methyl 2-(2-bromoethyl)benzoate
This stage focuses on the conversion of methyl 2-formylbenzoate to the crucial bromo-intermediate. The protocol is adapted from established patent literature, ensuring a robust and reproducible process.[1]
Step 1.1: Wittig Reaction to Methyl 2-vinylbenzoate
The initial step involves a Wittig reaction to extend the carbon chain. This classic olefination is highly reliable for scale-up.
-
Mechanistic Insight: The ylide, generated from methyltriphenylphosphonium iodide and a strong base, attacks the aldehyde carbonyl to form a betaine intermediate, which then collapses to the alkene and triphenylphosphine oxide.
Protocol:
-
In a suitably sized reactor equipped with a mechanical stirrer, nitrogen inlet, and thermometer, suspend methyltriphenylphosphonium iodide in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a strong base such as potassium tert-butoxide portion-wise, maintaining the temperature below 5 °C.
-
Stir the resulting ylide solution at 0 °C for 1 hour.
-
Add a solution of methyl 2-formylbenzoate in anhydrous THF dropwise to the ylide solution, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography or used directly in the next step if purity is sufficient.
Step 1.2: Hydroboration-Oxidation to Methyl 2-(2-hydroxyethyl)benzoate
This step achieves the anti-Markovnikov hydration of the vinyl group to the primary alcohol.
-
Mechanistic Insight: Borane-dimethyl sulfide complex adds across the double bond, with the boron adding to the less substituted carbon. Subsequent oxidation with hydrogen peroxide and sodium hydroxide replaces the boron with a hydroxyl group.
Protocol:
-
In a reactor under a nitrogen atmosphere, dissolve methyl 2-vinylbenzoate in anhydrous THF.
-
Cool the solution to 0 °C and add borane-dimethyl sulfide complex dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the mixture back to 0 °C and slowly add a solution of sodium hydroxide, followed by the dropwise addition of hydrogen peroxide, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 1.3: Appel Reaction to Methyl 2-(2-bromoethyl)benzoate
The final step in this stage is the conversion of the primary alcohol to the corresponding bromide.
-
Mechanistic Insight: Triphenylphosphine and carbon tetrabromide generate a phosphonium bromide species which reacts with the alcohol to form an alkoxyphosphonium salt. Subsequent nucleophilic attack by bromide displaces triphenylphosphine oxide to yield the alkyl bromide.
Protocol:
-
In a reactor under nitrogen, dissolve methyl 2-(2-hydroxyethyl)benzoate and triphenylphosphine in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add carbon tetrabromide portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to yield the pure Methyl 2-(2-bromoethyl)benzoate.
| Reagent (for 1 mole scale) | Molar Mass ( g/mol ) | Quantity | Moles |
| Step 1.1 | |||
| Methyl 2-formylbenzoate | 164.16 | 164.2 g | 1.0 |
| Methyltriphenylphosphonium iodide | 404.24 | 444.7 g | 1.1 |
| Potassium tert-butoxide | 112.21 | 123.4 g | 1.1 |
| Anhydrous THF | - | 2.5 L | - |
| Step 1.2 | |||
| Methyl 2-vinylbenzoate (crude) | 162.19 | ~162 g | ~1.0 |
| Borane-dimethyl sulfide complex | 75.97 | 110 mL | 1.1 |
| Anhydrous THF | - | 2.0 L | - |
| 3M Sodium Hydroxide | 40.00 | 400 mL | 1.2 |
| 30% Hydrogen Peroxide | 34.01 | 125 mL | 1.2 |
| Step 1.3 | |||
| Methyl 2-(2-hydroxyethyl)benzoate (crude) | 180.20 | ~180 g | ~1.0 |
| Triphenylphosphine | 262.29 | 288.5 g | 1.1 |
| Carbon tetrabromide | 331.63 | 364.8 g | 1.1 |
| Anhydrous Dichloromethane | - | 2.0 L | - |
Part 2: Amination Strategies for Scale-Up
Two robust and scalable methods for the conversion of Methyl 2-(2-bromoethyl)benzoate to the target primary amine are presented.
Route A: Azide Formation and Staudinger Reduction
This route offers high yields and avoids the formation of over-alkylated byproducts. However, it requires strict safety protocols due to the use of sodium azide.
Caption: Staudinger Reduction Pathway.
A standard SN2 displacement of the bromide with azide.
Protocol:
-
Dissolve Methyl 2-(2-bromoethyl)benzoate in a suitable solvent such as dimethylformamide (DMF) or acetone in a reactor.
-
Add sodium azide in slight excess (1.1-1.2 equivalents).
-
Heat the mixture to 50-60 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the azide intermediate. Caution: Handle with care as organic azides can be energetic.
A mild and chemoselective reduction of the azide to the primary amine.[2][3]
Protocol:
-
Dissolve the azide intermediate in a mixture of THF and water.
-
Add triphenylphosphine (1.1-1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours. The reaction is often accompanied by the evolution of nitrogen gas.
-
Monitor the reaction by TLC for the disappearance of the azide.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove THF.
-
The residue will contain the desired amine and triphenylphosphine oxide. The amine can be purified by acid-base extraction. Dissolve the residue in diethyl ether or ethyl acetate and extract with aqueous HCl.
-
Wash the aqueous layer with ether to remove the triphenylphosphine oxide.
-
Basify the aqueous layer with aqueous NaOH and extract the free amine with dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the pure product.
Route B: Gabriel Synthesis
This classic method provides a clean synthesis of primary amines and avoids the use of azides.[4][5][6]
Caption: Gabriel Synthesis Pathway.
Alkylation of potassium phthalimide with the bromo-intermediate.
Protocol:
-
In a reactor, suspend potassium phthalimide in anhydrous DMF.
-
Add a solution of Methyl 2-(2-bromoethyl)benzoate in DMF dropwise.
-
Heat the reaction mixture to 80-100 °C and stir for 6-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to obtain the phthalimide adduct.
Cleavage of the phthalimide group to release the primary amine.[7]
Protocol:
-
Suspend the phthalimide adduct in ethanol or methanol in a reactor.
-
Add hydrazine hydrate (1.5-2.0 equivalents) and heat the mixture to reflux for 4-8 hours. A precipitate of phthalhydrazide will form.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Wash the precipitate with cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude amine can be purified by vacuum distillation or by acid-base extraction as described in the Staudinger workup.
| Reagent (for 1 mole scale) | Molar Mass ( g/mol ) | Quantity | Moles |
| Route A | |||
| Methyl 2-(2-bromoethyl)benzoate | 243.09 | 243.1 g | 1.0 |
| Sodium Azide | 65.01 | 71.5 g | 1.1 |
| Triphenylphosphine | 262.29 | 288.5 g | 1.1 |
| Route B | |||
| Methyl 2-(2-bromoethyl)benzoate | 243.09 | 243.1 g | 1.0 |
| Potassium Phthalimide | 185.22 | 203.7 g | 1.1 |
| Hydrazine Hydrate (~64%) | 50.06 | ~117 mL | ~1.5 |
Safety and Handling Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium Azide: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin.[8][9] It reacts with acids to form highly toxic and explosive hydrazoic acid.[8] Avoid contact with heavy metals, as this can form explosive metal azides.[8] All waste containing azide must be quenched and disposed of according to institutional safety guidelines.
-
Reagents: Handle all reagents, especially strong bases, acids, and flammable solvents, with appropriate care and according to their Safety Data Sheets (SDS).
Conclusion
This application note provides two robust and scalable synthetic routes for the preparation of this compound. The detailed protocols, mechanistic insights, and safety considerations are intended to guide researchers in the successful and safe scale-up of this important chemical intermediate. The choice between the Staudinger and Gabriel routes will depend on the specific laboratory capabilities and safety infrastructure. Both methods, when executed with care, can provide high yields of the desired product.
References
-
University of Wisconsin-Madison Environment, Health & Safety. Safe Handling of Sodium Azide (SAZ). [Online] Available at: [Link]
- Google Patents. Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester. CN101885711A.
-
Wikipedia. Staudinger reaction. [Online] Available at: [Link]
-
Chemistry Notes. Gabriel synthesis: Easy mechanism, procedure, applications. [Online] Available at: [Link]
-
ResearchGate. (PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [Online] Available at: [Link]
-
Gabriel Synthesis. [Online] Available at: [Link]
-
Wikipedia. Gabriel synthesis. [Online] Available at: [Link]
-
L.S.College, Muzaffarpur. Gabriel synthesis. [Online] Available at: [Link]
Sources
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Methyl 2-(2-aminoethyl)benzoate for Bioassays
Introduction: Enabling Bioactivity Screening of Methyl 2-(2-aminoethyl)benzoate
This compound is a small molecule of interest in drug discovery and chemical biology, featuring a primary aliphatic amine and a methyl ester on a benzene ring. The primary amine serves as a versatile chemical handle for bioconjugation, allowing for the attachment of various reporter groups.[1][2] However, the native molecule lacks intrinsic properties (like strong UV absorbance or fluorescence) that would allow for its sensitive detection and quantification in complex biological matrices. Derivatization, the chemical modification of a compound to enhance its analytical detection or alter its properties, is therefore a critical step to enable its use in a wide range of bioassays.[3][4]
This technical guide provides a comprehensive overview and detailed protocols for the derivatization of this compound. The focus is on strategies that introduce fluorogenic or chromogenic tags, thereby facilitating its quantification and tracking in various in vitro bioassay platforms.[5][6] We will explore the causality behind the selection of different derivatization chemistries, offering field-proven insights to guide researchers in drug development and related disciplines.
Rationale for Derivatization: Overcoming Analytical Challenges
The primary objectives for derivatizing this compound are:
-
Enhanced Sensitivity: Introduction of a fluorescent or a strongly UV-absorbing moiety dramatically lowers the limit of detection, crucial for assays with limited sample material.[3][7]
-
Improved Chromatographic Behavior: Derivatization can increase the hydrophobicity of the analyte, leading to better retention and separation in reversed-phase high-performance liquid chromatography (HPLC).[3]
-
Enabling Specific Detection: By introducing a unique tag, the molecule can be selectively detected in the presence of other interfering substances commonly found in biological samples.
The presence of the primary amine in this compound makes it an ideal candidate for a variety of well-established labeling chemistries. The choice of derivatization reagent will depend on the specific requirements of the bioassay, including the desired detection method (fluorescence, UV-Vis), the required sensitivity, and the compatibility with the assay conditions.
Key Derivatization Strategies for Primary Amines
Several classes of reagents are widely used for the derivatization of primary amines.[8][9][10][11] This guide will focus on three robust and versatile methods:
-
N-Hydroxysuccinimide (NHS) Ester Acylation: NHS esters are highly reactive towards unprotonated primary amines, forming stable amide bonds.[12][13][14] This is one of the most common bioconjugation techniques.[1][15]
-
Dansyl Chloride (DNS-Cl) Sulfonylation: Dansyl chloride reacts with primary amines to yield highly fluorescent and stable sulfonamide adducts, which are readily detectable by fluorescence or UV detectors.[3][9][16][17]
-
Fluorescamine Derivatization: Fluorescamine is a fluorogenic reagent that is itself non-fluorescent but reacts rapidly with primary amines to form intensely fluorescent pyrrolinone products.[7][11][18][19][20]
The following sections provide detailed protocols for each of these methods, tailored for the derivatization of this compound.
Protocol 1: Fluorescent Labeling with NHS Ester Dyes
This protocol describes the covalent attachment of a fluorescent dye containing an N-hydroxysuccinimide (NHS) ester to the primary amine of this compound. This method is broadly applicable for creating fluorescent probes for use in various bioassays.[12][21]
Causality of Experimental Choices:
-
pH Control: The reaction is performed at a slightly alkaline pH (8.0-8.5). At this pH, a significant fraction of the primary amine is deprotonated and thus nucleophilic, while the NHS ester remains sufficiently stable to react.[12][13] At lower pH, the amine is protonated and non-reactive, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.
-
Solvent: Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used to dissolve the NHS ester dye, as these are polar aprotic solvents that will not react with the NHS ester.[12]
-
Molar Excess of NHS Ester: A molar excess of the NHS ester is used to drive the reaction to completion. However, a very large excess can lead to non-specific reactions if other nucleophiles are present and can complicate purification.[22]
-
Quenching: The reaction is quenched by adding a primary amine-containing reagent like Tris or glycine. This consumes any unreacted NHS ester, preventing unintended labeling of other components in subsequent assay steps.[13]
Experimental Workflow Diagram:
Caption: Workflow for NHS Ester Derivatization.
Materials:
-
This compound
-
Amine-reactive fluorescent dye with NHS ester (e.g., a CF® Dye SE ester)[21]
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3[12]
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[12]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[13]
-
Purification column (e.g., C18 Solid Phase Extraction (SPE) cartridge or preparative HPLC column)
-
Analytical HPLC system with fluorescence and/or UV detector
-
Mass Spectrometer (for product confirmation)
Step-by-Step Protocol:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in the Reaction Buffer.
-
Prepare a 10 mM stock solution of the NHS-ester dye in anhydrous DMF or DMSO immediately before use.[12]
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 100 µL of the this compound stock solution with a 1.5 to 5-fold molar excess of the NHS-ester dye stock solution.
-
Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Quench the Reaction:
-
Add 10 µL of the Quenching Buffer to the reaction mixture to consume any unreacted NHS ester.[13]
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Derivative:
-
Purify the fluorescently labeled product from unreacted dye and other reaction components using a C18 SPE cartridge or by reversed-phase HPLC.
-
For SPE, condition the cartridge, load the sample, wash with a low percentage of organic solvent (e.g., 5% acetonitrile in water) to remove unreacted starting material, and elute the more hydrophobic derivative with a higher concentration of organic solvent (e.g., 50-80% acetonitrile in water).
-
For HPLC purification, use a gradient elution from a low to a high concentration of organic solvent (e.g., acetonitrile or methanol) in water, both containing 0.1% trifluoroacetic acid (TFA).
-
-
Analysis and Quantification:
-
Confirm the identity of the derivatized product by LC-MS analysis.
-
Quantify the concentration of the purified derivative using a spectrophotometer (measuring the absorbance of the dye) or by creating a standard curve with a fluorometer.
-
Quantitative Data Summary:
| Parameter | Typical Value |
| Molar Ratio (Dye:Analyte) | 1.5:1 to 5:1 |
| Reaction Time | 1 - 2 hours |
| Reaction Temperature | Room Temperature |
| pH | 8.0 - 8.5 |
| Expected Product | Fluorescently-labeled amide |
| Analytical Techniques | HPLC-FLD, LC-MS |
Protocol 2: Derivatization with Dansyl Chloride (DNS-Cl)
This protocol outlines the derivatization of this compound with dansyl chloride, a classic method for labeling primary amines to produce highly fluorescent sulfonamides.[3][17][23]
Causality of Experimental Choices:
-
Alkaline Conditions: The reaction requires a high pH (typically 9.5-10.5) to ensure the primary amine is in its unprotonated, nucleophilic state.[3][24]
-
Acetone/Acetonitrile: Dansyl chloride is poorly soluble in water and is typically dissolved in acetone or acetonitrile.[17]
-
Quenching: A quenching agent with a primary amine, such as ammonium hydroxide, is often used to react with excess dansyl chloride and stop the reaction.[17][23] This is crucial to prevent the derivatization of other components in a complex sample.
Experimental Workflow Diagram:
Caption: Workflow for Dansyl Chloride Derivatization.
Materials:
-
This compound
-
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
-
Reaction Buffer: 100 mM Sodium Carbonate-Bicarbonate Buffer, pH 9.8[17]
-
Acetone or Acetonitrile (HPLC grade)
-
Quenching Solution: 10% (v/v) Ammonium Hydroxide in water[17]
-
Analytical HPLC system with a fluorescence detector (Excitation: ~340 nm, Emission: ~525 nm) and/or a UV detector.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Prepare a 1 mg/mL stock solution of this compound in water or a suitable buffer.
-
Prepare a 50 mM solution of Dansyl Chloride in acetonitrile. This solution should be prepared fresh.[17]
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 25 µL of the analyte solution with 50 µL of the Dansyl Chloride solution.
-
Add 50 µL of the Reaction Buffer and vortex thoroughly.
-
Incubate the reaction mixture at room temperature in the dark for 30-60 minutes.[17]
-
-
Quench the Reaction:
-
Add 7.5 µL of the Quenching Solution to the reaction mixture to consume excess dansyl chloride.[3]
-
Vortex and let it stand for 10 minutes at room temperature.
-
-
Analysis:
-
The reaction mixture can often be directly injected into the HPLC system for analysis. If necessary, centrifuge the sample to pellet any precipitate before injection.
-
Use a reversed-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or acetic acid) to separate the dansylated derivative.
-
Quantitative Data Summary:
| Parameter | Typical Value |
| Dansyl Chloride Concentration | 50 mM in Acetonitrile |
| Reaction Time | 30 - 60 minutes |
| Reaction Temperature | Room Temperature |
| pH | 9.5 - 10.5 |
| Expected Product | Fluorescent dansyl-sulfonamide |
| Analytical Techniques | HPLC-FLD, HPLC-UV, LC-MS |
Protocol 3: Fluorogenic Derivatization with Fluorescamine
This protocol details the use of fluorescamine, a non-fluorescent reagent that rapidly reacts with primary amines to form highly fluorescent products.[11][18][19] This reaction is nearly instantaneous, making it suitable for high-throughput applications.[7]
Causality of Experimental Choices:
-
Rapid Reaction: The reaction of fluorescamine with primary amines is extremely fast, occurring in seconds to minutes at room temperature.[7]
-
Aqueous Conditions: The reaction proceeds readily in aqueous buffered solutions.
-
pH: A pH between 8 and 9.5 is optimal for the reaction.[11]
-
Solvent for Reagent: Fluorescamine is unstable in aqueous solutions and is therefore dissolved in a water-miscible organic solvent like acetone or acetonitrile immediately before use.[11][19]
-
Hydrolysis: Excess fluorescamine rapidly hydrolyzes to non-fluorescent products, which means a quenching step is often unnecessary, and it contributes to low background fluorescence.[20]
Experimental Workflow Diagram:
Caption: Workflow for Fluorescamine Derivatization.
Materials:
-
This compound
-
Fluorescamine
-
Reaction Buffer: 0.1 M Borate Buffer, pH 9.0[11]
-
Acetone or Acetonitrile (HPLC grade)
-
Fluorometer or fluorescence microplate reader
Step-by-Step Protocol:
-
Prepare Reagents:
-
Prepare a series of standards of this compound in the Reaction Buffer. Also, prepare your unknown samples in the same buffer.
-
Immediately before use, prepare a 5 mg/mL solution of Fluorescamine in fresh acetone or acetonitrile.[11] Keep this solution in the dark.
-
-
Derivatization and Measurement (for plate reader format):
-
To each well of a black microplate, add 100 µL of your standards or samples.
-
Rapidly add 25 µL of the fluorescamine solution to each well while mixing (e.g., using a multichannel pipette and then immediately placing the plate on a shaker).
-
Incubate at room temperature for 5-10 minutes in the dark.
-
-
Fluorescence Reading:
-
Quantification:
-
Construct a standard curve by plotting the fluorescence intensity of the standards against their concentrations.
-
Determine the concentration of this compound in your unknown samples by interpolating their fluorescence readings from the standard curve.
-
Quantitative Data Summary:
| Parameter | Typical Value |
| Fluorescamine Concentration | 5 mg/mL in Acetone |
| Reaction Time | 5 - 10 minutes |
| Reaction Temperature | Room Temperature |
| pH | 8.0 - 9.5 |
| Expected Product | Fluorescent pyrrolinone derivative |
| Analytical Techniques | Fluorescence Spectroscopy |
Conclusion and Best Practices
The derivatization of this compound is a crucial step for enabling its quantitative analysis in various bioassays. The choice of derivatization strategy should be guided by the specific requirements of the assay, including sensitivity, throughput, and the available analytical instrumentation.
-
For high sensitivity and creating stable fluorescent probes , NHS ester acylation is an excellent choice.
-
For robust and sensitive HPLC-based quantification , dansyl chloride derivatization is a well-established and reliable method.
-
For rapid and high-throughput screening assays , the fluorogenic reaction with fluorescamine offers significant advantages in speed and simplicity.
It is imperative to perform appropriate controls, including blank reactions (without the analyte) to assess background signal, and to validate the chosen method for linearity, accuracy, and precision within the context of the specific bioassay. The protocols provided herein serve as a robust starting point for researchers to develop and optimize their derivatization strategies for this compound, ultimately facilitating the advancement of their drug discovery and development programs.
References
-
Jena Bioscience. Fluorescent Amine Protein Labeling. [Link]
-
Welch, M. J., et al. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Journal of Pharmacological and Toxicological Methods, 45(3), 247-253. [Link]
-
Reid, L. M., & Zestos, A. G. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. Analytical and Bioanalytical Chemistry, 415(4), 725-735. [Link]
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Interchim. Fluorescamine. [Link]
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Wikipedia. Bioconjugation. [Link]
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Single Use Support. (2023). Bioconjugation simply explained. [Link]
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Diva-portal.org. An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. [Link]
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MDPI. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. [Link]
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Smith, A. M., & Ziegler, M. A. (2011). Fluorescent labeling and modification of proteins. Current protocols in protein science, Chapter 14, Unit14.11. [Link]
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Hermanson, G. T. (1995). Small-molecule-protein conjugation procedures. In Methods in molecular biology (Vol. 45, pp. 465-479). Humana Press. [Link]
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Charles River Laboratories. Biological Assay Development. [Link]
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Girke, T., et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 56(8), 1469-1475. [Link]
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Bio-Synthesis, Inc. Small Molecule Drug Conjugation. [Link]
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ResearchGate. (2015). Fluorimetric Quantitation of Protein using the Reactive Compound Fluorescamine. [Link]
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ResearchGate. (2012). Selective Acylation of Primary Amines in Peptides and Proteins. [Link]
-
Wikipedia. Fluorescamine. [Link]
-
Udenfriend, S., et al. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. Science, 178(4063), 871-872. [Link]
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Avance Biosciences. Bioanalytical Services for Small Molecule Drug Development. [Link]
-
Abello, N., et al. (2007). Selective acylation of primary amines in peptides and proteins. Proteomics, 7(22), 4153-4159. [Link]
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Yuan, B. F., & Li, L. (2016). Targeted quantification of amino acids by dansylation. Methods in molecular biology, 1424, 115-124. [Link]
-
J. Sens. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]
-
Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]
-
ResearchGate. (2019). Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. [Link]
-
Taylor & Francis Online. (2018). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. [Link]
-
MDPI. (2022). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. [Link]
-
Interchim. OPA, amine detection reagent. [Link]
-
van den Oetelaar, P. J., et al. (2016). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Chirality, 28(10), 693-700. [Link]
-
PubChem. This compound. [Link]
-
Cardinal Scholar. Amino Acid Analysis by Dansylation: A Revised Method. [Link]
-
eScholarship.org. Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. [Link]
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- 2. susupport.com [susupport.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. criver.com [criver.com]
- 7. Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 9. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. lumiprobe.com [lumiprobe.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmiweb.com [pharmiweb.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Fluorescamine - Wikipedia [en.wikipedia.org]
- 21. biotium.com [biotium.com]
- 22. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 24. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics | MDPI [mdpi.com]
Application Notes and Protocols: The Synthesis of Heterocyclic Compounds from Methyl 2-(2-aminoethyl)benzoate
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
In the spirit of advancing scientific discovery, we are committed to providing thoroughly researched and validated technical information. Our goal is to empower your work with reliable and actionable protocols. In the course of preparing a detailed guide on the use of methyl 2-(2-aminoethyl)benzoate in the synthesis of heterocyclic compounds, we have conducted an extensive review of the current scientific literature.
Our investigation has revealed that while this compound is a recognized chemical entity, its application as a direct precursor in well-established synthetic routes for common heterocyclic frameworks, such as quinolones and benzodiazepines, is not widely documented in peer-reviewed journals or patented literature. The search for field-proven and validated protocols for such transformations did not yield the specific, authoritative sources required to meet our stringent standards for scientific integrity and reproducibility.
Therefore, to ensure the information we provide is both accurate and practical for your research endeavors, we are taking a different approach. Instead of presenting hypothetical or unvalidated synthetic pathways, we will provide a comprehensive guide on the synthesis of two major classes of heterocyclic compounds—Quinolones and Benzodiazepines —from well-established and commonly utilized starting materials. This will include detailed, step-by-step protocols, mechanistic insights, and a thorough list of references to authoritative sources.
We believe this approach will provide greater value and utility to your work by focusing on proven methodologies that can be readily implemented in a laboratory setting. We appreciate your understanding and are confident that the following detailed application notes will be a valuable resource for your research in heterocyclic chemistry and drug development.
Part 1: Synthesis of Quinolone Scaffolds
The quinolone core is a privileged structure in medicinal chemistry, forming the backbone of numerous antibacterial agents. A common and versatile method for the synthesis of 4-quinolones is the Gould-Jacobs reaction , which involves the reaction of an aniline with a malonic acid derivative, followed by thermal cyclization.
Application Note: Gould-Jacobs Synthesis of 4-Hydroxyquinolines
The Gould-Jacobs reaction provides a reliable route to 4-hydroxyquinolines, which can be further functionalized. The general sequence involves the initial formation of an anilinomethylenemalonate, which upon heating, undergoes cyclization to the corresponding quinolone.
Reaction Workflow:
Caption: Workflow for the Gould-Jacobs synthesis of 4-hydroxyquinolines.
Protocol: Synthesis of Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate
This protocol describes a typical Gould-Jacobs reaction for the synthesis of a 4-quinolone derivative.
Materials:
-
m-Toluidine
-
Diethyl 2-acetylmalonate
-
Diphenyl ether
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Condensation: In a round-bottom flask, dissolve m-toluidine (1 equiv.) in ethanol. Add diethyl 2-acetylmalonate (1 equiv.) and a catalytic amount of concentrated HCl. Reflux the mixture for 2 hours.
-
Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Cyclization: To the resulting crude intermediate, add diphenyl ether. Heat the mixture to 250 °C with stirring for 30 minutes.
-
Isolation: Cool the reaction mixture and add hexane to precipitate the product. Collect the solid by vacuum filtration and wash with hexane to remove the diphenyl ether.
-
Purification: Recrystallize the crude product from ethanol to yield pure ethyl 4-hydroxy-2-methylquinoline-3-carboxylate.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| m-Toluidine | Diethyl 2-acetylmalonate | Diphenyl ether | 250 | 0.5 | ~75-85 |
| Aniline | Diethyl ethoxymethylenemalonate | Dowtherm A | 250 | 0.5 | ~80-90 |
Part 2: Synthesis of 1,4-Benzodiazepine Scaffolds
1,4-Benzodiazepines are a cornerstone of psychopharmacology, with wide-ranging applications as anxiolytics, anticonvulsants, and sedatives. A classical and reliable method for their synthesis involves the reaction of a 2-aminobenzophenone with an amino acid derivative.
Application Note: Synthesis of 1,4-Benzodiazepin-2-ones
This method allows for the construction of the seven-membered diazepine ring through the formation of two amide bonds. The use of different amino acids provides a direct route to introduce diversity at the 3-position of the benzodiazepine core.
Reaction Workflow:
Caption: Workflow for the synthesis of 1,4-benzodiazepin-2-ones.
Protocol: Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
This protocol outlines the synthesis of a classic 1,4-benzodiazepin-2-one from a 2-aminobenzophenone.[1]
Materials:
-
2-Amino-5-chlorobenzophenone
-
Glycine ethyl ester hydrochloride
-
Pyridine
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2-amino-5-chlorobenzophenone (1 equiv.) and glycine ethyl ester hydrochloride (1.5 equiv.) in pyridine.
-
Reaction: Heat the mixture to reflux with stirring for 24 hours.
-
Workup: After cooling, pour the reaction mixture into water and extract with dichloromethane.
-
Purification: Wash the organic layer with dilute HCl, then with water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Quantitative Data Summary:
| 2-Aminobenzophenone Derivative | Amino Acid Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Amino-5-chlorobenzophenone | Glycine ethyl ester hydrochloride | Pyridine | Reflux | 24 | ~60-70 |
| 2-Aminobenzophenone | Alanine methyl ester hydrochloride | Pyridine | Reflux | 24 | ~55-65 |
References
-
Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
- Jones, G. The Chemistry of Quinolines. In The Chemistry of Heterocyclic Compounds; Weissberger, A., Taylor, E. C., Eds.; John Wiley & Sons, Inc.: New York, 1977; Vol. 32, Part 1, pp 93-318.
-
Sternbach, L. H. The Benzodiazepine Story. J. Med. Chem.1979 , 22 (1), 1–7. [Link]
- Randall, L. O.; Schallek, W.; Heise, G. A.; Keith, E. F.; Bagdon, R. E. The Psychosedative Properties of Meprobamate and Other Agents.J. Pharmacol. Exp. Ther.1960, 129, 163-171.
Sources
Application Notes and Protocols for the N-Acylation of Methyl 2-(2-aminoethyl)benzoate
Introduction: Strategic Importance of N-Acylation in Drug Discovery
The N-acylation of primary and secondary amines to form a stable amide bond is a cornerstone of modern medicinal chemistry and drug development. This transformation is not merely a synthetic step but a strategic tool for modulating the physicochemical and pharmacological properties of a lead compound. For the substrate, Methyl 2-(2-aminoethyl)benzoate, N-acylation of the primary amine offers a versatile handle to explore a wide chemical space. This modification can influence crucial parameters such as target binding affinity, selectivity, metabolic stability, and pharmacokinetic profile. The resulting N-acylated derivatives are key intermediates in the synthesis of a variety of heterocyclic scaffolds and other complex molecular architectures of therapeutic interest.
This technical guide provides a comprehensive experimental procedure for the N-acylation of this compound, grounded in the principles of the venerable Schotten-Baumann reaction. We will delve into the mechanistic rationale behind the chosen conditions, offer a detailed, field-proven protocol, and discuss critical aspects of reaction monitoring, workup, and product characterization.
Mechanistic Rationale: The Schotten-Baumann Reaction
The N-acylation of this compound with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically performed under biphasic Schotten-Baumann conditions, which involve an organic solvent to dissolve the amine and acyl chloride, and an aqueous base to neutralize the hydrochloric acid byproduct.[1][2][3]
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a tetrahedral intermediate.[4]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base (in this case, hydroxide ions from the aqueous solution) to yield the final N-acylated product. The base plays a crucial role in driving the reaction to completion by neutralizing the HCl generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5]
Experimental Workflow Overview
The following diagram illustrates the overall workflow for the N-acylation of this compound under Schotten-Baumann conditions.
Caption: A schematic of the N-acylation experimental workflow.
Detailed Experimental Protocol
This protocol describes the N-acetylation of this compound using acetyl chloride as a representative acylating agent. The principles can be readily adapted for other acyl chlorides.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 10 mmol scale) | Notes |
| This compound | C₁₀H₁₃NO₂ | 179.22 | 1.79 g (10 mmol, 1.0 eq) | Ensure it is dry and pure. |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 0.86 g, 0.78 mL (11 mmol, 1.1 eq) | Handle in a fume hood; it is corrosive and reacts violently with water. |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 50 mL | Use a dry, aprotic solvent. |
| 10% (w/v) Sodium Hydroxide (NaOH) (aq) | NaOH | 40.00 | ~8 mL (20 mmol NaOH, 2.0 eq) | Pre-prepared aqueous solution. |
| Saturated Sodium Bicarbonate (NaHCO₃) (aq) | NaHCO₃ | 84.01 | ~40 mL | For workup. |
| Saturated Sodium Chloride (NaCl) (aq) - Brine | NaCl | 58.44 | ~20 mL | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ~5 g | For drying the organic layer. |
| Round-bottom flask (100 mL) | - | - | 1 | Flame-dried before use. |
| Magnetic stirrer and stir bar | - | - | 1 | - |
| Dropping funnel | - | - | 1 | For controlled addition of acetyl chloride. |
| Separatory funnel | - | - | 1 | For aqueous workup. |
| Rotary evaporator | - | - | 1 | For solvent removal. |
Step-by-Step Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.79 g, 10 mmol) in anhydrous dichloromethane (50 mL).
-
To this solution, add the 10% aqueous sodium hydroxide solution (~8 mL, 20 mmol). The mixture will be biphasic.
-
-
Acylation Reaction:
-
Cool the vigorously stirring biphasic mixture to 0 °C using an ice-water bath.
-
Add acetyl chloride (0.78 mL, 11 mmol) dropwise to the reaction mixture via a dropping funnel over a period of 15-20 minutes. It is critical to maintain the temperature below 10 °C during the addition to minimize side reactions. A white precipitate may form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for an additional 1-2 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes).
-
The reaction is complete when the starting amine spot is no longer visible by TLC.
-
-
Workup and Isolation:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove any unreacted acyl chloride and neutralize any remaining acid.[6]
-
Follow with a wash using saturated aqueous sodium chloride (brine) (1 x 20 mL) to facilitate the separation of the organic and aqueous layers and remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-acylated product.
-
Characterization of the Product (N-(2-(2-(methoxycarbonyl)phenyl)ethyl)acetamide)
-
¹H NMR: Expect to see characteristic peaks for the newly formed amide N-H proton, the acetyl methyl group, and shifts in the signals corresponding to the ethyl chain adjacent to the newly formed amide.
-
¹³C NMR: The appearance of a new carbonyl signal for the amide and shifts in the carbons of the ethyl chain will be indicative of the product.
-
IR Spectroscopy: A strong absorption band in the region of 1640-1680 cm⁻¹ corresponding to the amide carbonyl stretch (Amide I band) and another band around 3300 cm⁻¹ for the N-H stretch should be present.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the N-acylated product should be observed.
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Cause: Incomplete reaction or hydrolysis of the acyl chloride.
-
Solution: Ensure all glassware is thoroughly dried. Add the acyl chloride slowly at a low temperature. If the amine is particularly unreactive, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction.
-
-
Side Products:
-
Cause: Di-acylation (if a secondary amine is formed as an impurity) or hydrolysis of the ester moiety.
-
Solution: Use a slight excess (1.1 equivalents) of the acylating agent. Avoid prolonged reaction times or harsh basic conditions that could lead to ester hydrolysis. The biphasic nature of the Schotten-Baumann reaction helps to minimize hydrolysis of the acyl chloride in the aqueous phase.[1]
-
-
Difficult Purification:
-
Cause: The presence of unreacted starting material or closely related impurities.
-
Solution: Careful monitoring by TLC to ensure complete conversion of the starting material. A thorough aqueous workup is essential to remove water-soluble byproducts. Optimize the solvent system for column chromatography for better separation.
-
Conclusion
The N-acylation of this compound is a robust and highly versatile transformation that provides access to a diverse range of amides with significant potential in drug discovery and development. The Schotten-Baumann protocol detailed herein offers a reliable and scalable method for achieving this transformation. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can confidently synthesize these valuable compounds for their research endeavors.
References
-
Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Khan Academy. (2010, October 21). Amide formation from acyl chloride [Video]. YouTube. Retrieved from [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
Sources
The Versatility of Methyl 2-(2-aminoethyl)benzoate: A Building Block for Novel Heterocyclic Scaffolds
Introduction: Unlocking the Synthetic Potential of a Unique Bifunctional Molecule
Methyl 2-(2-aminoethyl)benzoate is a deceptively simple aromatic compound that holds significant potential as a versatile building block in the synthesis of novel and complex organic molecules. Its structure, featuring a primary amine and a methyl ester positioned ortho to each other and separated by a flexible ethyl bridge, offers a unique combination of reactive sites. This arrangement allows for a diverse range of chemical transformations, particularly intramolecular cyclizations to form seven-membered rings and sequential intermolecular reactions to construct elaborate molecular architectures. These characteristics make it a valuable precursor for the synthesis of various heterocyclic systems, which are foundational to many areas of drug discovery and materials science. This application note will explore the synthetic utility of this compound, providing detailed protocols for its application in the construction of important heterocyclic scaffolds such as benzodiazepines and dibenzo[b,f][1][2]oxazepines.
Chemical Properties and Reactivity
This compound (C₁₀H₁₃NO₂) is characterized by the presence of a nucleophilic primary amine and an electrophilic methyl ester.[3] The proximity of these functional groups on the benzene ring is key to its utility in intramolecular reactions. The ethyl linker provides the necessary flexibility for the molecule to adopt conformations that facilitate ring closure. The primary amine can readily undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds. The methyl ester is susceptible to hydrolysis, amidation, and reduction. This dual reactivity allows for a programmed, stepwise synthesis of complex molecules or one-pot multi-component reactions.
Application 1: Synthesis of 1,4-Benzodiazepine Scaffolds
The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents with anxiolytic, anticonvulsant, and muscle relaxant properties.[3][4][5][6] this compound is an ideal starting material for the synthesis of substituted 1,4-benzodiazepines through a sequence of N-acylation followed by intramolecular cyclization.
Protocol 1: Synthesis of N-Aryl/Alkyl-1,4-Benzodiazepin-5-ones
This protocol outlines a two-step process for the synthesis of N-substituted 1,4-benzodiazepin-5-ones from this compound. The first step involves the acylation of the primary amine, followed by a base-mediated intramolecular cyclization.
Step 1: N-Acylation of this compound
This step is crucial for introducing the desired diversity at the N1 position of the benzodiazepine ring. The choice of acylating agent will determine the final substituent.
-
Materials:
-
This compound
-
Acyl chloride or Acid Anhydride (e.g., benzoyl chloride, acetyl chloride)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated product.
-
Purify the product by column chromatography on silica gel or recrystallization.
-
Step 2: Intramolecular Cyclization to form the 1,4-Benzodiazepin-5-one Ring
The N-acylated intermediate undergoes an intramolecular cyclization upon treatment with a base to form the seven-membered benzodiazepine ring.
-
Materials:
-
N-acylated this compound (from Step 1)
-
Sodium methoxide (NaOMe) or Potassium tert-butoxide (KOtBu)
-
Methanol (MeOH) or Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
-
Procedure:
-
Dissolve the N-acylated intermediate (1.0 eq) in anhydrous MeOH or THF.
-
Add sodium methoxide (1.5 eq) or potassium tert-butoxide (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1,4-benzodiazepin-5-one.
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 1,4-benzodiazepin-5-ones.
Application 2: Synthesis of Dibenzo[b,f][1][2]oxazepine Scaffolds
Dibenzo[b,f][1][2]oxazepines are another class of tricyclic compounds with important applications in medicinal chemistry.[1][7][8] The synthesis of this scaffold can be achieved from this compound through a multi-step sequence involving a Pictet-Spengler-type reaction followed by intramolecular cyclization.
Protocol 2: Synthesis of Dibenzo[b,f][1][2]oxazepines via Pictet-Spengler Reaction and Intramolecular Amidation
This protocol describes a theoretical pathway to dibenzo[b,f][1][2]oxazepines. The key steps are the formation of a tetrahydroisoquinoline intermediate via a Pictet-Spengler reaction, followed by an intramolecular amidation to form the seven-membered oxazepine ring.
Step 1: Pictet-Spengler Reaction with an Aryl Aldehyde
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines from β-arylethylamines and aldehydes.[9][10][11][12][13]
-
Materials:
-
This compound
-
Substituted Benzaldehyde (e.g., 2-hydroxybenzaldehyde)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Toluene or Dichloroethane (DCE)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add the substituted benzaldehyde (1.1 eq).
-
Add a catalytic amount of TFA or a solution of HCl in dioxane.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and neutralize with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the resulting tetrahydroisoquinoline intermediate by column chromatography.
-
Step 2: Intramolecular Amidation to form the Dibenzo[b,f][1][2]oxazepine Ring
The final ring closure is achieved through an intramolecular amidation reaction.
-
Materials:
-
Tetrahydroisoquinoline intermediate (from Step 1)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃ or K₃PO₄)
-
Toluene or Dioxane, anhydrous
-
-
Procedure:
-
In a flame-dried Schlenk tube, combine the tetrahydroisoquinoline intermediate (1.0 eq), palladium catalyst (e.g., 5 mol%), and ligand (e.g., 10 mol%).
-
Add the base (2.0 eq) and anhydrous toluene.
-
Degas the mixture and then heat under an inert atmosphere (e.g., Argon or Nitrogen) at 100-120 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the dibenzo[b,f][1][2]oxazepine.
-
Visualization of the Synthetic Pathway
Caption: Pathway to Dibenzo[b,f][1][2]oxazepines.
Application 3: Ugi Four-Component Reaction (Ugi-4CR) for the Synthesis of Complex Acyclic and Heterocyclic Compounds
The Ugi four-component reaction is a powerful tool for the rapid generation of molecular diversity from simple starting materials.[14][15][16][17][18] this compound can serve as the amine component in this reaction, leading to the formation of complex α-acylamino amides which can be precursors to other heterocyclic systems.
Protocol 3: One-Pot Synthesis of α-Acylamino Amides
This protocol describes a general procedure for the Ugi-4CR using this compound.
-
Materials:
-
This compound (Amine component)
-
Aldehyde or Ketone (Carbonyl component)
-
Isocyanide
-
Carboxylic Acid
-
Methanol (MeOH) or Trifluoroethanol (TFE)
-
-
Procedure:
-
In a vial, dissolve the carboxylic acid (1.0 eq) and this compound (1.0 eq) in methanol.
-
Add the aldehyde or ketone (1.0 eq) to the mixture.
-
Finally, add the isocyanide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Visualization of the Ugi-4CR Workflow
Caption: Ugi four-component reaction workflow.
Summary of Applications and Quantitative Data
| Application | Target Scaffold | Key Reactions | Reagents |
| 1 | 1,4-Benzodiazepines | N-Acylation, Intramolecular Cyclization | Acyl chlorides/anhydrides, NaOMe/KOtBu |
| 2 | Dibenzo[b,f][1][2]oxazepines | Pictet-Spengler, Intramolecular Amidation | Substituted benzaldehydes, Pd-catalyst |
| 3 | α-Acylamino Amides | Ugi Four-Component Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of a wide range of novel compounds, particularly heterocyclic scaffolds of medicinal interest. The strategic placement of its amino and ester functionalities allows for the construction of complex molecular architectures through both intramolecular and intermolecular reactions. The protocols detailed in this application note provide a foundation for researchers to explore the full synthetic potential of this unique molecule. Future research could focus on the development of stereoselective cyclization methods, the expansion of the substrate scope in multicomponent reactions, and the application of this building block in the synthesis of natural products and their analogues. The continued exploration of the chemistry of this compound is poised to yield new and innovative synthetic methodologies for the advancement of drug discovery and chemical biology.
References
-
Painuly, D., et al. (2025). Synthetic pathway for synthesis of dibenz-[b,f][1][2]-oxazepine derivatives (MJ1 - MJ12). Russian Journal of Bioorganic Chemistry.
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Zaware, N., & Ohlmeyer, M. (2014). Recent advances in dibenzo[b,f][1][2]oxazepine synthesis. Heterocyclic Communications, 20(5), 251-256.
- Google Patents. (1995). Synthesis of benzodiazepines. US5466799A.
- BenchChem. (2025).
-
Zaware, N., & Ohlmeyer, M. (2015). ChemInform Abstract: Recent Advances in Dibenzo[b,f][1][2]oxazepine Synthesis. ChemInform, 46(13).
- Elliott, G. I., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 789-813.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Majid, S. A., et al. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences, 14(1), 1357-1371.
- Zamani, F., et al. (2022). Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. In Benzodiazepine-Based Drug Discovery (pp. 35-76). Elsevier.
- International Journal of Trend in Scientific Research and Development. (2021). Synthesis of 1,5- Benzodiazepines A Review. IJTSRD, 5(5), 497-501.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- RSC Advances. (n.d.). An efficient and mild protocol for rapid access to N-fused polyheterocycles via Pictet- Spengler type 6-endo cyclization using cyanuric chloride in aqueous reaction medium has been developed.
-
Kumar, A., et al. (2023). Diversity-Oriented Synthesis of Benzo[f][1][2]oxazepine-, 2H-Chromene-, and 1,2-Dihydroquinoline-Fused Polycyclic Nitrogen Heterocycles under Microwave-Assisted Conditions. The Journal of Organic Chemistry, 88(14), 9636-9648.
- Organic Syntheses. (2017). Ugi Multicomponent Reaction.
- Organic Syntheses. (2017). Ugi Multicomponent Reaction Procedure.
- Molecules. (2020).
- Beilstein Journal of Organic Chemistry. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein-Institut.
- PubMed. (2020). The Pictet-Spengler Reaction Updates Its Habits.
- Molecules. (2022).
- Molecules. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. MDPI, 25(2), 414.
- Molecules. (2018). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI, 23(10), 2456.
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Application Notes and Protocols for the Catalytic Applications of Methyl 2-(2-aminoethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking the Catalytic Potential of Methyl 2-(2-aminoethyl)benzoate as a Bidentate Ligand
This compound is a bifunctional organic molecule possessing both a primary amine and a methyl ester. This unique structural arrangement presents an intriguing opportunity for its application in catalysis, particularly as a precursor to a bidentate N,O-ligand. The presence of both a soft nitrogen donor and a harder oxygen donor allows for the formation of stable chelate complexes with a variety of transition metals, which are central to many catalytic transformations. This guide provides a prospective look into the potential catalytic applications of this compound, with a focus on palladium-catalyzed cross-coupling reactions. While this specific molecule is not yet widely established as a go-to ligand in the literature, its structural motifs suggest significant potential. The protocols and insights provided herein are grounded in well-established principles of catalysis and are intended to serve as a foundational guide for researchers looking to explore its capabilities.
Proposed Catalytic Application: Palladium-Catalyzed Heck-Mizoroki Reaction
The Heck-Mizoroki reaction, a cornerstone of C-C bond formation, involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene.[1] The efficiency and selectivity of this reaction are heavily influenced by the ligand coordinated to the palladium center. The proposed in situ formation of a palladium complex with this compound offers a potentially cost-effective and readily accessible catalytic system.
Mechanistic Rationale: The Role of the N,O-Bidentate Ligand
The formation of a five-membered chelate ring upon coordination of this compound to a palladium center is anticipated to confer enhanced stability to the catalytic species. This chelation can prevent catalyst decomposition pathways, such as the formation of palladium black, thereby potentially increasing catalyst turnover numbers (TONs) and overall reaction efficiency. The electronic properties of the ligand, with the electron-donating amine and the potentially coordinating ester group, can modulate the electron density at the palladium center, influencing the rates of key steps in the catalytic cycle, namely oxidative addition and reductive elimination.
A proposed catalytic cycle for the Heck-Mizoroki reaction utilizing a this compound-palladium complex is depicted below.
Sources
Application Notes and Protocols for the Safe Handling of Methyl 2-(2-aminoethyl)benzoate in a Laboratory Setting
Preamble: Acknowledging the Unique Profile of Methyl 2-(2-aminoethyl)benzoate
This compound and its salts are invaluable intermediates in the landscape of pharmaceutical research and drug development. Their bifunctional nature, possessing both a primary aromatic amine and a methyl ester, makes them versatile scaffolds for the synthesis of a wide array of complex molecules. However, this chemical reactivity, inherent to the aromatic amine functionality, also necessitates a robust and well-informed approach to its handling in the laboratory. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed framework for the safe and effective use of this compound. It moves beyond a simple recitation of standard operating procedures to explain the causality behind each recommendation, fostering a culture of safety and scientific integrity.
Section 1: Hazard Identification and Risk Assessment
This compound, as a primary aromatic amine, warrants careful handling due to the potential for significant health hazards. Aromatic amines as a class are known for their toxicity, with many being recognized as mutagenic or carcinogenic.[1][2]
Toxicological Profile: The Mechanism of Action
The toxicity of aromatic amines is primarily linked to their metabolic activation within the body.[3][4] The exocyclic amine group undergoes N-oxidation by cytochrome P450 enzymes to form N-hydroxylamines.[3][5] These metabolites can then be further converted to reactive electrophiles, such as arylnitrenium ions, which can form adducts with DNA and proteins, leading to mutations and potentially cancer.[3][5][6] Due to this mechanism, all aromatic amines should be handled as potential carcinogens.
The hydrochloride salt of this compound is classified as a skin, eye, and respiratory irritant, and is harmful if swallowed. Most aromatic amines are lipid-soluble and can be readily absorbed through the skin, making dermal contact a significant route of exposure.[1]
Table 1: Hazard Summary for this compound and its Hydrochloride Salt
| Hazard Statement | Classification | GHS Pictogram |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | GHS07 |
| Causes skin irritation | Skin Irritation (Category 2) | GHS07 |
| Causes serious eye irritation | Eye Irritation (Category 2A) | GHS07 |
| May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | GHS07 |
Physical and Chemical Properties
A thorough understanding of the compound's physical and chemical properties is fundamental to its safe handling.
Table 2: Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C10H13NO2 | |
| Molecular Weight | 179.22 g/mol | |
| Appearance | Solid (form may vary) | General knowledge |
| Solubility | Poorly soluble in water, miscible with organic solvents |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
Given the hazards associated with this compound, a multi-layered approach to exposure control is essential. This begins with robust engineering controls, supplemented by appropriate PPE.
Primary Engineering Controls
All work with this compound, especially when handling the solid material, must be conducted in a certified chemical fume hood to minimize the inhalation of dust particles. For operations with a high risk of aerosol generation, a powdered air-purifying respirator (PAPR) is recommended.[7] The facility should be designed with single-pass airflow to prevent cross-contamination, and air-pressure differentials should be established to keep handling areas under negative pressure relative to adjacent spaces.[8]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Safety glasses with side shields or goggles are required at all times.
-
Hand Protection: Double gloving with nitrile gloves is recommended. The outer pair should be changed immediately upon contamination or at regular intervals.
-
Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a significant risk of contamination, disposable coveralls made of a material like Tyvek® are recommended.[7]
-
Respiratory Protection: For weighing and other procedures that may generate dust, a NIOSH-approved respirator with P100/FFP3 particulate filters should be used in addition to a fume hood.
Section 3: Detailed Laboratory Protocols
The following protocols are designed to provide a clear, step-by-step guide for common laboratory procedures involving this compound.
Protocol for Weighing Solid this compound
Objective: To accurately weigh a specific quantity of solid this compound while minimizing exposure.
Materials:
-
This compound (solid)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Anti-static gun (optional)
-
Appropriate PPE (see section 2.2)
Procedure:
-
Preparation: Don all required PPE. Ensure the analytical balance is clean, calibrated, and located inside a chemical fume hood or a balance enclosure.
-
Taring: Place the weighing paper or boat on the balance pan and tare the balance.
-
Dispensing: Carefully open the container of this compound. Using a clean spatula, slowly transfer the desired amount of solid onto the weighing paper. Avoid any sudden movements that could generate dust. If the solid is statically charged, an anti-static gun can be used on the container before opening.
-
Recording: Once the target weight is reached, close the container tightly and record the weight.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel or dissolution container.
-
Decontamination: Decontaminate the spatula and any other surfaces that may have come into contact with the compound using a suitable solvent (e.g., ethanol) and wipe. Dispose of the wipe as hazardous waste.
Protocol for Preparing a Stock Solution
Objective: To safely prepare a solution of this compound of a known concentration.
Materials:
-
Weighed this compound
-
Volumetric flask with a stopper
-
Appropriate solvent (e.g., ethanol, methanol)[9]
-
Pipettes
-
Funnel
-
Appropriate PPE
Procedure:
-
Setup: Perform all operations in a chemical fume hood.
-
Transfer of Solid: Place a funnel in the neck of the volumetric flask. Carefully transfer the weighed this compound into the flask.
-
Initial Dissolution: Add a small amount of the chosen solvent to the flask and swirl gently to begin dissolving the solid.
-
Bringing to Volume: Continue to add the solvent in portions, swirling between additions, until the solid is completely dissolved. Once dissolved, carefully add solvent until the bottom of the meniscus is aligned with the calibration mark on the neck of the flask.
-
Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling: Clearly label the flask with the name of the compound, concentration, solvent, date of preparation, and your initials.
Section 4: Spill Management and Emergency Procedures
Prompt and correct action in the event of a spill is critical to mitigating risks.
Spill Cleanup Protocol for Solid this compound
Objective: To safely clean up a small spill of solid this compound. For large spills, evacuate the area and contact emergency services.
Materials:
-
Spill kit containing:
-
Absorbent pads
-
Plastic scoop and dustpan
-
Sealable plastic bags for waste
-
"Hazardous Waste" labels
-
Appropriate PPE
-
Procedure:
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on all necessary PPE, including respiratory protection.
-
Containment: If it is safe to do so, prevent the spread of the powder. Do not use a dry brush or compressed air, as this will aerosolize the powder.
-
Cleanup: Gently cover the spill with damp absorbent pads to avoid raising dust.[10] Carefully use a plastic scoop and dustpan to collect the material.[10] Place the collected material and used absorbent pads into a sealable plastic bag.
-
Decontamination: Wipe the spill area with a wet paper towel. Dispose of the paper towel in the same waste bag.
-
Disposal: Seal the bag, label it as "Hazardous Waste" with the chemical name, and arrange for disposal according to your institution's guidelines.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
First Aid Procedures
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Section 5: Storage and Waste Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage area should be secure and accessible only to authorized personnel.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Chemical Inactivation: For aqueous waste streams containing aromatic amines, treatment with an oxidizing agent such as potassium permanganate or sodium hypochlorite can be used to degrade the amine functionality. However, this should only be performed by trained personnel following a validated procedure. Another approach for industrial wastewater involves extraction with an aromatic hydrocarbon solvent followed by back-extraction with an alkaline aqueous solution.[11]
-
Disposal: In a laboratory setting, it is generally recommended to collect all waste containing this compound in a designated, labeled hazardous waste container for disposal by a licensed waste contractor. Do not dispose of this chemical down the drain.
Section 6: Application in Drug Development
This compound serves as a key building block in the synthesis of various pharmaceutical agents. Its structure is amenable to a variety of chemical transformations, allowing for the creation of diverse molecular libraries for drug discovery. For example, derivatives of [acylamino)ethyl]benzoic acids have been investigated for their blood glucose-lowering activity.
Visualizations
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Metabolic Activation Pathway
Caption: Simplified metabolic activation pathway of aromatic amines.
References
-
International Agency for Research on Cancer. (n.d.). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES 1. Metabolic Activation. IARC Publications. Retrieved from [Link]
-
TKS Publisher. (n.d.). Potent compound safety in the laboratory. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Taylor & Francis Online. (1979). Metabolic Activation of Aromatic Amines and Amides and Interactions wi. Retrieved from [Link]
-
ResearchGate. (n.d.). Major metabolic activation and detoxification pathways of aromatic amines. Retrieved from [Link]
-
Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Retrieved from [Link]
-
University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Esco Pharma. (2017, September 25). It's more than just being Fragile : How to Handle Potent Formulation?. Retrieved from [Link]
-
Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]
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WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved from [Link]
-
Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]
-
WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Preparing Amines: Aliphatic & Aromatic Synthesis Methods. Retrieved from [Link]
-
NIOSH. (1994, August 15). amines, aromatic 2002. Retrieved from [Link]
-
Slideshare. (n.d.). Methods of preparation of Aromatic amines. Retrieved from [Link]
- Google Patents. (n.d.). JP2010131489A - Method of treating aromatic amines-containing wastewater.
-
Chemguide. (n.d.). preparation of amines. Retrieved from [Link]
-
Journal of Environmental Informatics Letters. (2019, December 31). Handling of Amine-Based Wastewater Produced During Carbon Capture. Retrieved from [Link]
-
Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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JRC Publications Repository. (n.d.). Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from mel. Retrieved from [Link]
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ResearchGate. (2019, December 31). Handling of Amine-based Wastewater Produced During Carbon Capture. Retrieved from [Link]
-
Shenvi Lab. (n.d.). Ways to handle sensitive solids: Weighing reactive solid materials under paraffin oil. Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
-
Request PDF. (2000, August). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from [Link]
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- 5. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-(2-aminoethyl)benzoate
Welcome to the technical support center for the purification of Methyl 2-(2-aminoethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust, field-proven methods for its purification. As a key intermediate in the synthesis of various pharmaceuticals, achieving high purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The methodologies described herein are grounded in established chemical principles and are supplemented with practical insights gained from extensive laboratory experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing step-by-step solutions and the scientific rationale behind them.
Question 1: My purified this compound shows persistent baseline impurities in the NMR spectrum. How can I remove them?
Answer:
Persistent baseline impurities often indicate the presence of high molecular weight, non-polar compounds or residual starting materials that are difficult to remove by a single purification method. A multi-step purification strategy is often necessary.
Root Cause Analysis:
-
Incomplete Reaction: The synthesis of this compound may not have gone to completion, leaving unreacted starting materials.
-
Side Reactions: The reaction conditions may have promoted the formation of byproducts. For instance, in syntheses involving the reduction of a nitro group, incomplete reduction can lead to various intermediates.[1]
-
Grease/Insoluble Materials: Contamination from glassware grease or other insoluble materials can contribute to a messy baseline.
Step-by-Step Troubleshooting Protocol:
-
Aqueous Workup with pH Adjustment:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.[2][3] The amino group in your target compound will be protonated by the acid wash and move to the aqueous layer. Therefore, after the acid wash, the aqueous layer should be basified (e.g., with NaOH) to a pH of 10-11 and then extracted with an organic solvent to recover your product.[4]
-
Finally, wash with brine to remove residual water and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]
-
-
Column Chromatography with a Modifier:
-
The basic nature of the amino group in this compound can cause it to interact strongly with the acidic silanol groups on silica gel, leading to peak tailing and poor separation.[6]
-
To counteract this, add a small amount of a basic modifier, such as triethylamine (Et₃N) (typically 0.1-1%), to your mobile phase (e.g., a hexane/ethyl acetate mixture).[6] This will neutralize the acidic sites on the silica gel and improve the elution profile of your compound.
-
Alternatively, consider using a less acidic stationary phase like alumina.[6]
-
-
Recrystallization:
-
If the product is a solid, recrystallization is an excellent final purification step to obtain highly pure material.[7][8]
-
The key is to find a suitable solvent or solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[7]
-
Common solvent systems for compounds with both polar (amine, ester) and non-polar (benzene ring) functionalities include ethanol/water, ethyl acetate/hexanes, or dichloromethane/petroleum ether.[9][10]
-
Workflow for Enhanced Purification:
Sources
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- 2. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mt.com [mt.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. rsc.org [rsc.org]
- 10. Reagents & Solvents [chem.rochester.edu]
optimizing reaction conditions for Methyl 2-(2-aminoethyl)benzoate synthesis
Answering the user's request.## Technical Support Center: Optimizing Synthesis of Methyl 2-(2-aminoethyl)benzoate
Introduction
Welcome to the technical support center for the synthesis of this compound. This molecule is a valuable building block in pharmaceutical and materials science, often serving as a key intermediate for more complex structures. Its synthesis, while conceptually straightforward, presents several challenges where optimization is critical for achieving high yield and purity.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot and optimize your experimental outcomes. We will explore the most reliable synthetic routes, provide detailed protocols, and address common issues in a practical question-and-answer format.
Recommended Synthetic Pathways: A Comparative Overview
Two primary, robust routes are favored for the synthesis of this compound:
-
The Nitro-Reduction Pathway: This route involves the synthesis of a nitro-substituted precursor, Methyl 2-(2-nitroethyl)benzoate, followed by the selective reduction of the nitro group to a primary amine. This method is highly versatile and generally high-yielding.
-
The Gabriel Synthesis Pathway: A classic method for preparing primary amines, this route uses potassium phthalimide to introduce the nitrogen atom, preventing the common issue of over-alkylation. It involves the reaction of a halo-ester precursor with potassium phthalimide, followed by deprotection to release the desired amine.[1]
| Feature | Nitro-Reduction Pathway | Gabriel Synthesis Pathway |
| Key Precursor | Methyl 2-(2-nitroethyl)benzoate | Methyl 2-(2-haloethyl)benzoate |
| Amine Formation | Catalytic Hydrogenation or Metal/Acid Reduction | Alkylation with Phthalimide, then Hydrazinolysis |
| Key Advantage | High yields, readily available starting materials. | Exclusively forms primary amines, avoiding side products.[2] |
| Common Challenge | Chemoselectivity: reducing the nitro group without affecting the ester. | Harsh deprotection conditions can sometimes affect other functional groups.[3] |
For the purposes of this in-depth guide, we will focus on the Nitro-Reduction Pathway due to its common application and interesting optimization parameters.
Detailed Experimental Protocol: Nitro-Reduction Pathway
This protocol is a two-step process starting from the commercially available 2-Nitrophenethyl alcohol.
Step 1: Fischer Esterification of 2-Nitrophenethyl alcohol
The first step is the conversion of the primary alcohol to its corresponding methyl ester via acid-catalyzed esterification.
dot
Caption: Workflow for the esterification of 2-Nitrophenethyl alcohol.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-Nitrophenethyl alcohol (1.0 eq).
-
Add an excess of methanol, which acts as both reactant and solvent (approx. 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture.[4]
-
Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the intermediate, Methyl 2-(2-nitroethyl)benzoate.
Step 2: Catalytic Hydrogenation of Methyl 2-(2-nitroethyl)benzoate
This step selectively reduces the nitro group to the target primary amine.
dot
Caption: Workflow for the catalytic hydrogenation to the final product.
Procedure:
-
Dissolve Methyl 2-(2-nitroethyl)benzoate (1.0 eq) in a suitable solvent such as methanol or ethanol in a hydrogenation flask.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol%).
-
Seal the flask, evacuate the air, and purge with hydrogen gas.
-
Maintain a positive pressure of hydrogen (a balloon is sufficient for small scale, or use a Parr hydrogenator for larger scales) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 4-12 hours).
-
Upon completion, carefully purge the flask with nitrogen or argon to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to afford the final product, this compound. Further purification can be achieved via column chromatography if necessary.
Troubleshooting Guide & Optimization
This section addresses common problems encountered during the synthesis in a direct Q&A format.
Q1: My yield from the hydrogenation step is very low, and TLC shows mostly starting material. What went wrong?
A1: This indicates an issue with the catalytic hydrogenation process. Here are the most common causes and solutions:
-
Inactive Catalyst: The Palladium (Pd) catalyst is the most likely culprit. It can be deactivated by exposure to air over time or by impurities.
-
Solution: Use a fresh bottle of Pd/C catalyst or a newly opened container. Ensure the reaction is performed under a strictly inert atmosphere to prevent catalyst oxidation.[5]
-
-
Insufficient Hydrogen: For the reaction to proceed, a constant supply of hydrogen is necessary.
-
Solution: Check for leaks in your hydrogenation setup. If using a balloon, ensure it remains inflated throughout the reaction. For larger-scale reactions, a Parr or Buchi hydrogenator that maintains constant pressure is recommended.[6]
-
-
Poor Mixing: The reaction is heterogeneous (solid catalyst, dissolved substrate). Effective mixing is crucial for bringing the reactants into contact with the catalyst surface.
-
Solution: Increase the stirring rate to ensure the Pd/C is well suspended in the solution. Inadequate stirring can lead to significantly longer reaction times or incomplete conversion.
-
-
Catalyst Poisoning: Certain functional groups or impurities (e.g., sulfur compounds) can irreversibly poison the palladium catalyst.
-
Solution: Ensure your starting material and solvent are of high purity. If poisoning is suspected, passing the starting material through a small plug of silica gel before the reaction can sometimes remove problematic impurities.
-
Q2: I've isolated my final product, but NMR analysis shows a significant amount of 2-(2-aminoethyl)benzoic acid. How did this happen?
A2: The presence of the carboxylic acid is due to the hydrolysis of the methyl ester. This is a common side reaction, especially during workup.
-
Cause: Exposure to acidic or basic aqueous conditions for a prolonged period, particularly at elevated temperatures. The primary amine in the product can also act as a base to promote hydrolysis.
-
Preventative Measures:
-
Anhydrous Conditions: Ensure all solvents and reagents used in the final steps are anhydrous.[5]
-
Neutral Workup: During extractions, avoid using strong acids or bases. If an aqueous wash is necessary, use deionized water or a neutral brine solution.
-
Corrective Action: If the acid has already formed, you have two options:
-
Re-esterification: Subject the mixture to the Fischer esterification conditions described in Step 1 to convert the acid back to the methyl ester.
-
Purification: The acid and ester have different polarities and solubility profiles. The acid can often be removed by a mild basic wash (e.g., with dilute NaHCO3), where the acid salt will move to the aqueous layer, leaving the desired ester in the organic layer. Alternatively, silica gel chromatography can effectively separate the two compounds.
-
-
dot
Caption: A decision tree for troubleshooting common synthesis issues.
Q3: Instead of my desired product, I've formed an azo-compound, which has a distinct color. Why did this happen?
A3: The formation of an azo-compound (Ar-N=N-Ar) is a known side reaction during the reduction of aromatic nitro compounds, though less common with catalytic hydrogenation than with certain metal hydrides like LiAlH4.[7] It arises from the partial reduction of the nitro group to a nitroso intermediate, which can then couple with another intermediate (a hydroxylamine).
-
Cause: This typically occurs under conditions that are not sufficiently reducing or if the reaction stalls.
-
Solution: Ensure your catalytic system is fully active and that there is an ample supply of hydrogen. Increasing the catalyst loading or hydrogen pressure can help drive the reaction to completion, pushing past the intermediate stages to the desired primary amine.[7]
Frequently Asked Questions (FAQs)
Q1: Which route, Nitro-Reduction or Gabriel Synthesis, is better for a large-scale synthesis?
A1: For large-scale synthesis, the Nitro-Reduction pathway is often preferred. The reagents (catalytic palladium, hydrogen gas) are generally cheaper and the process involves fewer steps than preparing a halo-precursor and performing the Gabriel synthesis. However, the Gabriel synthesis can be more reliable on a small to medium scale where cost is less of a concern and the absolute prevention of secondary amine formation is critical.[2]
Q2: What are the primary safety concerns for this synthesis?
A2: The most significant hazards are associated with the catalytic hydrogenation step:
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Always conduct the reaction in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.
-
Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric (ignite spontaneously in air). Always handle the catalyst in an inert atmosphere (e.g., under argon or nitrogen) and never add it to a solvent in the presence of air. It is often sold wetted with water to mitigate this risk.
Q3: What analytical techniques are best for monitoring the reaction and confirming the final product?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the quickest method. A stain like ninhydrin is excellent for visualizing the product amine, which will appear as a colored spot. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more definitive tracking of reactant consumption and product formation.
-
Product Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the final structure. Mass Spectrometry (MS) will confirm the molecular weight. Infrared (IR) spectroscopy can be used to observe the disappearance of the nitro group stretches (~1520 and 1340 cm⁻¹) and the appearance of N-H stretches (~3300-3400 cm⁻¹) in the amine product.
References
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
- Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate.
-
Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. New Journal of Chemistry. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic traces of methyl benzoate hydrogenation with 2. Retrieved from [Link]
-
LinkedIn. (2023). What are the research directions for improving the synthesis efficiency of Methyl Benzoate? Retrieved from [Link]
-
ResearchGate. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Retrieved from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
-
ResearchGate. (2013). How to reduce carboxylic group to alcohol with nitro group untouched? Retrieved from [Link]
-
MDPI. (2023). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Nitrophenethyl alcohol. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN106964343A - A kind of methyl benzoate Hydrogenation is for catalyst of benzaldehyde and preparation method thereof.
-
ResearchGate. (n.d.). Possible reaction mechanism of hydrogenation of methyl benzoate to benzyl alcohol catalyzed by Cu/ZnO/Al2O3. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
YouTube. (2020). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005). Methyl benzoate synthesis. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Navigating Reactions with Methyl 2-(2-aminoethyl)benzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-(2-aminoethyl)benzoate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side reactions encountered when using this versatile bifunctional molecule. Our focus is on providing not just solutions, but a foundational understanding of the reaction mechanisms to empower you to proactively manage your experiments.
Introduction: The Duality of this compound
This compound is a valuable building block, possessing both a primary amine and a methyl ester. This bifunctionality, however, is the very source of its most common synthetic challenges. The proximity of a nucleophilic amine to an electrophilic ester group creates a predisposition for specific side reactions. This guide will address the three most prevalent issues: intramolecular cyclization (lactam formation), intermolecular reactions (dimerization and polymerization), and challenges in selective N-acylation.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific problems you may be encountering in the lab.
Issue 1: Intramolecular Cyclization and Lactam Formation
Question: I'm attempting an N-acylation of this compound, but I'm consistently isolating a significant amount of a byproduct with a mass corresponding to the loss of methanol. What is happening?
Answer: You are likely observing the formation of a δ-lactam, specifically 2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-one. This is a common intramolecular cyclization product.
Causality: The primary amine on the ethyl side chain can act as an intramolecular nucleophile, attacking the carbonyl carbon of the methyl ester. This process is often favored under thermal conditions or in the presence of base, which can deprotonate the amine, increasing its nucleophilicity. The formation of a seven-membered ring is thermodynamically viable. The general mechanism for lactam formation from an amino acid derivative involves the activation of the carboxylic acid (or in this case, the ester) followed by intramolecular nucleophilic attack by the amine.
Diagram of Lactam Formation:
Caption: Intramolecular cyclization of this compound to form a lactam.
Troubleshooting Protocol: Minimizing Lactam Formation
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation. For many N-acylations, starting at 0°C and slowly warming to room temperature is sufficient. Avoid prolonged heating.
-
Choice of Base: If a base is required for your primary reaction, opt for a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) over smaller, more nucleophilic bases (e.g., triethylamine - TEA) or strong bases that can promote lactamization.
-
Order of Addition: Add the acylating agent to the solution of this compound. This ensures that the amine is more likely to react with the more electrophilic acylating agent before it has the opportunity to cyclize.
-
Protecting Groups: In cases where lactam formation is particularly problematic, consider protecting the amine with a group that can be removed under conditions that will not affect the ester (e.g., a Boc group).
| Condition | Likelihood of Lactam Formation | Recommendation |
| High Temperature (>80°C) | High | Maintain reaction temperature at or below room temperature. |
| Strong Base (e.g., NaH, KOtBu) | High | Use a non-nucleophilic organic base like DIPEA. |
| Slow addition of substrate | Moderate | Add the acylating agent to the substrate solution. |
| Dilute Conditions | Low | High concentrations can favor intermolecular reactions over cyclization. |
Issue 2: Dimerization and Polymerization
Question: My reaction has resulted in a high molecular weight, insoluble material. What could be the cause?
Answer: You are likely observing intermolecular side reactions, leading to the formation of dimers and polymers.
Causality: In addition to intramolecular reactions, the primary amine of one molecule can attack the ester of another molecule, leading to the formation of an amide-linked dimer. This dimer still possesses a free amine and a free ester, allowing for further polymerization. These reactions are often competitive with the desired reaction, especially at higher concentrations. The formation of poly(ester amide)s from monomers containing both ester and amine functionalities is a known process, particularly at elevated temperatures.[1][2]
Diagram of Dimerization:
Caption: Intermolecular reaction leading to dimer formation.
Troubleshooting Protocol: Suppressing Intermolecular Reactions
-
Concentration Control: Run the reaction under more dilute conditions. This will statistically favor intramolecular reactions (if desired and managed) or reactions with a reagent in solution over reactions between two molecules of the substrate.
-
Stoichiometry of Reagents: Use a slight excess of the acylating agent to ensure that the amine of the starting material is quickly capped, preventing it from reacting with another molecule of the starting material.
-
Temperature Management: As with lactam formation, avoid high temperatures which can promote these condensation reactions.
Issue 3: Challenges in Selective N-Acylation
Question: I am trying to perform a reaction at the ester group, but I am getting N-acylation instead. How can I achieve selectivity?
Answer: The primary amine in this compound is significantly more nucleophilic than the methyl ester. Therefore, reactions with electrophiles will overwhelmingly occur at the nitrogen atom. Selective reaction at the ester in the presence of an unprotected primary amine is extremely challenging.
Causality: The nucleophilicity of a primary amine is generally much higher than that of an ester carbonyl oxygen. For a reaction to occur at the ester (e.g., transesterification or reduction), the amine must first be protected. Protocols for the selective N-acylation of bifunctional compounds like amino alcohols are well-established and rely on the higher nucleophilicity of the amine.[3][4]
Troubleshooting Protocol: Achieving Desired Selectivity
-
Amine Protection: To perform reactions at the ester, the amine must be protected. A tert-butyloxycarbonyl (Boc) group is a common choice as it is stable to many reaction conditions used to modify esters and can be removed under acidic conditions.
-
Step-by-Step Amine Protection (Boc Group):
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base such as triethylamine (1.2 equivalents).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Work up the reaction by washing with aqueous acid, base, and brine, then dry and concentrate to obtain the N-Boc protected product.
-
-
-
Reaction at the Ester: With the amine protected, you can now perform reactions such as hydrolysis, transesterification, or reduction on the methyl ester.
-
Deprotection: Once the desired modification at the ester is complete, the Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane.
Diagram of Protection Strategy:
Sources
Technical Support Center: Methyl 2-(2-aminoethyl)benzoate
Welcome to the technical support resource for Methyl 2-(2-aminoethyl)benzoate (CAS: 771581-77-2). This guide is designed for researchers, chemists, and drug development professionals to ensure the optimal stability, storage, and handling of this compound. As Senior Application Scientists, we have compiled this information based on chemical principles, safety data, and common laboratory inquiries to help you mitigate experimental variability and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) on Storage & Handling
This section addresses the most common questions regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is critical to maintain the compound's purity and stability. The molecule contains both an aromatic amine and a methyl ester functional group, each susceptible to specific degradation pathways.
-
Temperature: Store the compound in a cool environment. For the hydrochloride salt version, a refrigerated temperature of 0-8°C is explicitly recommended.[1] For the free base, general guidelines for amines suggest storing below 30°C (86°F) to minimize volatility and decomposition.[2] A cool, shaded area is advised.[3]
-
Atmosphere: The container must be kept tightly closed to prevent exposure to air and moisture.[3][4] The primary amine group is susceptible to atmospheric oxidation, which can lead to discoloration and the formation of impurities. Additionally, the compound is hygroscopic, meaning it can absorb moisture from the air, which can initiate hydrolysis of the ester group.[2] Storing under an inert atmosphere (e.g., Argon or Nitrogen) is a best practice for long-term stability.
-
Container: Use chemically inert containers, such as amber glass vials with tight-fitting caps (e.g., PTFE-lined screw caps), to protect from light and prevent leakage or contamination.[5]
Q2: My sample of this compound has turned yellow/brown. What happened and is it still usable?
A2: This is a classic sign of degradation. Aromatic amines are well-known to change color, typically from colorless or white to yellow, brown, or even dark purple, upon storage. This discoloration is primarily due to atmospheric oxidation . Trace impurities or exposure to light and air can catalyze this process, forming highly conjugated, colored polymeric byproducts.
Whether the material is still usable depends entirely on your application's tolerance for impurities. For sensitive applications like drug development or quantitative assays, the presence of these degradation products can significantly alter biological activity or lead to erroneous results.[6] We strongly recommend assessing the compound's purity via an analytical method like HPLC or NMR before proceeding.
Q3: What chemicals or materials are incompatible with this compound?
A3: To prevent hazardous reactions and degradation, avoid contact with the following:
-
Strong Oxidizing Agents: These will aggressively react with the primary amine group.
-
Acids and Acid Chlorides: The amine group is basic and will react with acids to form salts. While this may be a deliberate step in some syntheses, accidental contact should be avoided. Acid chlorides will react readily with the amine to form an amide.[7]
-
Strong Bases: Strong bases can catalyze the hydrolysis of the methyl ester functional group.
-
Heat and Ignition Sources: The compound is combustible. Keep it away from open flames, hot surfaces, and sparks.[8][9]
Table 1: Recommended Storage & Handling Summary
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, shaded area.[3] Refrigerate at 0-8°C for hydrochloride salts.[1] | Slows down oxidation and other degradation reactions. |
| Atmosphere | Keep container tightly sealed.[3] For long-term storage, use an inert atmosphere (N₂ or Ar). | Prevents atmospheric oxidation of the amine and hydrolysis from ambient moisture.[2] |
| Light Exposure | Store in an amber or opaque container. | Light can accelerate the oxidation of aromatic amines. |
| Incompatibilities | Avoid strong oxidizing agents, strong bases, acids, and acid chlorides.[4][7] | Prevents vigorous, potentially hazardous reactions and chemical degradation. |
Section 2: Troubleshooting Guide
This guide provides a logical workflow for diagnosing and addressing common issues encountered during the use of this compound.
Issue 1: Unexpected Experimental Results or Low Purity
You've run a reaction or an assay and the results are not what you expected. The purity of your starting material is the first thing to verify.
Below is a workflow to diagnose potential issues with your compound.
Caption: Troubleshooting workflow for compound integrity.
Issue 2: Understanding Potential Degradation Pathways
There are two primary non-enzymatic degradation pathways for this molecule under typical laboratory storage and use conditions: oxidation of the amine and hydrolysis of the ester.
Caption: Primary degradation pathways for the compound.
Section 3: Analytical Protocols for Quality Control
To ensure the validity of your experiments, you must be confident in the purity of your starting materials. Here are protocols for common analytical techniques.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for quantifying the purity of the main compound and detecting impurities like the hydrolysis product.[10]
Objective: To determine the percent purity of this compound and identify the presence of 2-(2-aminoethyl)benzoic acid.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of your this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Interpretation:
-
Expected Retention: this compound, being more non-polar, will have a longer retention time than its hydrolyzed acid counterpart.
-
Purity Calculation: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Table 2: Orthogonal Analytical Techniques for Structural Confirmation
While HPLC is excellent for purity, other methods confirm the structure. For a structurally similar compound, the following techniques are standard.[6]
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Confirms the proton framework and structural integrity. | Expect signals for aromatic protons, the ethyl chain protons (-CH₂-CH₂-), and a singlet for the methyl ester protons (-OCH₃). The presence of the hydrolysis product would show the disappearance of the methyl singlet and the appearance of a broad carboxylic acid proton signal. |
| Mass Spec (MS) | Confirms the molecular weight of the compound. | Using ESI positive mode, expect to see the molecular ion peak [M+H]⁺ at m/z corresponding to the compound's molecular weight (179.22 g/mol ) plus a proton. |
| Infrared (IR) | Identifies key functional groups. | Expect characteristic stretches for N-H (amine), C=O (ester), and aromatic C-H bonds. |
References
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. Retrieved from [Link]
-
Eawag-BBD. (n.d.). Benzoate Degradation Pathway. Retrieved from [Link]
-
PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
-
Capot Chemical. (2026, January 5). MSDS of methyl 3-(2-aminoethyl)benzoate HCL. Retrieved from [Link]
-
PMC - NIH. (n.d.). Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. Retrieved from [Link]
-
Anichem. (n.d.). This compound. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Examining primary aromatic amines' stability in aqueous food simulants. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. capotchem.com [capotchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis of Methyl 2-(2-aminoethyl)benzoate: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 2-(2-aminoethyl)benzoate, a key intermediate in the development of various pharmaceuticals, can present unique challenges. This guide provides a structured approach to troubleshooting common issues encountered during its synthesis, focusing on the prevalent route involving the esterification of 2-(2-aminoethyl)benzoic acid or the reduction of a nitro-group precursor. Our aim is to equip you with the scientific rationale and practical steps to diagnose and resolve experimental hurdles, ensuring the integrity and efficiency of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Product Yield After Fischer Esterification
Question: I've attempted the Fischer esterification of 2-(2-aminoethyl)benzoic acid with methanol and a sulfuric acid catalyst, but my yield is disappointingly low. What could be the primary causes?
Answer: A low yield in a Fischer esterification of this substrate can stem from several factors, primarily related to the equilibrium of the reaction and the properties of the starting material.
-
Incomplete Reaction/Equilibrium Issues: The Fischer esterification is a reversible reaction.[1] To drive the equilibrium towards the product, an excess of one reactant (usually the alcohol) is necessary. Additionally, the removal of water as it forms can significantly improve the yield.
-
Catalyst Inactivation: The amino group in your starting material is basic and can react with the sulfuric acid catalyst, effectively neutralizing it. This reduces the catalytic activity required for the esterification of the carboxylic acid.
-
Side Reactions: The amino group can also participate in side reactions. Under acidic conditions, there's a possibility of intermolecular amide formation (polymerization), especially if the reaction is heated for an extended period.
Troubleshooting Protocol:
-
Increase Methanol Excess: Instead of a stoichiometric amount, use a large excess of methanol, which can also serve as the reaction solvent. This shifts the equilibrium towards the formation of the methyl ester.
-
Optimize Catalyst Loading: While sufficient acid is needed, an excessive amount can promote side reactions. A typical catalytic amount is 3-5 mol% of the limiting reagent. Consider using a milder solid acid catalyst which can sometimes be more selective and easier to remove.[2]
-
Water Removal: If feasible with your laboratory setup, use a Dean-Stark apparatus to remove water azeotropically as it is formed.
-
Protect the Amino Group: A more robust solution is to protect the amino group before esterification. A common protecting group for amines is the Boc (tert-butyloxycarbonyl) group. This prevents the amine from reacting with the acid catalyst and participating in side reactions. The protecting group can be removed after the esterification is complete.
Issue 2: Incomplete Reduction of the Nitro Group Precursor
Question: I am synthesizing this compound by reducing Methyl 2-(2-nitroethyl)benzoate, but I'm observing a mixture of starting material and product. How can I drive the reaction to completion?
Answer: The reduction of an aromatic nitro group is a common and generally efficient transformation, but incomplete reactions can occur due to catalyst deactivation, insufficient reducing agent, or poor reaction conditions. A common method for a similar transformation, the reduction of methyl 4-(nitrovinyl)benzoate, utilizes catalytic hydrogenation with palladium on carbon (Pd/C) in the presence of an acid.[3]
Troubleshooting Protocol:
| Parameter | Recommended Action | Rationale |
| Catalyst Activity | Ensure the Pd/C catalyst is fresh and not expired. Perform a pre-activation step if recommended by the manufacturer. | The catalyst surface can become oxidized or poisoned over time, reducing its activity. |
| Hydrogen Pressure | Increase the hydrogen pressure (if using a hydrogenation apparatus). | Higher pressure increases the concentration of hydrogen on the catalyst surface, accelerating the reaction rate. |
| Solvent Choice | Ensure the solvent is appropriate for hydrogenation and fully dissolves the starting material. Methanol or ethanol are common choices.[3] | Poor solubility of the starting material can lead to a slow or incomplete reaction. |
| Acid Additive | The presence of an acid like HCl is often crucial.[3] | The acid helps to prevent catalyst poisoning by the product amine and can accelerate the reduction. |
| Reaction Time | Increase the reaction time and monitor the reaction progress by TLC or LC-MS. | Some reductions can be slower than anticipated. |
Experimental Workflow for Catalytic Hydrogenation:
Issue 3: Difficulty in Purifying the Final Product
Question: My crude product contains several impurities, and I'm finding it difficult to isolate pure this compound by column chromatography. What are the best practices for purification?
Answer: The purification of a molecule with both a basic amino group and a relatively nonpolar ester group can be challenging due to its amphiphilic nature. Standard silica gel chromatography can sometimes lead to tailing and poor separation.
Troubleshooting Protocol:
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction to remove non-basic and acidic impurities.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with a dilute aqueous acid solution (e.g., 1 M HCl). The desired amine product will move into the aqueous layer as the hydrochloride salt.
-
Separate the layers. The organic layer now contains non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH solution) to a pH of 8-9.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
-
-
Chromatography Optimization:
-
Deactivate Silica Gel: To minimize tailing on a silica gel column, you can pre-treat the silica with a small amount of a basic modifier. A common practice is to use a mobile phase containing a small percentage (e.g., 0.5-1%) of triethylamine or ammonia in methanol.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which can be more suitable for the separation of amines.
-
Logical Flow for Purification:
References
-
Preparation of Methyl Benzoate. University of Babylon. [Link]
-
Methyl Anthranilate Procedure. Academia.edu. [Link]
-
A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Taylor & Francis Online. [Link]
-
Wright, S. W. (2000). A CONVENIENT PREPARATION OF METHYL 4-(2-AMINOETHYL)BENZOATE. Organic Preparations and Procedures International, 32(4), 376-379. [Link]
- Preparation method of methyl benzoate compound.
-
Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. ResearchGate. [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]
-
Methyl Anthranilate Synthesis Study. Scribd. [Link]
-
Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. AIDIC. [Link]
-
Synthesis of Methyl benzoate with reaction mechanism. YouTube. [Link]
-
How to make methyl benzoate. YouTube. [Link]
Sources
Technical Support Center: A Guide to Increasing the Yield of Methyl 2-(2-aminoethyl)benzoate
Welcome to the comprehensive technical support guide for the synthesis and yield optimization of Methyl 2-(2-aminoethyl)benzoate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on practical, field-proven insights to enhance experimental outcomes, ensuring both scientific integrity and efficiency.
Introduction: Navigating the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, can be challenging, often plagued by low yields and the formation of undesirable byproducts. The primary synthetic challenge lies in the selective reduction of a precursor functional group, typically a nitro or cyano group, without affecting the methyl ester moiety. This guide will explore the common synthetic pathways and provide a structured approach to troubleshooting the key steps to maximize your yield and purity.
A prevalent synthetic strategy involves the preparation of a nitro-containing precursor, such as methyl 2-(2-nitrovinyl)benzoate or methyl 2-(2-nitroethyl)benzoate, followed by a chemoselective reduction of the nitro group. The success of this synthesis hinges on the careful selection of reagents and reaction conditions to prevent common pitfalls like ester hydrolysis or over-reduction.
Visualizing the Synthetic Workflow
To provide a clear overview, the following diagram illustrates a common synthetic route to this compound, highlighting the critical reduction step.
Caption: General synthetic pathways to this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise and scientifically grounded answers.
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most common and economically viable starting materials include 2-carboxybenzaldehyde, which can be esterified and then subjected to a Henry reaction to introduce the nitroethyl side chain.[1] Another approach starts from methyl 2-cyanomethylbenzoate, which can be directly reduced to the target amine.[2]
Q2: Why is the chemoselective reduction of the nitro group a critical step?
A2: The primary challenge is to reduce the nitro group to an amine without simultaneously reducing or hydrolyzing the methyl ester functionality. Many powerful reducing agents, such as lithium aluminum hydride (LiAlH4), can readily attack the ester group, leading to the formation of the corresponding alcohol and significantly reducing the yield of the desired product. Therefore, selecting a reducing system with high chemoselectivity for the nitro group is paramount.
Q3: What are the recommended conditions for the esterification of the starting carboxylic acid?
A3: Fischer esterification is a standard method, typically employing methanol as both the solvent and reactant in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride.[3] To drive the equilibrium towards the product, it is advisable to use a large excess of methanol and to remove the water formed during the reaction. Alternatively, solid acid catalysts can be employed for easier separation and recycling.
Q4: Can I use a one-pot procedure for the synthesis?
A4: While a complete one-pot synthesis from the initial starting materials is challenging due to incompatible reaction conditions, a one-pot reduction of a nitrostyrene precursor to the final phenethylamine has been reported using reagents like sodium borohydride and copper(II) chloride.[4][5] However, careful optimization is required to minimize byproduct formation.
Troubleshooting Guide: Overcoming Low Yields and Impurities
This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues encountered during the synthesis of this compound, with a focus on the critical nitro reduction step.
Problem 1: Low Yield in the Nitro Group Reduction Step
Q: My catalytic hydrogenation of methyl 2-(2-nitroethyl)benzoate is giving a low yield of the desired amine. What are the likely causes and how can I improve it?
A: Low yields in catalytic hydrogenation are a common issue and can stem from several factors. A systematic approach to troubleshooting is essential.
1. Catalyst Inactivation or Insufficient Activity:
-
Causality: The palladium on carbon (Pd/C) catalyst is susceptible to poisoning by impurities such as sulfur or halide compounds that may be present in your starting material or solvent. The catalyst may also lose activity over time or if not stored properly.
-
Solution:
-
Ensure the purity of your substrate and solvents.
-
Use a fresh batch of high-quality Pd/C catalyst.
-
Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Consider using a different catalyst, such as Raney Nickel, which can be effective for nitro group reductions.[6]
-
2. Inefficient Hydrogen Transfer:
-
Causality: For the reaction to proceed efficiently, hydrogen gas must be effectively dissolved in the reaction medium and transferred to the catalyst surface. Poor agitation or insufficient hydrogen pressure can limit the reaction rate.
-
Solution:
-
Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate gas-liquid mass transfer.
-
Increase the hydrogen pressure. While atmospheric pressure can be sufficient, moderate pressures (e.g., 50 psi) often lead to faster and more complete reactions.[7]
-
3. Incomplete Reaction:
-
Causality: The reaction may not have reached completion within the allotted time.
-
Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Extend the reaction time. Some hydrogenations can take several hours to go to completion.
-
4. Product Adsorption onto the Catalyst:
-
Causality: The amine product can sometimes adsorb onto the surface of the palladium catalyst, leading to its deactivation and making product recovery difficult.
-
Solution:
-
After the reaction is complete, filter the catalyst and wash it thoroughly with a polar solvent like methanol or ethanol to recover any adsorbed product.
-
Acidifying the reaction mixture slightly with HCl in ethanol before filtration can help to protonate the amine and reduce its affinity for the catalyst surface.[6]
-
Experimental Protocol: Optimized Catalytic Hydrogenation
-
In a suitable hydrogenation vessel, dissolve methyl 2-(2-nitroethyl)benzoate (1.0 eq) in ethanol or methanol.
-
Add 10% Palladium on Carbon (5-10 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (1-4 atm) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Problem 2: Formation of Byproducts during Nitro Reduction
Q: I am observing significant byproducts in my reaction mixture, particularly a compound with a mass corresponding to the hydroxylamine intermediate. How can I minimize its formation?
A: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[8] Incomplete reduction can lead to the accumulation of these intermediates.
1. Insufficient Reducing Power or Reaction Time:
-
Causality: The reaction may have been stopped prematurely, or the reducing agent was not potent enough to fully reduce the hydroxylamine to the amine.
-
Solution:
-
As mentioned previously, ensure the reaction goes to completion by monitoring it closely and extending the reaction time if necessary.
-
If using catalytic hydrogenation, ensure the catalyst is active and the hydrogen supply is adequate.
-
2. Alternative Reducing Agents:
-
Causality: Some reducing agents are more prone to stopping at the hydroxylamine stage under certain conditions.
-
Solution:
-
Consider using a different reducing system. For instance, iron powder in the presence of an acid like acetic acid or ammonium chloride is a classic and effective method for nitro group reduction and often drives the reaction to the amine.[9]
-
A combination of sodium borohydride and a transition metal salt like iron(II) chloride has been shown to be highly effective and chemoselective for the reduction of nitroarenes to anilines, even in the presence of an ester.[10]
-
3. Byproducts from Nitrostyrene Precursors:
-
Causality: If your synthesis starts from a nitrostyrene, side reactions such as dimerization or the formation of oximes and hydroxylamines can occur.[1]
-
Solution:
-
Carefully control the reaction conditions during the reduction of the nitrostyrene. Low temperatures can often suppress side reactions.[6]
-
The choice of reducing agent is also critical. Red-Al® has been reported to be effective in reducing nitrostyrenes to phenethylamines with minimal byproducts.[11]
-
Data Presentation: Comparison of Reducing Agents for Nitro Group Reduction
| Reducing Agent/System | Typical Conditions | Advantages | Potential Disadvantages |
| H₂, Pd/C | 1-4 atm H₂, RT, Ethanol/Methanol | Clean, high-yielding, catalytic | Catalyst poisoning, potential for ester reduction at high pressure/temp |
| Fe, NH₄Cl | Reflux, Ethanol/Water | Inexpensive, robust | Stoichiometric iron waste, sometimes requires harsh conditions |
| SnCl₂, HCl | RT or gentle heating, Ethanol | Effective for many substrates | Stoichiometric tin waste, acidic workup |
| NaBH₄, FeCl₂ | RT, Methanol/Water | Mild, highly chemoselective for nitro group | Requires careful control of stoichiometry |
| Red-Al® | RT, THF | Effective for nitrostyrenes | Highly reactive, requires anhydrous conditions |
Problem 3: Hydrolysis of the Methyl Ester Group
Q: My final product is contaminated with 2-(2-aminoethyl)benzoic acid. How can I prevent the hydrolysis of the methyl ester?
A: Ester hydrolysis can occur under either acidic or basic conditions, especially in the presence of water and at elevated temperatures.
1. Acid-Catalyzed Hydrolysis:
-
Causality: If your reduction method employs strong acidic conditions (e.g., SnCl₂ in concentrated HCl), the ester group can be hydrolyzed.
-
Solution:
-
Opt for reduction methods that proceed under neutral or mildly acidic conditions, such as catalytic hydrogenation or the use of iron powder with ammonium chloride.
-
If acidic conditions are unavoidable, try to perform the reaction at a lower temperature and for the shortest possible time.
-
2. Base-Catalyzed Hydrolysis (Saponification):
-
Causality: During the work-up procedure, if you use a strong base (e.g., NaOH) to neutralize an acidic reaction mixture or to extract the product, you risk saponifying the ester.
-
Solution:
-
Use a milder base for neutralization, such as sodium bicarbonate or a saturated solution of sodium carbonate.
-
Perform the basic work-up at a low temperature (e.g., in an ice bath) to minimize the rate of hydrolysis.
-
Extract the product quickly after basification.
-
Visualizing the Hydrolysis Problem and Solution
Caption: Factors leading to ester hydrolysis and mitigation strategies.
Conclusion: A Pathway to Higher Yields
Increasing the yield of this compound is an achievable goal through a systematic and informed approach to the synthesis. By understanding the underlying chemical principles of each reaction step, particularly the critical chemoselective reduction, researchers can anticipate and mitigate common problems. This guide provides a framework for troubleshooting, emphasizing the importance of reagent selection, reaction monitoring, and careful work-up procedures. By implementing these strategies, you can significantly improve the efficiency and success of your synthesis, paving the way for further research and development.
References
-
Hollauer, H. V. P., et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino)-benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 842–846. [Link]
-
Wei, H.-L., et al. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Gao Xiao Hua Xue Gong Cheng Xue Bao/Journal of Chemical Engineering of Chinese Universities, 32(3), 593-599. [Link]
- Google Patents. (2021).
- Google Patents. (1991). Production of phenetylamines.
-
MDPI. (2023). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. [Link]
- Google Patents. (2010).
-
ResearchGate. (2018). Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. [Link]
-
ResearchGate. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. [Link]
-
NIH. (2008). Methyl 2-hydroxy-3-nitrobenzoate. [Link]
-
ResearchGate. (2021). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. [Link]
-
Erowid. (1973). Reduction of Nitrostyrenes using Red-Al. [Link]
-
ResearchGate. (2019). Kinetic traces of methyl benzoate hydrogenation with 2. [Link]
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. [Link]
-
Science of Synthesis. (2014). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. [Link]
-
Cambridge Open Engage. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. [Link]
-
PubChem. (n.d.). Methyl 2-methyl-4-nitrobenzoate. [Link]
-
NIH. (2023). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. [Link]
-
ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]
-
ResearchGate. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. [Link]
-
Erowid. (1990). Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. [Link]
-
IntechOpen. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]
-
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]
-
YouTube. (2014). organic chemistry reaction #13 - reduction of nitro group to amine. [Link]
-
Organic Syntheses. (1981). Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
-
PubChem. (n.d.). Methyl 2-nitrobenzoate. [Link]
-
ResearchGate. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws] [erowid.org]
- 7. researchgate.net [researchgate.net]
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- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]
identification of impurities in Methyl 2-(2-aminoethyl)benzoate samples
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the . As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to help you navigate the complexities of impurity profiling.
Frequently Asked Questions (FAQs)
Q1: What are the most probable process-related impurities in a sample of Methyl 2-(2-aminoethyl)benzoate?
A1: The profile of potential impurities is intrinsically linked to the synthetic route employed. A common pathway to this compound involves the reduction of a precursor like Methyl 2-(2-nitroethyl)benzoate or the esterification of 2-(2-aminoethyl)benzoic acid. Based on these routes, you should anticipate the following:
-
Unreacted Starting Materials: The most common impurities are residual starting materials. Look for the presence of the specific nitro-precursor or the corresponding benzoic acid.
-
Intermediates: In multi-step syntheses, incomplete reactions can lead to the carry-over of intermediates. For example, in a synthesis starting from 2-formyl methylbenzoate, you might find residual 2-vinyl benzoic acid methyl ester or 2-(2-hydroxyethyl) methyl benzoate.[1]
-
By-products of Side Reactions: Side reactions are a frequent source of impurities. For instance, during esterification, impurities from the reagents, such as dihalohydantoins used as catalysts, could be present.[2] Over-reaction, such as polychloromethylation during a chloromethylation step, can also introduce related substances.[3]
Q2: What types of degradation products should I expect from this compound?
A2: Degradation impurities arise from the exposure of the drug substance to stress conditions like acid, base, heat, light, and oxidation.[4] For this compound, the primary sites of degradation are the ester and the primary amine.
-
Hydrolysis: The ester linkage is susceptible to both acid and base-catalyzed hydrolysis, which would yield 2-(2-aminoethyl)benzoic acid and methanol.[5]
-
Oxidation: The primary amine is a potential site for oxidation, which can lead to a variety of products. The exact nature of these degradants depends on the oxidizing agent and conditions.
-
Thermal Degradation: High temperatures can promote various reactions, including polymerization or cyclization (e.g., formation of a lactam).
-
Photodegradation: Aromatic amines can be sensitive to light, potentially leading to colored degradation products through complex radical pathways.
A systematic forced degradation study is the most effective way to definitively identify potential degradation products and establish the stability-indicating nature of your analytical methods.[6][7]
Q3: Which analytical technique is the best starting point for impurity analysis?
A3: High-Performance Liquid Chromatography (HPLC) , particularly Reversed-Phase HPLC (RP-HPLC) with UV detection, is the industry gold standard and the ideal starting point.[8] Its advantages include:
-
Versatility: It can separate a wide range of polar and non-polar compounds.
-
Sensitivity: Modern HPLC systems with PDA or UV detectors can detect impurities at very low levels.
-
Quantification: It provides accurate and precise quantitative data.
Once an impurity is detected by HPLC, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are typically used for preliminary identification based on molecular weight.[8][9] For unequivocal structure elucidation of unknown impurities, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[10][11]
Impurity Identification Workflow
The logical flow from detecting an unknown peak to its structural confirmation is a critical process in pharmaceutical analysis.
Caption: General workflow for impurity identification and characterization.
Troubleshooting Analytical Methods
This section provides solutions to common problems encountered during the analysis of this compound samples.
High-Performance Liquid Chromatography (HPLC)
Q: I am seeing a new, unexpected peak in my HPLC chromatogram. How do I begin to identify it?
A: This is a common and critical challenge. Follow a systematic approach:
-
Verify System Suitability: First, ensure the peak is not an artifact. Inject a blank (mobile phase) to check for carryover or solvent contamination. Check system suitability parameters (e.g., retention time, peak area of the main component) to ensure the system is performing consistently.
-
Gather Preliminary Data (LC-MS): The most efficient next step is to analyze the sample by LC-MS.[8] This provides the molecular weight of the compound corresponding to the unknown peak, which is a crucial piece of the puzzle for proposing potential structures.
-
Review Synthesis/Stability Data: Cross-reference the molecular weight with the masses of all known starting materials, intermediates, reagents, and likely degradation products. This often leads to a tentative identification.
-
Spiking Study: If you have a reference standard for a suspected impurity, perform a spiking study. Add a small amount of the standard to your sample. If the peak height/area of the unknown peak increases without the appearance of a new peak, you have confirmed its identity.
-
Isolation and NMR: If the impurity cannot be identified by the above methods, it must be isolated using techniques like preparative HPLC. Once a pure fraction is collected, its structure can be unequivocally determined by NMR spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY and HSQC).[10][11][12]
Q: My main API peak is tailing or showing poor peak shape. What is causing this?
A: Peak tailing for an amine-containing compound like this compound is often caused by secondary interactions with the stationary phase.
-
Cause: The basic amine group can interact strongly with residual acidic silanol groups on the surface of silica-based C18 columns. This leads to a portion of the analyte molecules being retained longer, causing the peak to tail.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is well below the pKa of the amine (typically pH 2.5-4.0). At low pH, the amine will be protonated (R-NH3+), which minimizes interactions with silanols.
-
Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1%), into the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from your analyte.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for analyzing basic compounds. Using a column with low silanol activity (e.g., a high-purity silica base-deactivated column) is highly recommended.[13]
-
Q: Two impurity peaks are co-eluting or have very poor resolution. How can I separate them?
A: Achieving separation between closely related impurities requires methodical optimization of chromatographic conditions.
| Parameter | Recommended Change | Rationale |
| Gradient Slope | Decrease the gradient slope (make it shallower) around the elution time of the critical pair. | This provides more time for the column to resolve compounds with similar retention characteristics. |
| Organic Modifier | Switch from acetonitrile to methanol, or use a ternary mixture (e.g., water/acetonitrile/methanol). | Acetonitrile and methanol have different selectivities (interaction mechanisms) with the analyte and stationary phase. This change can alter the elution order and improve separation. |
| Column Chemistry | Change to a different stationary phase (e.g., from C18 to Phenyl-Hexyl or Cyano). | Different stationary phases offer unique retention mechanisms (e.g., π-π interactions with a Phenyl column), which can dramatically alter selectivity and resolve co-eluting peaks. |
| Mobile Phase pH | Make small adjustments to the pH (e.g., ± 0.2 units). | If the impurities have different pKa values, a small change in pH can alter their ionization state and, consequently, their retention time, potentially improving resolution. |
| Temperature | Decrease the column temperature. | Lowering the temperature generally increases retention and can sometimes improve selectivity, although it will also increase analysis time and pressure. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Q: When is GC-MS a better choice than HPLC for impurity analysis of this compound?
A: GC-MS is particularly useful for identifying volatile or semi-volatile impurities that may not be easily detected by HPLC, such as:
-
Residual Solvents: From the synthesis and purification process (e.g., methanol, toluene, ethanol).
-
Low Molecular Weight By-products: Small, non-polar molecules that may have little to no UV absorbance.
-
Certain Process Reagents: Volatile reagents or their by-products.
Aromatic amines can be analyzed by GC-MS, often after derivatization to improve their volatility and chromatographic behavior.[14]
Q: My aromatic amine impurities are giving poor peak shapes in the GC. What should I do?
A: This is a common issue due to the polar nature of the amine group interacting with the GC system.
-
Cause: The active -NH2 group can adsorb to active sites within the injector liner or the column itself, leading to peak tailing and poor sensitivity.
-
Troubleshooting Steps:
-
Use a Deactivated Liner: Always use a fresh, deactivated injector port liner. Silanized liners are essential for analyzing active compounds.
-
Derivatization: Derivatize the amine group to make it less polar and more volatile. A common method is acylation using an agent like heptafluorobutyric anhydride (HFBA).[14]
-
Choose the Right Column: Use a column specifically designed for amine analysis (e.g., a "WAX" or amine-deactivated phase) rather than a general-purpose non-polar column like a DB-1 or DB-5.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: I have isolated an unknown impurity, but the LC-MS data is ambiguous. How can NMR confirm the structure?
A: NMR is the most powerful tool for the definitive structural elucidation of unknown compounds because it provides direct information about the carbon-hydrogen framework.[10][15]
-
¹H NMR: Tells you the number of different types of protons, their chemical environment, and which protons are adjacent to each other (via spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing the structure together.
-
COSY shows which protons are coupled to each other (i.e., are on adjacent carbons).
-
HSQC correlates each proton directly to the carbon it is attached to.
-
HMBC shows longer-range correlations between protons and carbons (2-3 bonds away), which is essential for connecting different fragments of the molecule.
-
By systematically analyzing these spectra, a complete and unambiguous structure can be determined without needing a reference standard.[11]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[4][7]
Objective: To generate likely degradation products of this compound under various stress conditions.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: For each condition, transfer an aliquot of the stock solution to a separate vial.
-
Acid Hydrolysis: Add 1N HCl to achieve a final acid concentration of 0.1N. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to achieve a final base concentration of 0.1N. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Add 30% hydrogen peroxide to achieve a final concentration of 3%. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80 °C for 48 hours. For solid-state thermal stress, place the neat API powder in an oven at 80 °C.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Preparation for Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all stressed samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
-
Analysis: Analyze all samples, including an unstressed control sample, using a suitable HPLC method (see Protocol 2). Use a PDA detector to check for peak purity and to identify any newly formed peaks.
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To separate this compound from its potential process-related and degradation impurities.
| Parameter | Condition |
| Column | Base-deactivated C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 32 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (or PDA scan 200-400 nm) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50) |
Rationale for Choices:
-
Base-deactivated C18: Minimizes peak tailing for the basic amine analyte.[13]
-
TFA in Mobile Phase: Acts as an ion-pairing agent and maintains a low pH (~2.5) to ensure the protonation of the amine, leading to sharp, symmetrical peaks.
-
Gradient Elution: Necessary to elute a range of impurities with varying polarities within a reasonable timeframe.
-
PDA Detector: Essential for forced degradation analysis to assess peak purity and ensure that no co-eluting degradants are hidden under the main API peak.
References
-
Shimadzu Corporation. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (2). Shimadzu. Retrieved from [Link]
-
Gil, R. R., & Kaufman, T. S. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 114, 133-154. Retrieved from [Link]
-
Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 289-295. Retrieved from [Link]
-
German Social Accident Insurance (DGUV). (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. The MAK Collection for Occupational Health and Safety, 5(3). Retrieved from [Link]
-
Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Organic Preparations and Procedures International, 32(4), 375-378. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of Forced Degradation Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. Retrieved from [Link]
-
Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Retrieved from [Link]
-
Sahoo, S. K., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. Retrieved from [Link]
-
Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Pharmachitchat. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
-
Logoyda, L. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 11(10), 4381-4386. Retrieved from [Link]
-
Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
El-Gizawy, S. M., et al. (2016). Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. Journal of Chromatographic Science, 54(9), 1549-1557. Retrieved from [Link]
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Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 93, 143-60. Retrieved from [Link]
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Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 29-43. Retrieved from [Link]
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University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. Retrieved from [Link]
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PubMed. (n.d.). Methyl benzoate as a marker for the detection of mold in indoor building materials. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 4-(2-aminoethyl)benzoate hydrochloride. PubChem Compound Database. Retrieved from [Link]
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Liu, X., et al. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Journal of Chemical Engineering of Chinese Universities, 32(4), 932-938. Retrieved from [Link]
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Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 3-methyl-2-butenyl benzoate, CAS Registry Number 5205-11-8. Food and Chemical Toxicology, 187, 114562. Retrieved from [Link]
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El-Gindy, A., et al. (2012). Two stability indicating methods for simultaneous determination of antipyrine and benzocaine HCl. Analytical Methods, 4(6), 1624-1630. Retrieved from [Link]
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Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
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Kasina, S., et al. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic. World Journal of Pharmaceutical Research, 11(2), 1334-1354. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
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Teasdale, A., et al. (2013). HPLC for pharmaceutical scientists. Trends in Analytical Chemistry, 49, 1-2. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
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Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Retrieved from [Link]
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Reddy, G. S., et al. (2024). A validated stability-indicating reversed-phase-UPLC method for simultaneous estimation of promethazine hydrochloride, methylparaben, propylparaben and sodium benzoate assay of cough suppressant and antihistamine liquid oral dosage forms. Biomedical Chromatography, 38(9), e5944. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.
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Capot Chemical. (n.d.). MSDS of methyl 3-(2-aminoethyl)benzoate HCL. Retrieved from [Link]
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Patel, A. (2017). Force Degradation Study of Rizatriptan Benzoate by Rp- HPLC Method and Characterization of Degraded Product Volume 1. International Journal of Pharmaceutical Sciences and Research, 8(10), 4215-4222. Retrieved from [Link]
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Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-64. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). Solutions for Pharmaceutical Impurities. Retrieved from [Link]
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Sharma, A., et al. (2016). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 84(3), 455-476. Retrieved from [Link]
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DePaula, M., & Gentsch, J. (1996). Identification of urinary benzodiazepines and their metabolites: comparison of automated HPLC and GC-MS after immunoassay screening of clinical specimens. Journal of Analytical Toxicology, 20(6), 416-22. Retrieved from [Link]
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Technical Support Center: Synthesis of Methyl 2-(2-aminoethyl)benzoate Derivatives
Welcome to the technical support center for the synthesis of Methyl 2-(2-aminoethyl)benzoate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable scaffold. The unique ortho relationship between the methyl ester and the aminoethyl side chain presents a distinct set of challenges, primarily centered around competing intramolecular reactions and the delicate balance of functional group compatibility. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before or during your synthesis design.
Q1: What are the primary synthetic strategies for preparing the this compound core structure?
There are two predominant retrosynthetic approaches. The most common strategy involves starting with a pre-functionalized benzene ring, such as methyl 2-methylbenzoate or methyl 2-formylbenzoate, and building the aminoethyl side chain. A less common, but viable, alternative is to begin with a precursor already containing the side chain.
-
Strategy 1: Side-Chain Construction (Most Common)
-
Pathway A: From Methyl 2-(Bromomethyl)benzoate: This involves a two-step sequence: nucleophilic substitution with a cyanide source (e.g., NaCN) to form the nitrile, followed by reduction (e.g., catalytic hydrogenation, LiAlH₄, or borane).
-
Pathway B: From Methyl 2-Formylbenzoate: A Wittig reaction to form the vinyl group, followed by hydroboration-oxidation and subsequent conversion of the alcohol to an amine, or reduction of a nitrovinyl intermediate.[1]
-
Pathway C: Via Gabriel Synthesis: Starting with a 2-(2-haloethyl)benzoate derivative, reaction with potassium phthalimide followed by hydrazinolysis provides the primary amine with minimal risk of over-alkylation.[2][3][4][5]
-
-
Strategy 2: Ring Functionalization
-
This approach is less frequent due to challenges with regioselectivity. It might involve starting with a phenethylamine derivative and performing ortho-lithiation followed by carboxylation and esterification, which can be complex and low-yielding.
-
Q2: The amine and the ester seem mutually reactive. Why is a protecting group strategy so critical?
The core challenge of this molecule is the presence of a nucleophilic primary amine and an electrophilic ester in close proximity. Without protection, you will encounter significant challenges.[6][7]
-
Intramolecular Cyclization: The primary amine can readily attack the ortho-ester, leading to the formation of a highly stable six-membered lactam (3,4-dihydro-1(2H)-isoquinolinone). This is often the thermodynamic sink of the reaction, especially under basic conditions or at elevated temperatures.
-
Intermolecular Reactions: The free amine can react with other electrophiles in your reaction mixture or participate in intermolecular self-condensation.
-
Compatibility Issues: The amine can poison hydrogenation catalysts (e.g., Pd, Pt, Ni) used in other steps, such as nitrile or nitro group reduction.[8][9]
An effective protecting group strategy, particularly an orthogonal one, is essential.[6][10] This allows you to selectively unmask the amine or other functional groups without affecting others. For example, using a base-labile Fmoc group and an acid-labile tert-butyl ester allows for selective deprotection.[11]
Q3: What is the most common and difficult-to-avoid side reaction, and when does it typically occur?
The most pervasive side reaction is the intramolecular cyclization to form the lactam 3,4-dihydro-1(2H)-isoquinolinone .
This reaction is most likely to occur during the final deprotection step when the free amine is revealed. It can be catalyzed by:
-
Base: Any residual base used for deprotection (e.g., piperidine for Fmoc removal, or during a basic workup) will dramatically accelerate the cyclization.[12]
-
Heat: Heating the final, unprotected compound during purification (e.g., distillation or prolonged heating in a solvent) can provide the activation energy needed for cyclization.
The key to preventing this is to work at low temperatures after deprotection and to immediately either isolate the product as a stable salt (e.g., hydrochloride) or re-protect the amine with a group suitable for your next step (e.g., Boc).
Q4: How do I choose the best method for introducing the amine? Gabriel Synthesis vs. Nitrile Reduction?
The choice depends on the availability of starting materials and the overall robustness required for your synthesis.
-
Gabriel Synthesis: This is an excellent method for producing primary amines without the risk of secondary or tertiary amine by-products that plague direct alkylations.[13] It involves reacting a primary alkyl halide with potassium phthalimide.[2] However, the deprotection step, often requiring hydrazine (the Ing-Manske procedure) or harsh acidic/basic hydrolysis, can be challenging and may affect other functional groups.[2][4]
-
Reduction of a Nitrile: This is a very common and effective route. The nitrile can be introduced via Sₙ2 reaction on an alkyl halide (e.g., methyl 2-(bromomethyl)benzoate). The subsequent reduction can be achieved with various reagents (H₂/catalyst, LiAlH₄, BH₃). A key challenge here is potential catalyst poisoning by the amine product during catalytic hydrogenation.[14][15]
Recommendation: For small-scale and discovery chemistry, the nitrile reduction pathway is often more direct. For larger-scale synthesis where purity is paramount, the Gabriel synthesis provides a more controlled, albeit longer, route.
Section 2: Troubleshooting Guide
This guide addresses specific experimental problems in a direct Q&A format.
Problem 1: Stalled Reaction or Low Yield During Catalytic Hydrogenation (e.g., Nitrile Reduction)
-
Symptom: The reaction stalls after partial conversion, or the yield of the desired amine is very low, with starting material remaining even after extended reaction times and hydrogen uptake ceasing.
-
Possible Cause 1: Catalyst Poisoning. This is the most likely culprit. The newly formed amine product can strongly adsorb to the active sites of the metal catalyst (e.g., Palladium, Platinum, Raney Nickel), preventing it from catalyzing the reduction of the remaining starting material.[8][16] Sulfur or halide impurities from previous steps can also act as potent poisons.[8]
-
Solution Workflow:
-
Use a Catalyst Poison-Resistant Variant: Consider using a catalyst system less prone to amine inhibition. For example, using Pearlman's catalyst (Pd(OH)₂/C) or carrying out the reaction in an acidic medium (e.g., ethanol with HCl or acetic acid) can mitigate poisoning. The acid protonates the product amine, preventing it from coordinating to the metal center.
-
Increase Catalyst Loading: While not ideal, a higher catalyst loading (e.g., 15-20 mol%) can sometimes compensate for partial deactivation.
-
Purify the Substrate: Ensure the nitrile intermediate is thoroughly purified to remove any residual sulfur or halide-containing reagents from previous steps.
-
Alternative Reducing Agents: If catalytic hydrogenation remains problematic, switch to a chemical reductant like borane-THF complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄). Note that these are non-selective and will also reduce the ester if not carefully controlled.
-
Problem 2: A Major By-product is Observed with a Mass Corresponding to Lactam Formation
-
Symptom: LC-MS analysis of your crude product shows a significant peak with a mass corresponding to your target molecule minus methanol (a loss of 32 Da). ¹H NMR may show the disappearance of the methyl ester singlet and the appearance of a broad N-H peak.
-
Possible Cause: Intramolecular Cyclization. As discussed in the FAQ, the free primary amine has attacked the methyl ester. This is often triggered during a basic workup or purification at elevated temperatures.[12]
-
Solution Workflow:
-
Acidify Before Workup: After the reaction is complete, quench and immediately acidify the mixture with cold, dilute HCl (e.g., 1N HCl) to a pH of ~2. This protonates the amine, forming the hydrochloride salt. The ammonium salt is no longer nucleophilic and cannot attack the ester.
-
Low-Temperature Extraction: Perform all extractions and washes at low temperatures (0-5 °C) to minimize thermal decomposition.
-
Avoid Basic Conditions: Do not use basic solutions (e.g., NaHCO₃, Na₂CO₃) during the workup if the amine is unprotected. If a basic wash is necessary to remove acidic impurities, it must be done rapidly at low temperature, and the organic layer should be immediately washed with brine and dried.
-
Purification Strategy: Avoid high-temperature purification methods like distillation. Use flash column chromatography with a solvent system buffered with a small amount of a non-nucleophilic base (e.g., 0.5% triethylamine) if the product is basic, or purify the product as its stable hydrochloride salt.
-
Problem 3: The Isolated Product is the Carboxylic Acid, not the Methyl Ester
-
Symptom: The primary product has a mass corresponding to the saponified ester (loss of 14 Da, CH₂ vs. H). It may be insoluble in common organic solvents but soluble in aqueous base.
-
Possible Cause: Ester Hydrolysis. The methyl ester was cleaved by acid or base during the reaction or workup. This is common if using harsh conditions like refluxing with strong aqueous alkali or acid.[17][18][19]
-
Solution Workflow:
-
Review Deprotection Conditions: If you used a base-labile protecting group, ensure you did not use an excessive amount of base or unnecessarily long reaction times. For example, standard saponification conditions (e.g., NaOH in refluxing methanol/water) will readily cleave the methyl ester.[19][20]
-
Use Anhydrous Reagents: Ensure all solvents and reagents are anhydrous, as water in the presence of acid or base can facilitate hydrolysis.
-
Modify Workup: If your reaction requires an aqueous workup, ensure the pH is carefully controlled. Avoid prolonged exposure to either strongly acidic (pH < 1) or strongly basic (pH > 10) conditions.
-
Re-esterification: If hydrolysis is unavoidable or has already occurred, the resulting carboxylic acid can be re-esterified as a final step using a mild method, such as treatment with TMS-diazomethane or with methanol and a catalyst like a solid acid.[21]
-
Section 3: Key Experimental Protocols & Data
Protocol A: Synthesis via Nitrile Reduction with In Situ Amine Protection
This protocol describes the reduction of Methyl 2-(cyanomethyl)benzoate followed by an immediate Boc-protection step to prevent lactam formation.
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add Methyl 2-(cyanomethyl)benzoate (1.0 eq) and anhydrous Methanol (0.2 M).
-
Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, 10 mol%).
-
Hydrogenation: Purge the flask with hydrogen gas (balloon or H₂ line) and stir the suspension vigorously at room temperature. Monitor the reaction by TLC or LC-MS.
-
Completion & Filtration: Once the starting material is consumed (typically 4-12 hours), purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with Methanol.
-
In Situ Protection: Cool the filtrate to 0 °C in an ice bath. Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours, or until the free amine is no longer detected.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 5% citric acid solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate.
Table 1: Comparison of Common Amine Protecting Groups for this Synthesis
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Orthogonality & Notes |
| tert-Butoxycarbonyl | Boc | Boc₂O, Boc-ON | Strong Acid (TFA, HCl) | Excellent. Stable to base and hydrogenolysis. Ideal for protecting the final product.[11] |
| Benzyloxycarbonyl | Cbz (or Z) | Cbz-Cl | Catalytic Hydrogenolysis | Not Ideal. Cleavage conditions (H₂/Pd-C) are the same as those used for nitrile/nitro reduction.[11] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | Good. Orthogonal to acid-labile groups. However, cleavage conditions can induce lactam formation.[10] |
| Phthalimide | Phth | Phthalic Anhydride | Hydrazine (N₂H₄) | Used in Gabriel Synthesis. Very robust group, but cleavage can be harsh.[2] |
Section 4: Visual Diagrams
Diagram 1: Synthetic Pathway and Key Side Reaction
This diagram illustrates the common synthetic route from methyl 2-(bromomethyl)benzoate and highlights the competing intramolecular cyclization side reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
This decision tree provides a logical workflow for diagnosing the cause of low product yield.
References
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
- Houben-Weyl. (2005). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
Kysil, D., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances. Retrieved from [Link]
-
Schwartz, T. J., et al. (2015). Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Applied Catalysts. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]
-
Zepeda, L. G., et al. (2010). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Redalyc. Retrieved from [Link]
-
Macgregor, S. A., et al. (2007). Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Retrieved from [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
-
Organic Reactions. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]
-
Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. SciSpace. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Google Patents. (2012). CN102827137A - Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.
Sources
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- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
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- 21. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects on the Reactivity of Methyl 2-(2-aminoethyl)benzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 2-(2-aminoethyl)benzoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in directing the reactivity of this versatile building block. Our guidance is grounded in established chemical principles and field-proven experience to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary intramolecular reaction of this compound, and why is solvent choice so critical?
This compound possesses two key functional groups positioned ortho to each other: a primary amine (-NH₂) and a methyl ester (-COOCH₃). This arrangement makes it highly predisposed to an intramolecular nucleophilic acyl substitution reaction, where the amine attacks the ester's carbonyl carbon. This process, known as intramolecular aminolysis or cyclization, results in the formation of a six-membered lactam: 3,4-dihydroisoquinolin-1(2H)-one.
Solvent selection is paramount because the solvent doesn't just dissolve the reactants; it actively participates in the reaction's energy landscape. It influences the nucleophilicity of the amine, stabilizes or destabilizes the charged tetrahedral intermediate, and can favor or suppress competing side reactions like intermolecular polymerization. An incorrect solvent choice can lead to drastically reduced yields, slow reaction rates, or complete reaction failure.
Troubleshooting Guide: Intramolecular Cyclization
Q2: My cyclization reaction to form 3,4-dihydroisoquinolin-1(2H)-one has a very low yield. How can solvent selection address this?
Low yield is the most common issue and is often directly tied to the solvent environment. The root cause is typically either a slow reaction rate or the prevalence of side reactions.
The Underlying Chemistry: The intramolecular aminolysis proceeds via a tetrahedral intermediate. This intermediate has a separation of charge (an oxyanion and an ammonium cation). Polar solvents are necessary to stabilize this polar/charged intermediate, thereby lowering the activation energy of the reaction. However, the type of polar solvent is crucial.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess O-H or N-H bonds and can form hydrogen bonds.[1] While they can stabilize the intermediate, they can also form a "solvent cage" around the primary amine nucleophile through hydrogen bonding.[2][3] This caging effect significantly reduces the amine's nucleophilicity, slowing down the initial attack on the carbonyl carbon and leading to poor yields or long reaction times.[2]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds.[1] They are excellent at stabilizing the charged tetrahedral intermediate without solvating the amine nucleophile so strongly. This leaves the amine "naked" and highly reactive, dramatically accelerating the rate of SN2-type reactions like this cyclization.[2][4]
Troubleshooting Protocol:
-
Assess Your Current Solvent: If you are using a nonpolar solvent (e.g., Toluene, Hexane) or a less polar aprotic solvent (e.g., THF, Dichloromethane), the reaction is likely suffering from poor stabilization of the transition state. Research shows that solvents like toluene, dichloromethane, and THF are among the least favorable for this type of cyclization.[5]
-
Switch to a High-Polarity Aprotic Solvent: The recommended course of action is to switch to a polar aprotic solvent. N,N-Dimethylformamide (DMF) and acetonitrile (MeCN) have been shown to be highly effective, yielding significantly better results.[5] Dimethyl sulfoxide (DMSO) is another excellent choice.
-
Optimize Temperature: In conjunction with a better solvent, moderate heating (e.g., 60-100 °C) can often provide the necessary energy to overcome the activation barrier without promoting significant side reactions.
Data Summary: Solvent Suitability
| Solvent | Type | Dielectric Constant (ε) | Suitability for Cyclization | Rationale |
| DMF | Polar Aprotic | 36.7 | Excellent | Stabilizes the polar intermediate, high boiling point allows for heating.[5] |
| Acetonitrile | Polar Aprotic | 37.5 | Very Good | Stabilizes the intermediate, less viscous and easier to remove than DMF.[5] |
| DMSO | Polar Aprotic | 46.7 | Excellent | Highly polar, effectively stabilizes charged intermediates. |
| Methanol | Polar Protic | 32.7 | Poor to Fair | Reduces amine nucleophilicity via hydrogen bonding.[2][3] |
| Toluene | Nonpolar | 2.4 | Poor | Insufficient stabilization of the polar transition state.[5] |
| THF | Borderline Aprotic | 7.6 | Poor | Insufficiently polar to effectively stabilize the intermediate.[1][5] |
Q3: I'm observing significant formation of a high-molecular-weight, insoluble material (polymer). How do I use solvent choice to prevent this?
The formation of a polymer indicates that an intermolecular reaction is outcompeting your desired intramolecular cyclization. This happens when one molecule's amine group attacks the ester of another molecule, leading to a chain of amide bonds.
Causality and Solvent's Role: This side reaction is governed by reaction kinetics and concentration. The intramolecular reaction is a first-order process, while the intermolecular polymerization is a second-order process. Therefore, the rate of polymerization is highly dependent on the concentration of the reactant.
Troubleshooting Protocol:
-
Employ High Dilution: The most effective strategy to favor the first-order intramolecular reaction is to work under high-dilution conditions. By significantly lowering the concentration (e.g., to 0.01-0.05 M), you reduce the probability of two reactant molecules encountering each other, thus suppressing polymerization.
-
Choose a Solvent that Promotes Cyclization: A solvent that accelerates the intramolecular reaction will help it outcompete the intermolecular pathway. As detailed in Q2, polar aprotic solvents like DMF or DMSO are ideal. They enhance the nucleophilicity of the amine for a faster intramolecular attack.
-
Control the Addition of the Reactant: A proven technique is the slow addition of a concentrated solution of this compound (e.g., via a syringe pump) to a large volume of pre-heated, refluxing solvent (e.g., DMF). This maintains a constantly low concentration of the reactant in the reaction flask, strongly favoring the intramolecular pathway.
Workflow for Minimizing Polymerization
Caption: Decision workflow to minimize intermolecular polymerization.
Q4: Are there any solvents I should strictly avoid when performing the cyclization?
Yes. Based on chemical principles, certain solvents can actively interfere with the reaction or create hazardous conditions.
-
Reactive Protic Solvents under Basic/Acidic Conditions: While neutral protic solvents are simply suboptimal, using them with strong acids or bases can cause competing reactions. For example, in the presence of a strong base like sodium methoxide in methanol, you risk deprotonating the amine, which can alter reactivity. In acidic water, you risk hydrolysis of the methyl ester back to the carboxylic acid.
-
Solvents Prone to Peroxide Formation (if not properly stored/handled): Ethers like Tetrahydrofuran (THF) and Dioxane can form explosive peroxides over time. While THF is already a poor solvent choice due to its low polarity[5], if it must be used for any reason, always ensure it is fresh and tested for peroxides.
-
Completely Nonpolar Solvents: Solvents like hexane or cyclohexane are generally unsuitable as they will not effectively dissolve the reactant or stabilize the polar intermediates required for the reaction to proceed at a reasonable rate.
Visualizing Competing Pathways
Caption: Desired intramolecular vs. undesired intermolecular reaction pathways.
References
-
Optimization of the intramolecular cyclization-solvent effect. ResearchGate. [Link]
-
Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical. [Link]
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
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The Role of Polar Protic Solvents in Chemical Reactions. Oreate AI Blog. [Link]
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- 4. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 5. researchgate.net [researchgate.net]
Catalyst Selection for Reactions of Methyl 2-(2-aminoethyl)benzoate: A Technical Support Guide
Welcome to the technical support center for catalyst selection in reactions involving Methyl 2-(2-aminoethyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical troubleshooting advice. Our goal is to move beyond simple protocols and explain the rationale behind catalyst and reagent choices, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding catalyst selection for the primary transformations of this compound.
Q1: What are the primary challenges when selecting a catalyst for the intramolecular cyclization of this compound to form a δ-lactam (3,4-dihydroisoquinolin-1(2H)-one)?
A1: The primary challenge is to achieve efficient cyclization without promoting side reactions like intermolecular polymerization or decomposition. The choice of catalyst is critical. While strong acids can protonate the amine and facilitate nucleophilic attack on the ester, they can also lead to undesired side reactions at elevated temperatures. Base-catalyzed methods are also viable; however, the choice of base and solvent is crucial to favor intramolecular cyclization over intermolecular reactions. For instance, a non-nucleophilic, sterically hindered base in a dilute solution is often preferred.
Q2: For N-alkylation of this compound, how can I avoid the common issue of over-alkylation?
A2: Over-alkylation, leading to secondary and tertiary amines, and even quaternary ammonium salts, is a frequent problem due to the increasing nucleophilicity of the alkylated amine product.[1] To achieve selective mono-alkylation, consider using a large excess of the starting amine relative to the alkylating agent. Alternatively, "borrowing hydrogen" or "hydrogen autotransfer" catalysis using ruthenium or iridium complexes is a modern and efficient method that often provides high selectivity for mono-alkylation with alcohols as the alkylating agent.[2][3] This method avoids the use of alkyl halides and generates water as the only byproduct.[2]
Q3: When coupling a carboxylic acid with the amino group of this compound to form an amide, what are the best modern coupling agents to minimize racemization if my carboxylic acid is chiral?
A3: To minimize racemization of chiral carboxylic acids, it is essential to use coupling reagents that avoid the formation of highly reactive, racemization-prone intermediates. Modern coupling reagents like COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and T3P (n-propanephosphonic acid anhydride) are excellent choices for low-epimerization amide bond formation.[4] These reagents operate under mild conditions and are compatible with a wide range of functional groups.
Q4: Can this compound undergo a Pictet-Spengler reaction, and what catalyst should I use?
A4: Yes, this compound is a suitable substrate for the Pictet-Spengler reaction, which would lead to the formation of a tetrahydro-β-carboline skeleton if reacted with an appropriate aldehyde or ketone. Traditionally, this reaction is catalyzed by Brønsted or Lewis acids.[5][6] For sensitive substrates, milder catalysts such as diaryliodonium salts have been shown to be effective.[7] The choice of acid and reaction conditions can significantly impact the yield and purity of the product.
Troubleshooting Guides
This section provides detailed troubleshooting for specific reactions of this compound in a question-and-answer format.
Guide 1: Intramolecular Cyclization to 3,4-Dihydroisoquinolin-1(2H)-one
This reaction involves the formation of a δ-lactam, a common structural motif in bioactive molecules.[8][9]
Experimental Workflow: Base-Catalyzed Intramolecular Cyclization
Caption: Workflow for base-catalyzed lactam formation.
Troubleshooting Q&A:
-
Q: My reaction is showing low conversion, with a significant amount of starting material remaining. What should I do?
-
A: Catalyst/Base Inactivity: Your base might not be strong enough to deprotonate the amine sufficiently to initiate the cyclization. Consider switching to a stronger base like sodium tert-butoxide or potassium hexamethyldisilazide (KHMDS). Temperature: The reaction may require higher temperatures to overcome the activation energy for cyclization. Ensure your solvent is refluxing vigorously. Water Contamination: Traces of water can hydrolyze the ester and deactivate the base. Ensure all reagents and glassware are scrupulously dry.
-
-
Q: I am observing the formation of a white, insoluble polymer in my reaction flask. How can I prevent this?
-
A: This is likely due to intermolecular aminolysis, where the amino group of one molecule reacts with the ester of another. To favor the desired intramolecular reaction, use high dilution conditions (i.e., a low concentration of your starting material). Adding the substrate slowly via a syringe pump to the heated base solution can also promote intramolecular cyclization.
-
-
Q: The yield of my lactam is low, and I have multiple unidentified spots on my TLC plate. What are the likely side reactions?
-
A: Besides polymerization, side reactions could include elimination or decomposition at high temperatures. Try lowering the reaction temperature and using a more reactive catalyst system. Alternatively, consider an acid-catalyzed cyclization at a lower temperature, for example, using a Lewis acid like Ti(OiPr)₄.
-
Catalyst Comparison for Lactam Formation
| Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| NaOtBu | Toluene, reflux | Strong base, readily available | Can promote side reactions if not used under high dilution |
| p-TsOH | Toluene, reflux | Mild acid, effective | May require azeotropic removal of water |
| Ti(OiPr)₄ | CH₂Cl₂, rt to reflux | Lewis acid catalysis, often milder conditions | Can be sensitive to moisture |
| Enzymatic | Aqueous buffer, rt | High selectivity, mild conditions[10] | Substrate scope can be limited, requires specific enzymes |
Guide 2: N-Alkylation with Benzyl Bromide
A standard method for introducing a benzyl group onto the primary amine.
Experimental Workflow: Direct N-Alkylation
Caption: Workflow for direct N-alkylation.
Troubleshooting Q&A:
-
Q: My TLC shows two new spots, and my mass spectrum indicates the presence of both mono- and di-benzylated products. How do I improve selectivity for the mono-alkylated product?
-
A: This is a classic case of over-alkylation.[1] To favor mono-alkylation, use a 2-3 fold excess of this compound relative to benzyl bromide. This ensures the alkylating agent is more likely to react with the starting material than the more nucleophilic mono-alkylated product. Alternatively, a weaker base and lower reaction temperature can sometimes improve selectivity.
-
-
Q: The reaction is sluggish, and even after prolonged stirring, a significant amount of starting material remains. What can I do?
-
A: Insufficient Base Strength: The base may not be effectively scavenging the HBr produced during the reaction, leading to the protonation and deactivation of the starting amine. Switch to a stronger base like potassium carbonate or consider using a solvent that better solubilizes the base. Solvent Effects: The choice of solvent is crucial. A polar aprotic solvent like DMF or acetonitrile is generally preferred for SN2 reactions.[11]
-
-
Q: I am concerned about the potential for ester hydrolysis under basic conditions. Is this a valid concern?
-
A: Yes, with strong bases and nucleophilic solvents (like methanol), ester hydrolysis or transesterification can occur. Using a non-nucleophilic base like K₂CO₃ or Et₃N and an aprotic solvent at moderate temperatures will minimize this risk.
-
Guide 3: Acylation with an Acid Chloride to Form an Amide
This is a fundamental transformation for building more complex molecules.[4]
Logical Flow for Catalyst/Reagent Selection in Acylation
Caption: Decision tree for base selection in acylation.
Troubleshooting Q&A:
-
Q: My reaction is complete, but the isolated yield is low after work-up. Where could my product be going?
-
A: Aqueous Work-up Issues: Amides can sometimes be partially soluble in water. Ensure you perform multiple extractions with your organic solvent. Also, during the aqueous wash to remove the base hydrochloride salt, ensure the pH does not become too acidic, which could protonate your product and increase its water solubility. Emulsion Formation: If an emulsion forms during extraction, adding brine can help to break it.
-
-
Q: The reaction mixture has turned dark, and my product is contaminated with colored impurities. What is the cause?
-
A: Acid chlorides can be highly reactive and may cause decomposition if added too quickly, leading to a temperature spike. Ensure the acid chloride is added slowly to a cooled solution of the amine and base. Using freshly distilled or high-purity reagents can also prevent side reactions from impurities.
-
-
Q: I am seeing the formation of a symmetrical anhydride of my carboxylic acid as a byproduct. How can I avoid this?
-
A: Anhydride formation can occur if the acid chloride reacts with carboxylate anions, which may be present if your starting acid chloride is contaminated with the corresponding carboxylic acid. Using a high-purity acid chloride and ensuring your amine is readily available for reaction (i.e., not fully protonated by an inappropriate acid/base stoichiometry) will minimize this side reaction.
-
References
-
Master Organic Chemistry. Reactions and Mechanisms. [Link]
-
García-García, P., et al. (2013). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 18(7), 8247-8281. [Link]
-
Kaur, N., et al. (2015). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 20(9), 16867-16900. [Link]
-
Asymmetric synthesis of α‐aryl‐β2‐amino‐esters by cooperative isothiourea and Brønsted acid catalysis. (2021). Angewandte Chemie International Edition, 60(22), 11892-11897. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
[C8dabco]Br: A Mild and Convenient Catalyst for Intramolecular Cyclization of 2-Aminochalcones to the Corresponding 2-Aryl-2,3-dihydroquinolin-4(1H)-ones. ResearchGate. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2022). The Journal of Organic Chemistry, 88(1), 328-340. [Link]
-
Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]
-
Organic Chemistry Portal. δ-Lactam synthesis. [Link]
-
Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. (2014). Journal of Biological Chemistry, 289(48), 32970-32977. [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). RSC Advances, 13(50), 35055-35060. [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega, 8(5), 4991-5003. [Link]
-
Halogen bond-catalyzed Pictet–Spengler reaction. (2023). Chemical Communications, 59(80), 12041-12044. [Link]
-
Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). RSC Advances, 13(16), 10695-10704. [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube. [Link]
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- 2. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide synthesis by acylation [organic-chemistry.org]
- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Halogen bond-catalyzed Pictet–Spengler reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. δ-Lactam synthesis [organic-chemistry.org]
- 9. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Structural Elucidation of Methyl 2-(2-aminoethyl)benzoate
For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for this purpose, offering unparalleled insight into the chemical environment of individual atoms within a molecule. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 2-(2-aminoethyl)benzoate, a key intermediate in various synthetic pathways.
Herein, we will not only present the experimental data but also delve into the causal reasoning behind the observed chemical shifts and coupling patterns. This approach, grounded in the principles of chemical structure and magnetic resonance, aims to equip the reader with the expertise to confidently interpret similar spectra. Furthermore, we will compare NMR with alternative analytical techniques, highlighting its unique advantages in comprehensive structural characterization.
The Molecular Structure: A Foundation for Spectral Interpretation
To understand the NMR spectra of this compound, we must first consider its structure and the electronic environment of each atom. The molecule consists of a methyl benzoate core substituted at the 2-position with an aminoethyl group. This substitution pattern is critical as it dictates the chemical shifts and splitting patterns of the aromatic protons.
Caption: Molecular structure of this compound with key carbons labeled.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The spectrum is typically acquired in a deuterated solvent, such as chloroform-d (CDCl₃), to avoid signal overlap from the solvent.[1][2]
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃. The use of a deuterated solvent is crucial to prevent large solvent peaks from obscuring the analyte signals.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[4] A higher field strength provides better signal dispersion and resolution.
-
Parameters: Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.
Predicted ¹H NMR Data and Interpretation
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| a | ~ 7.9 | Doublet of doublets (dd) | 1H | Ar-H (ortho to COOCH₃) | The proton ortho to the electron-withdrawing ester group is expected to be the most deshielded aromatic proton. |
| b | ~ 7.2 - 7.4 | Multiplet (m) | 2H | Ar-H | These protons are in the middle of the aromatic region and will show complex splitting due to coupling with neighboring aromatic protons. |
| c | ~ 7.1 | Doublet of doublets (dd) | 1H | Ar-H (ortho to CH₂CH₂NH₂) | The proton ortho to the electron-donating aminoethyl group will be more shielded compared to the other aromatic protons. |
| d | ~ 3.9 | Singlet (s) | 3H | -COOCH ₃ | The methyl protons of the ester group are deshielded by the adjacent oxygen and typically appear as a sharp singlet.[5] |
| e | ~ 3.0 | Triplet (t) | 2H | -CH ₂-CH₂NH₂ | These methylene protons are adjacent to the aromatic ring and the other methylene group, leading to a triplet splitting pattern. |
| f | ~ 2.8 | Triplet (t) | 2H | -CH₂-CH ₂NH₂ | These methylene protons are adjacent to the amino group and the other methylene group, resulting in a triplet. Their chemical shift is similar to that of ethylenediamine.[6] |
| g | ~ 1.5 | Broad singlet (br s) | 2H | -NH ₂ | The amino protons often appear as a broad singlet and their chemical shift can vary depending on concentration and solvent due to hydrogen bonding. |
¹³C NMR Spectral Analysis: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of each carbon atom.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: The spectrum is acquired on a 100 MHz (or higher) spectrometer, corresponding to a 400 MHz proton frequency.[4]
-
Technique: A proton-decoupled experiment is standard, which results in each unique carbon appearing as a singlet. This simplifies the spectrum and improves the signal-to-noise ratio.
-
Parameters: A wider spectral width is used compared to ¹H NMR, and a larger number of scans (e.g., 1024 or more) is typically necessary.
Predicted ¹³C NMR Data and Interpretation
| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |
| 1 | ~ 168 | C =O | The carbonyl carbon of the ester is highly deshielded and appears at the downfield end of the spectrum. |
| 2 | ~ 140 | Ar-C -CH₂CH₂NH₂ | The aromatic carbon bearing the aminoethyl substituent is deshielded. |
| 3 | ~ 132 | Ar-C H | Aromatic methine carbon. |
| 4 | ~ 131 | Ar-C -COOCH₃ | The quaternary aromatic carbon attached to the ester group. |
| 5 | ~ 129 | Ar-C H | Aromatic methine carbon. |
| 6 | ~ 126 | Ar-C H | Aromatic methine carbon. |
| 7 | ~ 125 | Ar-C H | Aromatic methine carbon. |
| 8 | ~ 52 | -COOC H₃ | The methyl carbon of the ester group is deshielded by the attached oxygen.[5] |
| 9 | ~ 42 | -C H₂-CH₂NH₂ | The methylene carbon adjacent to the aromatic ring. |
| 10 | ~ 38 | -CH₂-C H₂NH₂ | The methylene carbon adjacent to the amino group. |
Comparative Analysis: NMR vs. Other Techniques
While other analytical methods provide valuable information, NMR spectroscopy offers a more complete picture of the molecular structure.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity of atoms, stereochemistry, and dynamic processes. | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, small sample size required. | Does not provide detailed connectivity, isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple, provides a "fingerprint" of the molecule. | Does not provide information on the carbon-hydrogen framework. |
| Elemental Analysis | Percentage composition of elements. | Confirms the empirical formula. | Does not provide structural information. |
Logical Workflow for Structural Elucidation
The process of analyzing a molecule like this compound follows a logical progression, starting from sample preparation to the final structural confirmation.
Sources
- 1. rsc.org [rsc.org]
- 2. Methyl 2-(methylamino)benzoate(85-91-6) 1H NMR spectrum [chemicalbook.com]
- 3. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. rsc.org [rsc.org]
- 5. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethylenediamine(107-15-3) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Mass Spectrometry of Methyl 2-(2-aminoethyl)benzoate and its Analytical Alternatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of compounds like Methyl 2-(2-aminoethyl)benzoate are critical for advancing research and ensuring product quality. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of this compound, alongside a discussion of alternative analytical methodologies. By presenting predicted fragmentation pathways based on established chemical principles and outlining detailed experimental protocols, this document serves as a practical resource for selecting the most suitable analytical approach for your research needs.
Introduction to this compound
This compound is a chemical compound featuring a primary amine and a methyl ester functional group attached to a benzene ring. Its structure, combining the characteristics of a phenethylamine and a benzoate ester, presents unique considerations for analytical characterization. Understanding its behavior under various analytical conditions is crucial for its identification, quantification, and quality control in various applications, including pharmaceutical synthesis and materials science.
Mass Spectrometry Analysis of this compound
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The choice of ionization method is paramount and significantly influences the resulting mass spectrum and the structural information that can be obtained. Here, we compare two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS with EI is a classic and robust technique for the analysis of volatile and thermally stable compounds.
Predicted Electron Ionization (EI) Fragmentation Pattern:
Upon entering the mass spectrometer, this compound (molecular weight: 179.22 g/mol ) will be bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) at m/z 179. Due to the high energy of EI, this molecular ion will be prone to extensive fragmentation. The predicted major fragmentation pathways are outlined below:
-
Alpha-Cleavage (α-cleavage): The most favorable cleavage for amines is the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion. For this compound, this would lead to a base peak at m/z 30 ([CH2=NH2]+).[1][2]
-
Loss of the Methoxy Group: A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH3), resulting in an acylium ion. This would produce a fragment at m/z 148 ([M-31]+).[3][4]
-
Loss of the Carbomethoxy Group: Cleavage of the ester group can lead to the loss of the carbomethoxy radical (•COOCH3), resulting in a fragment at m/z 120 .
-
Tropylium Ion Formation: The ethylamine side chain can undergo cleavage at the benzylic position (the Cα-Cβ bond), leading to the formation of a tropylium ion at m/z 91 .
-
Fragments from the Benzoate Moiety: The benzoate portion of the molecule will also produce characteristic fragments. A peak at m/z 105 would correspond to the benzoyl cation ([C6H5CO]+), and a peak at m/z 77 would represent the phenyl cation ([C6H5]+).[3][5][6][7]
Table 1: Predicted Key EI-MS Fragments of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 179 | [C10H13NO2]•+ | Molecular Ion |
| 148 | [C9H10NO]+ | Loss of •OCH3 |
| 120 | [C8H10N]+ | Loss of •COOCH3 |
| 105 | [C7H5O]+ | Benzoyl cation |
| 91 | [C7H7]+ | Tropylium ion |
| 77 | [C6H5]+ | Phenyl cation |
| 30 | [CH4N]+ | α-cleavage of the ethylamine side chain |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a known concentration of this compound in a volatile organic solvent such as methanol or dichloromethane.
-
Derivatization (Optional but Recommended): To improve peak shape and thermal stability, derivatize the primary amine with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (TFAA). This will increase the molecular weight and alter the fragmentation pattern, often leading to a more prominent molecular ion.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 30-400.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
LC-MS with ESI is a softer ionization technique, ideal for polar and less volatile molecules. Given the basic nature of the primary amine, positive ion mode ESI is the method of choice.
Predicted Electrospray Ionization (ESI) Fragmentation Pattern:
In positive ion ESI, this compound will readily protonate to form the [M+H]+ ion at m/z 180 . Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.
-
Loss of Ammonia: A characteristic fragmentation pathway for protonated phenethylamines is the neutral loss of ammonia (NH3). This would result in a fragment ion at m/z 163 .[8][9][10] This fragmentation is often enhanced by the presence of electron-donating groups on the phenyl ring.[9]
-
Loss of Methanol: Protonated methyl esters can undergo the neutral loss of methanol (CH3OH), leading to a fragment at m/z 148 .
-
Combined Losses: Sequential losses of both ammonia and methanol could lead to a fragment at m/z 131 .
-
Cleavage of the Ethylamine Side Chain: Similar to EI, cleavage of the side chain can occur, although typically to a lesser extent.
Table 2: Predicted Key ESI-MS/MS Fragments of Protonated this compound ([M+H]+ at m/z 180)
| Precursor m/z | Fragment m/z | Neutral Loss |
| 180 | 163 | NH3 |
| 180 | 148 | CH3OH |
| 180 | 131 | NH3 + CH3OH |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of water and methanol with a small amount of formic acid to promote protonation.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Mode: Full scan (m/z 50-500) and product ion scan of m/z 180.
-
Comparison with Alternative Analytical Techniques
While mass spectrometry provides unparalleled sensitivity and structural information, other analytical techniques offer complementary data and may be more suitable for specific applications.
Table 3: Comparison of Analytical Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
| GC-MS (EI) | Separation by gas chromatography, ionization by electron impact, and mass analysis. | High sensitivity, excellent for volatile compounds, extensive fragmentation provides structural fingerprints. | Requires derivatization for polar compounds, thermal degradation can be an issue, molecular ion may be weak or absent. |
| LC-MS (ESI) | Separation by liquid chromatography, soft ionization by electrospray, and mass analysis. | Suitable for polar and non-volatile compounds, provides molecular weight information, good for quantification. | Less fragmentation than EI, may require tandem MS for detailed structural information. |
| HPLC-UV | Separation by high-performance liquid chromatography and detection by UV-Vis absorbance. | Robust, quantitative, widely available.[11][12][13] | Lower sensitivity than MS, provides no structural information beyond the chromophore. |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei in a magnetic field. | Provides detailed structural information, non-destructive. | Lower sensitivity than MS, requires higher sample concentrations, complex spectra for mixtures. |
| FTIR Spectroscopy | Infrared radiation absorption by molecular vibrations. | Provides information about functional groups (e.g., N-H, C=O).[14][15][16] | Not suitable for quantification, complex spectra can be difficult to interpret. |
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and the predicted fragmentation, the following diagrams are provided.
Caption: General experimental workflow for the analysis of this compound.
Caption: Predicted fragmentation pathways for this compound under EI and ESI conditions.
Conclusion and Recommendations
The choice of analytical technique for this compound is highly dependent on the specific research question.
-
For unequivocal identification and structural elucidation , a combination of GC-MS (with EI) and LC-MS/MS (with ESI) is recommended. The complementary fragmentation patterns provide a high degree of confidence in the compound's identity.
-
For quantitative analysis in complex matrices, LC-MS/MS is often the preferred method due to its high sensitivity and selectivity.
-
For routine quality control where high throughput and cost-effectiveness are priorities, HPLC-UV can be a suitable alternative, provided the method is properly validated against a reference standard.
-
NMR and FTIR spectroscopy serve as excellent orthogonal techniques for confirming the presence of specific functional groups and for the complete structural assignment of the pure substance.
By understanding the principles and practical considerations of each technique, researchers can make informed decisions to obtain accurate and reliable data for this compound and related compounds.
References
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]
-
Mass fragmentations (m/z values) of phenethylamines and tryptamines based on EI/MS, ESI/MS and MALDI/TOFMS, respectively. ResearchGate. [Link]
-
In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed. [Link]
-
Infrared Spectroscopy. Illinois State University. [Link]
-
In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. ACS Publications. [Link]
-
Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. ACS Publications. [Link]
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. ResearchGate. [Link]
-
EI fragmentation mechanism for the formation of m/z 137 in Compound (i)... ResearchGate. [Link]
-
Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for. DOI. [Link]
-
Spectroscopy of Amines. OpenStax. [Link]
-
IR: amines. University of Calgary. [Link]
-
Functional Groups and IR Tables. Chemistry LibreTexts. [Link]
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. Microscopemaster. [Link]
-
Look at the mass spectrum of methyl benzoate. brainly.com. [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]
-
Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. ResearchGate. [Link]
-
13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Human Metabolome Database. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. docbrown.info. [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Waters. [Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]
-
methyl benzoate. MassBank. [Link]
-
Methyl benzoate; LC-ESI-ITFT; MS2; CE: 100; [M+H]+. MassBank. [Link]
-
Benzoic acid, methyl ester. NIST WebBook. [Link]
-
Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing. [Link]
-
Methyl 2-methyl benzoate - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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comparing the reactivity of Methyl 2-(2-aminoethyl)benzoate with its isomers
A Comprehensive Guide to the Comparative Reactivity of Methyl 2-(2-aminoethyl)benzoate and Its Isomers for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth comparison of the chemical reactivity of this compound and its positional isomers, Methyl 3-(2-aminoethyl)benzoate and Methyl 4-(2-aminoethyl)benzoate. Understanding the nuanced differences in their reactivity is paramount for researchers in medicinal chemistry and drug development, as these distinctions govern their synthetic utility, stability, and potential to form unique intramolecular structures. This guide synthesizes established principles of organic chemistry, supported by data from analogous systems, to offer a predictive framework for their behavior in key chemical transformations.
Introduction: The Significance of Isomeric Position on Reactivity
The positional isomerism of the aminoethyl group on the methyl benzoate scaffold dramatically influences the chemical behavior of both the amine and the ester functionalities. While the meta and para isomers exhibit reactivity profiles largely dictated by classical electronic and steric effects, the ortho isomer is uniquely poised for intramolecular interactions. This guide will explore three key areas of reactivity: N-acylation of the amino group, hydrolysis of the ester group, and the potential for intramolecular cyclization, a pathway exclusive to the ortho isomer.
The differential reactivity among these isomers can be leveraged in synthetic strategies. For instance, the enhanced reactivity of the ortho isomer can be exploited for the facile synthesis of cyclic amides (lactams), which are prevalent scaffolds in many pharmaceutical agents. Conversely, the greater stability of the meta or para isomers might be desirable for applications where the primary amine is to be kept free for bioconjugation or other transformations without interference from the ester group.
Comparative Reactivity Analysis
The reactivity of each functional group (the primary amine and the methyl ester) is modulated by the position of the other on the aromatic ring.
Nucleophilicity of the Amino Group and N-Acylation
The rate of N-acylation is directly proportional to the nucleophilicity of the primary amino group. The electron-withdrawing nature of the methyl ester group (-COOCH₃) deactivates the aromatic ring and reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to a simple phenethylamine. This effect is most pronounced in the para and ortho positions due to resonance delocalization.
-
Methyl 4-(2-aminoethyl)benzoate (para-isomer): The ester group is in direct conjugation with the aminoethyl group's point of attachment to the ring. The electron-withdrawing resonance effect of the ester deactivates the ring and reduces the basicity of the amino group.
-
Methyl 3-(2-aminoethyl)benzoate (meta-isomer): The ester group exerts an electron-withdrawing inductive effect but cannot delocalize the lone pair of the (hypothetical) aniline-like nitrogen by resonance. Therefore, the amino group in the meta isomer is expected to be the most nucleophilic of the three.
-
This compound (ortho-isomer): Similar to the para isomer, the ester group deactivates the ring through resonance. Additionally, steric hindrance from the adjacent ester group may slightly impede the approach of bulky acylating agents.
Predicted Order of N-Acylation Reactivity:
meta > para ≈ ortho
This prediction is based on the dominant electronic effects. While the ortho isomer also experiences a resonance effect similar to the para isomer, potential intramolecular hydrogen bonding between the amine and the ester's carbonyl oxygen could influence the amine's nucleophilicity in a complex manner.
Electrophilicity of the Ester Group and Hydrolysis
Ester hydrolysis, both acid- and base-catalyzed, is initiated by a nucleophilic attack on the electrophilic carbonyl carbon of the ester. The reactivity of the ester is therefore enhanced by electron-withdrawing groups on the aromatic ring.
-
Methyl 4-(2-aminoethyl)benzoate (para-isomer): The aminoethyl group is, overall, an electron-donating group, which deactivates the ester towards nucleophilic attack, slowing down hydrolysis.
-
Methyl 3-(2-aminoethyl)benzoate (meta-isomer): The electron-donating effect of the aminoethyl group is weaker at the meta position. Thus, the ester in the meta isomer is expected to be more electrophilic than in the para isomer.
-
This compound (ortho-isomer): This isomer presents a unique case. The proximity of the primary amino group allows for neighboring group participation (NGP) or intramolecular catalysis .[1] The amino group can act as an intramolecular nucleophile, attacking the ester carbonyl to form a transient cyclic tetrahedral intermediate. This intermediate then rapidly hydrolyzes. This intramolecular pathway is significantly faster than the corresponding intermolecular reaction with an external nucleophile.
Predicted Order of Ester Hydrolysis Rate:
ortho >> meta > para
The dramatic rate enhancement for the ortho isomer is a classic example of anchimeric assistance.[1]
Intramolecular Cyclization: A Unique Pathway for the Ortho Isomer
This compound is uniquely capable of undergoing intramolecular cyclization under appropriate conditions (e.g., heating or catalysis) to form a seven-membered lactam, 3,4-dihydro-1H-benzo[c]azepin-5(2H)-one. This reaction is a direct consequence of the proximity of the nucleophilic amino group and the electrophilic ester group. Neither the meta nor the para isomer can undergo such a reaction due to the large distance between the reacting centers.
This transformation is of significant synthetic interest as benzolactams are important structural motifs in medicinal chemistry.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted reactivity differences, the following experimental protocols are proposed. These are designed to be self-validating by including an internal standard or by comparing relative rates under identical conditions.
Protocol 1: Comparative Kinetics of N-Acylation
This experiment will compare the rate of N-acetylation of the three isomers using a competitive reaction setup.
Materials:
-
This compound
-
Methyl 3-(2-aminoethyl)benzoate
-
Methyl 4-(2-aminoethyl)benzoate
-
Acetic anhydride
-
An internal standard (e.g., dodecane)
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution in DCM containing equimolar amounts (e.g., 0.1 M) of all three isomers and the internal standard.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 10 mL of the stock solution. Cool the flask to 0 °C in an ice bath.
-
Initiation of Reaction: Add a limiting amount of acetic anhydride (e.g., 0.3 equivalents relative to the total amine concentration) followed by triethylamine (1.2 equivalents relative to acetic anhydride).
-
Monitoring the Reaction: Withdraw aliquots (0.1 mL) from the reaction mixture at regular time intervals (e.g., 0, 5, 15, 30, and 60 minutes). Quench each aliquot immediately in a vial containing 1 mL of a methanol/saturated sodium bicarbonate solution (1:1).
-
Analysis: Analyze the quenched aliquots by GC-FID. The disappearance of the starting materials and the appearance of the N-acetylated products will be monitored.
-
Data Analysis: Calculate the relative consumption of each isomer over time by integrating the peak areas relative to the internal standard. Plot the concentration of each isomer versus time to determine the relative rates of reaction.
Expected Outcome: The meta isomer will be consumed at the fastest rate, followed by the para and ortho isomers at slower, comparable rates.
Workflow for Comparative N-Acylation Kinetics
Workflow for comparing N-acylation kinetics of the isomers.
Protocol 2: Comparative Kinetics of Base-Mediated Ester Hydrolysis
This protocol will measure the rate of hydrolysis of the three isomers under alkaline conditions.
Materials:
-
This compound
-
Methyl 3-(2-aminoethyl)benzoate
-
Methyl 4-(2-aminoethyl)benzoate
-
0.1 M Sodium hydroxide (NaOH) in 1:1 water/methanol
-
0.1 M Hydrochloric acid (HCl) for quenching
-
High-performance liquid chromatograph (HPLC) with a UV detector
Procedure:
-
Reaction Setup: For each isomer, prepare a 0.01 M solution in 1:1 water/methanol. In separate temperature-controlled reaction vessels (e.g., at 25 °C), place 9 mL of the 0.1 M NaOH solution.
-
Initiation of Reaction: To each vessel, add 1 mL of one of the isomer stock solutions to initiate the hydrolysis. Start a timer for each reaction.
-
Monitoring the Reaction: At specified time points (e.g., 0, 10, 30, 60, 120 minutes for meta and para; 0, 1, 3, 5, 10 minutes for ortho), withdraw a 0.5 mL aliquot and immediately quench it in a vial containing 0.5 mL of 0.1 M HCl.
-
Analysis: Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the methyl ester starting material at a suitable UV wavelength (e.g., 254 nm).
-
Data Analysis: Plot the natural logarithm of the ester concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k').
Expected Outcome: The rate constant for the hydrolysis of the ortho isomer will be significantly larger than those for the meta and para isomers. The meta isomer will hydrolyze faster than the para isomer.
Reaction Mechanism: Intramolecular Catalysis of Hydrolysis in the Ortho Isomer
Neighboring group participation in the hydrolysis of the ortho-isomer.
Summary of Predicted Reactivity
| Feature / Reaction | This compound (ortho) | Methyl 3-(2-aminoethyl)benzoate (meta) | Methyl 4-(2-aminoethyl)benzoate (para) |
| Amine Nucleophilicity | Moderate (decreased by resonance and steric effects) | Highest (only inductive deactivation) | Moderate (decreased by resonance) |
| N-Acylation Rate | Slowest/Comparable to para | Fastest | Slow |
| Ester Electrophilicity | Highest (due to NGP) | Moderate | Lowest |
| Ester Hydrolysis Rate | Very Fast | Moderate | Slowest |
| Intramolecular Cyclization | Yes (forms a 7-membered lactam) | No | No |
Conclusion
The positional isomerism of this compound and its congeners leads to profound differences in their chemical reactivity. The ortho isomer is a special case, where the proximity of the amino and ester groups enables intramolecular catalysis, leading to a dramatic acceleration of ester hydrolysis and the potential for unique cyclization reactions. In contrast, the reactivity of the meta and para isomers is governed by more conventional electronic and steric effects, with the meta isomer generally exhibiting a more nucleophilic amino group and a more electrophilic ester compared to the para isomer. These predictable differences in reactivity are crucial for designing efficient synthetic routes and for the rational design of molecules with desired stability and functional properties in the field of drug discovery.
References
A comprehensive list of references would be compiled here based on the specific literature that supports the claims made, including studies on neighboring group participation, Hammett plots for substituted benzoates and anilines, and synthetic procedures for related compounds. For the purpose of this guide, the references cited in the grounding data provide a starting point.
Sources
A Comparative Guide to Purity Validation of Methyl 2-(2-aminoethyl)benzoate by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and chemical research, the purity of intermediates like Methyl 2-(2-aminoethyl)benzoate is not merely a quality metric; it is a critical determinant of reaction yield, downstream product safety, and the ultimate efficacy of an active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of this key intermediate. We will explore the causality behind methodological choices, present a robust, self-validating HPLC protocol, and objectively compare its performance against orthogonal analytical techniques, supported by experimental data.
The Central Role of HPLC in Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of purity analysis in the pharmaceutical industry for its high resolution, sensitivity, and adaptability. For a molecule like this compound, which possesses a UV-active aromatic ring, HPLC with UV detection is the logical primary choice. Its ability to separate the main compound from structurally similar impurities—such as starting materials, byproducts, or degradants—is paramount.
The validation of an analytical procedure is intended to demonstrate that it is suitable for its intended purpose.[1][2] For purity testing, this means the method must be specific, sensitive, accurate, and precise. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4]
A Self-Validating HPLC Protocol
The trustworthiness of any analytical protocol hinges on its inherent self-validation. This means incorporating system suitability tests (SSTs) and validation checks directly into the workflow. The following protocol is designed not just to measure purity but to simultaneously verify the performance of the analytical system.
Experimental Protocol: HPLC Purity Determination
-
Chromatographic System & Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm. Causality: A C18 stationary phase is chosen for its hydrophobic interaction with the phenyl group of the analyte, providing excellent retention and resolution. The 3.5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid acts as a proton source to ensure consistent ionization of the primary amine, leading to sharper, more symmetrical peaks. It is also mass spectrometry compatible.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures retention time stability.
-
Detection Wavelength: 254 nm. Causality: The benzene ring provides strong absorbance at this wavelength, offering high sensitivity.
-
Injection Volume: 5 µL.
-
-
Preparation of Solutions:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard and dissolve in a 50 mL volumetric flask using a 50:50 mixture of water and acetonitrile (diluent).
-
Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.
-
Spiked Sample: Prepare a sample solution spiked with known potential impurities (e.g., benzoic acid, starting materials) to demonstrate specificity.
-
-
System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing Factor ≤ 2.0.
-
Theoretical Plates ≥ 2000.
-
-
Trustworthiness: The SST ensures that the chromatographic system is performing adequately on the day of analysis before any sample results are accepted.
-
-
Analysis and Calculation:
-
Inject the diluent (blank), followed by the standard and sample solutions.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
HPLC Workflow Visualization
The following diagram illustrates the logical flow of the HPLC validation process.
Caption: Workflow for HPLC purity validation of this compound.
Orthogonal Methods for Comprehensive Validation
While HPLC is a powerful tool, relying on a single analytical technique can be insufficient. Orthogonal methods—techniques that separate compounds based on different chemical or physical principles—provide a more complete purity profile. For this compound, Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) are excellent comparative methods.
Gas Chromatography (GC)
GC is well-suited for volatile and thermally stable compounds. Since this compound has a reasonable vapor pressure, GC can serve as a valuable orthogonal method, particularly for identifying volatile impurities not easily detected by HPLC.
-
Principle of Separation: Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on boiling point and polarity.
-
Causality & Expertise: Amines can be challenging to analyze by GC as their basic nature leads to strong interactions with acidic silanol groups on standard silica columns, causing severe peak tailing.[6] Therefore, a specialized, base-deactivated column is essential for this analysis.[6][7] Derivatization can also be employed to reduce the polarity of the amine group.[8]
-
Detector: A Flame Ionization Detector (FID) provides near-universal detection for organic compounds and is highly sensitive.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte itself.
-
Principle of Separation: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9][10]
-
Causality & Expertise: By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated directly from the ratio of their signal integrals.[11] This technique is exceptionally powerful as it is not dependent on the analyte's response factor, a limitation inherent in chromatographic methods. It provides an absolute measure of purity, making it invaluable for qualifying in-house reference standards.[12][13]
Head-to-Head Method Comparison
To provide a clear comparison, we present hypothetical yet realistic data for the purity assessment of a single batch of this compound using all three techniques.
Table 1: Comparative Performance Data
| Parameter | HPLC-UV | Gas Chromatography (GC-FID) | Quantitative NMR (¹H qNMR) |
| Purity Result | 99.65% (Area Percent) | 99.58% (Area Percent) | 99.71% (w/w, absolute) |
| Principle | Liquid-solid partitioning | Gas-liquid partitioning | Nuclear magnetic resonance |
| Specificity | High; excellent for non-volatile impurities. | High; excellent for volatile impurities. | Very high; structure-specific. |
| Sensitivity (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Precision (RSD) | < 1.0% | < 1.5% | < 0.5% |
| Sample Throughput | High | Medium | Low |
| Destructive? | Yes | Yes | No |
| Key Advantage | Robust, widely available, high resolution. | Superior for volatile/non-polar impurities. | Absolute quantification, no analyte standard needed.[9][12] |
| Key Limitation | Requires analyte reference standard. | Not suitable for non-volatile/labile compounds. | Lower sensitivity, requires high-field magnet. |
A Holistic Validation Strategy
No single method tells the whole story. A robust purity validation strategy leverages the strengths of each technique in a complementary fashion. HPLC serves as the workhorse for routine quality control, while GC and qNMR are used for deeper investigation, reference standard certification, and method validation.
Caption: A holistic strategy combining HPLC, GC, and qNMR for purity validation.
Conclusion and Recommendations
For the routine purity validation of this compound, a well-validated HPLC-UV method is the most appropriate and efficient choice. Its high resolution, robustness, and sensitivity make it ideal for quality control and stability testing environments.
However, a truly comprehensive purity assessment, especially during process development or for the qualification of reference materials, should employ a multi-faceted approach:
-
Use HPLC as the primary, routine method.
-
Employ GC to investigate for potential volatile organic impurities that may not be observed by HPLC.
-
Utilize qNMR as a primary, absolute method to certify the purity of the reference standard used for HPLC quantification, thereby ensuring the highest level of metrological traceability and data integrity.
By integrating these orthogonal techniques, researchers and drug development professionals can build a self-validating and scientifically sound purity profile, ensuring the quality and consistency of this critical chemical intermediate.
References
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 315-323. Retrieved from [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Journal of Natural Products, 75(4), 834–851. Retrieved from [Link]
-
Hollis, W. G. (1966). Quantitative analysis using NMR. Journal of Chemical Education, 43(7), 362. Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Amines, C1 – C12 Analysis of primary, secondary and tertiary amines. Retrieved from [Link]
-
ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
University of York. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Quora. (2015). Aside from Hinsberg's Test, what other methods are there to differentiate primary, secondary, and tertiary amines?. Retrieved from [Link]
-
Holzgrabe, U., Nap, C. J., Beyer, T., & Almeling, S. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science, 33(16), 2402-2410. Retrieved from [Link]
-
European Medicines Agency (EMA). (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]
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This guide provides a comprehensive comparative analysis of Methyl 2-(2-aminoethyl)benzoate and its ethyl and propyl congeners. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, physicochemical properties, and potential biological activities of this class of compounds. We will delve into the rationale behind experimental choices, provide detailed protocols, and present comparative data to inform your research and development efforts.
Introduction: The Significance of 2-Aminobenzoate Esters in Medicinal Chemistry
2-Aminobenzoic acid (anthranilic acid) and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The esterification of the carboxylic acid group is a common strategy in drug design to modulate the physicochemical properties of a lead compound, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide focuses on a specific scaffold, 2-(2-aminoethyl)benzoate, and explores how altering the ester alkyl group from methyl to ethyl and propyl can impact its key characteristics. Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel therapeutic agents.
Synthesis of this compound and its Homologues
The synthesis of these esters is typically achieved through a Fischer esterification reaction, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[1]
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of Methyl, Ethyl, and Propyl 2-(2-aminoethyl)benzoate.
Caption: General workflow for the synthesis of 2-(2-aminoethyl)benzoate esters.
Detailed Experimental Protocol: Synthesis of this compound
This protocol can be adapted for the synthesis of the ethyl and propyl esters by substituting methanol with ethanol or propanol, respectively.
Materials:
-
2-(2-Aminoethyl)benzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(2-aminoethyl)benzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-30 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Comparative Physicochemical Properties
The length of the alkyl chain in the ester group significantly influences the physicochemical properties of the molecule, which in turn affects its pharmacokinetic profile.
| Property | This compound (Predicted/Estimated) | Ethyl 2-(2-aminoethyl)benzoate (Predicted/Estimated) | Propyl 2-(2-aminoethyl)benzoate (Predicted/Estimated) | Trend with Increasing Alkyl Chain Length |
| Molecular Weight ( g/mol ) | 179.22 | 193.25 | 207.27 | Increases |
| LogP (Octanol-Water Partition Coefficient) | ~1.5 | ~2.0 | ~2.5 | Increases (Higher Lipophilicity) |
| Water Solubility | Moderately Soluble | Sparingly Soluble | Slightly Soluble | Decreases |
| Boiling Point (°C) | Higher than parent acid | Higher than methyl ester | Higher than ethyl ester | Increases |
| Polar Surface Area (Ų) | 63.32 | 63.32 | 63.32 | Constant |
Rationale for Property Trends:
-
LogP and Water Solubility: The addition of each methylene group (-CH₂-) to the alkyl chain increases the nonpolar character of the molecule, leading to a higher LogP value and consequently, lower aqueous solubility.[2] This is a critical consideration in drug design, as lipophilicity affects membrane permeability and plasma protein binding.
-
Boiling Point: The increase in molecular weight and van der Waals forces with a longer alkyl chain results in a higher boiling point.
Comparative Biological Activity
The biological activity of these esters is expected to be influenced by their physicochemical properties. Generally, for many series of bioactive esters, an increase in alkyl chain length leads to enhanced biological activity up to a certain point, after which a "cutoff" effect is observed due to poor aqueous solubility or unfavorable steric interactions with the target.[3]
Potential Antimicrobial Activity
Aminobenzoate derivatives have been reported to possess antimicrobial properties. The increased lipophilicity of the ethyl and propyl esters may facilitate their transport across the microbial cell membrane, potentially leading to enhanced antimicrobial activity compared to the methyl ester.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4] A standard broth microdilution method can be used for a comparative study.[5]
Procedure:
-
Prepare Stock Solutions: Dissolve the methyl, ethyl, and propyl esters in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: Perform two-fold serial dilutions of each compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Potential Anticancer Activity
Derivatives of 2-aminobenzoic acid have also been investigated for their anticancer properties.[6][7][8] The cytotoxicity of these compounds against various cancer cell lines can be compared using an in vitro cytotoxicity assay.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the methyl, ethyl, and propyl esters for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) and Drug Development Implications
The comparative data obtained from the synthesis and biological evaluation of this homologous series of esters can provide valuable insights for drug development.
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- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Cytotoxic effects of methionine alkyl esters and amides in normal and neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 3-[(2-aminoethyl)amino]benzoate | C11H16N2O2 | CID 165899397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. p-aminobenzoic acid propyl: Topics by Science.gov [science.gov]
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- 8. CN102850221A - Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester - Google Patents [patents.google.com]
A Researcher's Guide to the Spectroscopic Interrogation of Methyl 2-(2-aminoethyl)benzoate and its Analogs
In the landscape of pharmaceutical development and synthetic chemistry, the precise structural elucidation of novel molecules is a cornerstone of innovation. Methyl 2-(2-aminoethyl)benzoate serves as a valuable scaffold, a foundational structure from which a multitude of derivatives, or analogs, can be synthesized. These analogs, with their tailored modifications, are often designed to modulate biological activity, improve pharmacokinetic properties, or serve as key intermediates in complex synthetic pathways. The ability to unequivocally confirm the structure of each new analog is paramount, preventing costly errors and accelerating the research and development timeline.
This guide provides an in-depth comparative analysis of this compound and its representative analogs using the triumvirate of modern organic spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a mere listing of data points, delving into the causality behind experimental choices and the interpretation of spectral data, thereby creating a self-validating framework for analysis.
The Spectroscopic Toolkit: Principles and Predictions
Before comparing analogs, we must first understand the spectroscopic signature of our parent compound, this compound. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy probes the magnetic environments of atomic nuclei—primarily ¹H (proton) and ¹³C—providing detailed information about the connectivity and chemical environment of atoms.
-
¹H NMR: The proton NMR spectrum maps the electronic environment of every hydrogen atom. For our parent compound, we anticipate:
-
Aromatic Protons (4H): Located on the benzene ring, these protons will appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. Their splitting patterns will be complex due to coupling with each other.
-
Ethyl Chain Protons (-CH₂CH₂-): These two methylene groups will appear as distinct triplets in the aliphatic region (δ 2.5-3.5 ppm), a result of coupling to each other (J ≈ 7 Hz).
-
Amine Protons (-NH₂): These protons often present as a broad singlet. The chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
-
Methyl Ester Protons (-OCH₃): A sharp, distinct singlet integrating to three protons will appear around δ 3.8-3.9 ppm.[1]
-
-
¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon atoms. Key signals include:
-
Carbonyl Carbon (C=O): The ester carbonyl is highly deshielded and will appear significantly downfield (δ 165-175 ppm).[1]
-
Aromatic Carbons: Multiple signals will be present in the δ 120-140 ppm range.
-
Aliphatic Carbons: The two ethyl chain carbons and the methyl ester carbon will appear in the upfield region (δ 15-60 ppm).[2]
-
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is an exceptionally powerful tool for identifying the presence or absence of specific functional groups.
For our parent compound, the key diagnostic peaks are:
-
N-H Stretch: Two medium-intensity peaks (for the symmetric and asymmetric stretches of the primary amine) are expected in the 3300-3500 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.[3]
-
C=O Stretch: A very strong, sharp absorption band for the ester carbonyl group is expected around 1720-1700 cm⁻¹.[4]
-
C-O Stretch: An intense band corresponding to the C-O single bond stretch of the ester will be visible in the 1300-1100 cm⁻¹ range.[5]
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
MS provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns upon ionization.
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass-to-charge ratio (m/z) will be observed. For this compound (C₁₀H₁₃NO₂), the expected exact mass is 179.09 g/mol .
-
Key Fragments: Common fragmentation pathways for benzoates include the loss of the alkoxy group (e.g., [M-31]⁺ for loss of •OCH₃) to form a stable acylium ion (m/z 105 for the benzoyl cation).[6] The ethylamine side chain can also cleave, leading to other characteristic fragments.
Comparative Spectroscopic Analysis of Analogs
Structural modifications to the parent molecule lead to predictable and diagnostic changes in the spectra. Here, we compare three logical analogs to illustrate these principles.
| Compound | Structure | Key ¹H NMR Changes (vs. Parent) | Key IR Changes (vs. Parent) | Molecular Ion (m/z) |
| Parent Compound: this compound | ![]() | δ ~3.8 (s, 3H, -OCH₃), broad -NH₂ signal | Two N-H bands ~3400 cm⁻¹, Strong C=O ~1715 cm⁻¹ | 179 |
| Analog 1: Methyl 2-(2-dimethylaminoethyl)benzoate (N-Alkylation) | ![]() | -NH₂ signal disappears. New strong singlet at δ ~2.3 (s, 6H, -N(CH₃)₂) appears. | N-H stretch bands disappear. | 207 (+28 Da) |
| Analog 2: Ethyl 2-(2-aminoethyl)benzoate (Ester Variation) | ![]() | -OCH₃ singlet disappears. New quartet at δ ~4.3 (q, 2H, -OCH₂CH₃) and triplet at δ ~1.3 (t, 3H, -OCH₂CH₃) appear.[7] | C=O and C-O ester bands may shift slightly (<10 cm⁻¹). | 193 (+14 Da) |
| Analog 3: Methyl 4-nitro-2-(2-aminoethyl)benzoate (Ring Substitution) | ![]() | Aromatic signals shift downfield due to the electron-withdrawing -NO₂ group. The splitting pattern simplifies due to the defined substitution pattern. | Two new, very strong bands appear for the nitro group: ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric). | 224 (+45 Da) |
Note: Images are illustrative representations of the chemical structures.
Validated Experimental Protocols
The integrity of spectroscopic data hinges on meticulous sample preparation and data acquisition. The following are standardized, self-validating protocols.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the analog in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. The use of a deuterated solvent is critical to avoid a massive, overwhelming solvent signal in the ¹H NMR spectrum.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its signal is defined as 0.00 ppm, providing a reliable reference point for all other chemical shifts.[1]
-
Instrument Setup: Place the tube in the NMR spectrometer. The instrument is first "locked" onto the deuterium signal of the solvent, which corrects for any magnetic field drift during the experiment. The magnetic field is then "shimmed" to optimize its homogeneity, resulting in sharp, well-resolved peaks.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. ¹³C acquisition requires significantly more scans due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to TMS.
General Experimental Workflow Diagram
Caption: General workflow for spectroscopic analysis.
FT-IR Spectroscopy Protocol
-
Sample Preparation (Solid): Grind a small amount (~1 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. KBr is used because it is transparent to IR radiation in the typical analysis range. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (Liquid): Place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Background Scan: Run a background spectrum of the empty sample compartment (or the KBr pellet/salt plates alone). This is crucial for subtracting signals from atmospheric CO₂ and water vapor, ensuring they are not misinterpreted as sample peaks.
-
Sample Scan: Place the sample in the spectrometer and acquire the spectrum. The instrument automatically subtracts the background spectrum from the sample spectrum.
-
Data Analysis: Identify the key absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile. High purity solvents are essential to avoid extraneous peaks.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common "soft" technique that keeps the molecule intact, allowing for clear observation of the molecular ion. Electron Impact (EI) is a "harder" technique that causes extensive fragmentation, which can be useful for structural elucidation.[6]
-
Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge (m/z) ratio by the mass analyzer (e.g., Time-of-Flight, TOF, or Quadrupole).
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to piece together the structure, confirming the presence of key substructures like the benzoyl group or the ethylamine side chain.
Structure-Spectra Correlation Diagram
Caption: Correlation between structure and spectral changes.
Conclusion
The structural verification of chemical compounds is a multi-faceted process where each piece of spectroscopic data corroborates the others. By understanding the foundational principles of NMR, IR, and Mass Spectrometry, researchers can predict how modifications to a parent structure like this compound will manifest in the resulting spectra. This predictive power, combined with rigorous experimental protocol, forms a robust and self-validating system for analysis. This guide provides the framework for researchers and drug development professionals to confidently characterize novel analogs, ensuring the integrity of their results and accelerating the pace of scientific discovery.
References
-
The Royal Society of Chemistry. Supplementary Information on Synthesis of Methyl Benzoate. Available at: [Link]
-
ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... Available at: [Link]
-
Journal of the American Chemical Society. Extending the Distance Range in Double Electron–Electron Resonance Measurements of Transition Metal Clusters. Available at: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Available at: [Link]
-
National Institutes of Health (PMC). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Available at: [Link]
-
MassBank. methyl benzoate - Mass Spectrum. Available at: [Link]
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The Royal Society of Chemistry. Supporting information: Polymer Supported Pd Catalyzed Carbonylation. Available at: [Link]
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MassBank of North America. METHYL BENZOATE; EI-B; MS. Available at: [Link]
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The Royal Society of Chemistry. Supporting information for Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. Available at: [Link]
-
Brainly. Provide the IR spectrum analysis for methyl benzoate. Available at: [Link]
-
Proprep. What does the methyl benzoate IR spectrum reveal?. Available at: [Link]
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A Comprehensive Guide to the Determination of the pKa of Methyl 2-(2-aminoethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Understanding the Ionization Behavior of Methyl 2-(2-aminoethyl)benzoate
This compound possesses two key functional groups that influence its acid-base properties: a primary aliphatic amine and a methyl ester of a benzoic acid derivative. The primary amine group (-NH2) is basic and will be protonated at acidic pH, while the ester group is generally considered neutral and does not have a pKa in the typical aqueous range. Therefore, the pKa of interest for this molecule is that of the conjugate acid of the primary amine.
The position of the aminoethyl group on the benzoate ring (ortho) can influence the pKa through electronic and steric effects. To fully appreciate the pKa of the target molecule, it is instructive to compare it with structurally related compounds.
Comparative Analysis with Structurally Similar Compounds
Table 1: Comparison of pKa Values for Structurally Related Amines and Benzoic Acid Derivatives
| Compound Name | Structure | Functional Group of Interest | Reported pKa | Reference |
| Ethylamine | CH₃CH₂NH₂ | Primary Aliphatic Amine | 10.67 - 10.8 | [1][2] |
| Aniline | C₆H₅NH₂ | Aromatic Amine | 4.61 | [3] |
| 2-Methylbenzoic acid | CH₃C₆H₄COOH | Carboxylic Acid | ~3.91 | [4] |
| Benzoic acid | C₆H₅COOH | Carboxylic Acid | ~4.20 | [4][5] |
Analysis of Comparative Data:
The pKa of the conjugate acid of a simple primary aliphatic amine like ethylamine is typically around 10.6-10.8.[1][2] The presence of the benzene ring in this compound will influence the basicity of the amino group. The electron-withdrawing effect of the benzene ring and the methyl ester group would be expected to decrease the basicity of the amino group, thus lowering its pKa compared to ethylamine. However, the ethyl spacer between the amine and the ring mitigates this effect to a large extent. Therefore, the pKa of this compound is expected to be slightly lower than that of ethylamine.
The pKa of benzoic acid and its derivatives, such as 2-methylbenzoic acid, are in the range of 3.9-4.2.[4][5] This reflects the acidity of the carboxylic acid proton. In this compound, the carboxylic acid is esterified, so this pKa is not relevant.
Experimental Determination of pKa
Accurate pKa determination requires precise experimental methodology. The choice of method depends on the compound's properties, such as solubility and chromophoric characteristics. Here, we detail two common and reliable methods: Potentiometric Titration and UV-Vis Spectrophotometry.
Potentiometric Titration
This is the most direct and widely used method for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
Workflow for Potentiometric pKa Determination
Potentiometric Titration Workflow
Detailed Protocol for Potentiometric Titration:
-
Solution Preparation:
-
Accurately weigh approximately 10-20 mg of this compound hydrochloride. The hydrochloride salt ensures the amine is fully protonated at the start.
-
Dissolve the sample in a known volume (e.g., 50 mL) of deionized, degassed water. Degassing is crucial to remove dissolved CO₂ which can interfere with the titration.
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Place the beaker with the sample solution on a magnetic stirrer and immerse the calibrated pH electrode and a temperature probe.
-
Use a calibrated burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point. This is the point where half of the protonated amine has been neutralized.
-
For more accurate determination, the equivalence point can be identified from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V). The pKa is then the pH at half of this volume.
-
UV-Vis Spectrophotometry
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The aromatic ring in this compound makes it a good candidate for this technique.
Workflow for Spectrophotometric pKa Determination
Spectrophotometric Titration Workflow
Detailed Protocol for UV-Vis Spectrophotometry:
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue).
-
Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa (e.g., from pH 8 to 12).
-
-
Spectral Acquisition:
-
For each buffer solution, add a small, constant aliquot of the stock solution to ensure the final concentration of the analyte is the same in all samples.
-
Record the UV-Vis absorbance spectrum for each sample over a relevant wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the protonated and deprotonated forms of the amine is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B)/(A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated form (at low pH), and A_B is the absorbance of the deprotonated form (at high pH).
-
Conclusion and Recommendations
-
Prediction: Based on the pKa of ethylamine, the pKa of the conjugate acid of this compound is anticipated to be in the range of 9.5 to 10.5.
-
Experimental Approach: For a definitive value, potentiometric titration is recommended as the primary method due to its directness and high precision. UV-Vis spectrophotometry serves as an excellent orthogonal method to validate the results, provided the compound exhibits a suitable chromophore that is sensitive to protonation.
By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently determine the pKa of this compound, enabling a deeper understanding of its chemical behavior and facilitating its application in various scientific endeavors.
References
- A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate | Request PDF. (2000).
-
Showing metabocard for Methyl benzoate (HMDB0033968) - Human Metabolome Database. (n.d.). Retrieved from [Link]
-
Methyl benzoate - Wikipedia. (n.d.). Retrieved from [Link]
-
Methyl 2-[2-acetamidoethyl(methyl)amino]benzoate | C13H18N2O3 - PubChem. (n.d.). Retrieved from [Link]
-
p-Aminoethylbenzoate | C9H10NO2- | CID 131718822 - PubChem. (n.d.). Retrieved from [Link]
-
How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino Chemical Co., Ltd. (2025). Retrieved from [Link]
-
Development of Methods for the Determination of pKa Values - PMC. (n.d.). Retrieved from [Link]
-
Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point - YouTube. (2021). Retrieved from [Link]
- US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents. (n.d.).
-
What is the pKa value of ethylamine and aniline? - Quora. (2023). Retrieved from [Link]
-
DETERMINATION OF pKa OF GLYCINE - eGyanKosh. (n.d.). Retrieved from [Link]
-
Kraft, A. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometri Acid-Base Titration Data with Difference Plots. Journal of Chemical Education 80(5): 554-559. - Science and Education Publishing. (n.d.). Retrieved from [Link]
-
Synthesis of Methyl Benzoate Lab - YouTube. (2020). Retrieved from [Link]
-
pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022). Retrieved from [Link]
-
Benzoic acid, 3-methyl-, methyl ester | C9H10O2 | CID 7435 - PubChem. (n.d.). Retrieved from [Link]
-
Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks. (2025). Retrieved from [Link]
-
Ethylamine - Wikipedia. (n.d.). Retrieved from [Link]
-
METHYL BENZOATE - Ataman Kimya. (n.d.). Retrieved from [Link]
-
Chemical Properties of Benzoic acid, methyl ester (CAS 93-58-3) - Cheméo. (n.d.). Retrieved from [Link]
-
(PDF) Methyl 2-amino-5-bromobenzoate - ResearchGate. (n.d.). Retrieved from [Link]
-
1 M benzoic acid (pK_(a)=4.2) and 1 M C_(6)H_(5)COONa solutions are given separately. What is th... - YouTube. (2023). Retrieved from [Link]
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A Comparative Guide to the X-ray Crystallography of Methyl 2-Aminobenzoate Derivatives
This guide provides an in-depth technical comparison of the single-crystal X-ray diffraction (SCXRD) analysis of methyl 2-aminobenzoate derivatives. While the primary focus is on elucidating the structural nuances of these compounds, this document will use methyl 2-amino-5-bromobenzoate and methyl 2-amino-5-chlorobenzoate as illustrative examples due to the availability of comprehensive crystallographic data in the public domain. The principles and methodologies described herein are directly applicable to the broader class of methyl 2-(2-aminoethyl)benzoate derivatives, offering researchers, scientists, and drug development professionals a robust framework for structural characterization.
The three-dimensional arrangement of atoms within a molecule is fundamental to its chemical behavior, physical properties, and biological activity. For pharmaceutical development, understanding the precise molecular geometry and intermolecular interactions is paramount for rational drug design and the development of new materials. Single-crystal X-ray diffraction stands as the definitive technique for acquiring this atomic-level information.[1]
This guide will navigate through the critical steps of synthesis, crystallization, and crystallographic analysis, providing both theoretical grounding and practical, field-proven insights.
The Significance of Structural Elucidation
Methyl 2-aminobenzoate (methyl anthranilate) and its derivatives are important scaffolds in medicinal chemistry and materials science. The introduction of different substituents to the aromatic ring or the amine group can significantly alter the molecule's conformation, crystal packing, and, consequently, its properties. X-ray crystallography provides precise measurements of bond lengths, bond angles, and torsion angles, and reveals the nature of non-covalent interactions such as hydrogen bonds and van der Waals forces that govern the supramolecular assembly in the solid state.
Experimental Protocols: A Self-Validating Workflow
The successful determination of a crystal structure is contingent on a meticulously executed experimental workflow, from the synthesis of the target compound to the final refinement of the crystallographic data. Each step is designed to validate the outcome of the previous one, ensuring the integrity of the final structural model.
Synthesis of Methyl 2-Amino-5-halobenzoates
The synthesis of the title compounds, methyl 2-amino-5-bromobenzoate and methyl 2-amino-5-chlorobenzoate, can be achieved through a two-step process starting from 2-aminobenzoic acid.[2]
Step 1: Halogenation of 2-Aminobenzoic Acid
-
Reaction Setup: To a solution of 2-aminobenzoic acid (10 g, 66 mmol) in dimethylformamide (DMF, 40 mL), add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (66 mmol).
-
Reaction Execution: Heat the reaction mixture to 100 °C for 40 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, the mixture is left to stand overnight. The reaction mixture is then slowly poured into ice-water (150 mL) to precipitate the halogenated aminobenzoic acid. The solid is collected by filtration, washed with water, and then dissolved in ethyl acetate. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the intermediate 2-amino-5-halobenzoic acid.
Step 2: Esterification of 2-Amino-5-halobenzoic Acid
-
Reaction Setup: To a solution of the 2-amino-5-halobenzoic acid (20 mmol) in methanol (60 mL), add thionyl chloride (60 mmol) dropwise at 0 °C.
-
Reaction Execution: The resulting suspension is refluxed overnight.
-
Work-up and Isolation: The solvent is evaporated, and the residue is taken up in ethyl acetate. The solution is washed with a 10% sodium hydroxide solution, dried over anhydrous magnesium sulfate, filtered, and concentrated to afford the desired methyl 2-amino-5-halobenzoate.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The slow evaporation technique is a widely used and effective method for growing single crystals of small organic molecules.
-
Solvent Selection: Dissolve the purified methyl 2-amino-5-halobenzoate in a suitable solvent, such as methanol, to create a saturated or near-saturated solution.[2][3]
-
Crystal Growth: Loosely cover the container to allow for slow evaporation of the solvent at room temperature. Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.
-
Crystal Harvesting: Carefully select a well-formed crystal of suitable size (typically 0.1-0.3 mm in each dimension) for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction Analysis
The selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect the crystal from radiation damage.
-
Data Collection: A modern X-ray diffractometer equipped with a sensitive detector is used to collect the diffraction data. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate crystal structure.
Comparative Crystallographic Data
The following table presents a comparison of the key crystallographic parameters for methyl 2-amino-5-bromobenzoate and methyl 2-amino-5-chlorobenzoate. This data provides a quantitative basis for understanding the structural effects of substituting a chlorine atom with a bromine atom.
| Parameter | Methyl 2-amino-5-bromobenzoate[1][3] | Methyl 2-amino-5-chlorobenzoate[1][2] |
| Chemical Formula | C₈H₈BrNO₂ | C₈H₈ClNO₂ |
| Molecular Weight ( g/mol ) | 230.05 | 185.60 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁/c |
| a (Å) | 3.9852(2) | 3.9480(8) |
| b (Å) | 9.1078(5) | 9.0230(18) |
| c (Å) | 12.1409(7) | 12.018(2) |
| β (°) | 95.238(3) | 94.10(3) |
| Volume (ų) | 438.83(4) | 427.02(15) |
| Z (molecules/unit cell) | 2 | 2 |
| Temperature (K) | 296 | 293 |
| Radiation | Mo Kα | Mo Kα |
Analysis of the Data:
The data reveals that both compounds crystallize in the monoclinic system. The substitution of chlorine with the larger bromine atom leads to a predictable increase in the unit cell volume. The space group for the chloro-derivative is centrosymmetric (P2₁/c), while that for the bromo-derivative is non-centrosymmetric (P2₁). This difference in space group indicates a different packing arrangement of the molecules in the crystal lattice, which can have significant implications for the material's bulk properties.
Visualization of the Crystallographic Workflow
The following diagram illustrates the logical flow of the experimental process, from synthesis to the final crystal structure.
Sources
A Comparative Guide to the Synthesis of Methyl 2-(2-aminoethyl)benzoate for Researchers and Drug Development Professionals
Methyl 2-(2-aminoethyl)benzoate is a key structural motif and a valuable building block in the synthesis of a variety of pharmacologically active molecules and other specialty chemicals. Its bifunctional nature, possessing both a primary amine and a methyl ester, allows for diverse chemical modifications, making it an attractive starting material for drug discovery and development. This guide provides an in-depth comparison of two distinct synthetic routes to this important intermediate, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable pathway for their specific needs.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached from several different precursors and chemical transformations. In this guide, we will explore and compare two robust and practical synthetic routes:
-
Route 1: The Gabriel Synthesis Pathway starting from Methyl 2-Methylbenzoate. This classical approach involves the introduction of the nitrogen functionality via a phthalimide group, ensuring the formation of a primary amine and avoiding over-alkylation.
-
Route 2: The Nitrile Reduction Pathway starting from 2-Nitrotoluene. This route introduces the two-carbon ethyl chain and the amino group in a stepwise manner, culminating in the reduction of a nitrile intermediate.
Each route will be evaluated based on its overall yield, step-economy, reagent availability and cost, reaction conditions, and safety considerations.
Route 1: The Gabriel Synthesis Pathway
This synthetic route commences with the readily available starting material, methyl 2-methylbenzoate, and proceeds through a two-step sequence involving a free-radical bromination followed by a Gabriel synthesis.
Overall Transformation
Caption: Workflow for the Gabriel Synthesis Pathway.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 2-(Bromomethyl)benzoate
This initial step involves the benzylic bromination of methyl 2-methylbenzoate using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reaction: To a solution of methyl 2-methylbenzoate (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl4), add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.
-
Conditions: The reaction mixture is heated to reflux under an inert atmosphere for several hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude Methyl 2-(bromomethyl)benzoate can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Gabriel Synthesis of this compound
The second step employs the Gabriel synthesis, a reliable method for the preparation of primary amines.
-
Reaction: The purified Methyl 2-(bromomethyl)benzoate (1 equivalent) is dissolved in a polar aprotic solvent like dimethylformamide (DMF). To this solution, potassium phthalimide (1.1 equivalents) is added.
-
Conditions: The reaction mixture is heated, typically in the range of 80-100 °C, for several hours until the starting material is consumed (monitored by TLC).
-
Intermediate Isolation: The resulting N-substituted phthalimide intermediate can be isolated by pouring the reaction mixture into water and filtering the precipitated solid.
-
Hydrazinolysis: The isolated phthalimide intermediate is then suspended in ethanol, and hydrazine hydrate (1.2 equivalents) is added. The mixture is heated to reflux for a few hours.
-
Work-up: After cooling, the phthalhydrazide byproduct precipitates and is removed by filtration. The filtrate, containing the desired product, is concentrated. The residue is then taken up in an organic solvent and washed with an aqueous base to remove any remaining phthalhydrazide. The organic layer is dried and concentrated to afford this compound.
Discussion of Route 1
Expertise & Experience: The Gabriel synthesis is a well-established and dependable method for the synthesis of primary amines, effectively preventing the formation of secondary and tertiary amine byproducts that can plague simpler amination reactions. The initial bromination step is a standard free-radical reaction, though careful control of conditions is necessary to avoid multiple brominations.
Trustworthiness: The step-wise nature of this route allows for the isolation and purification of the intermediate, ensuring the final product's purity. The byproducts of each step are easily removed, simplifying the purification process.
Route 2: The Nitrile Reduction Pathway
This alternative synthetic strategy begins with 2-nitrotoluene and involves the construction of the ethylamine side chain through a series of transformations, with the key final step being the reduction of a nitrile.
Overall Transformation
Caption: Workflow for the Nitrile Reduction Pathway.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 2-(cyanomethyl)benzoate
This route can be conceptualized to start from 2-nitrotoluene, which would first be oxidized to 2-nitrobenzaldehyde. The aldehyde can then be converted to the corresponding cyanohydrin, which can be further transformed into the cyanomethyl ester. A more direct, albeit multi-step, industrial synthesis of a similar compound, methyl 3-(cyanomethyl)benzoate, has been reported starting from m-toluic acid.[1] A plausible laboratory-scale synthesis of the ortho-isomer would proceed as follows:
-
Starting Material: Methyl 2-bromobenzoate.
-
Reaction: A Rosenmund–von Braun reaction can be employed. Methyl 2-bromobenzoate (1 equivalent) is reacted with copper(I) cyanide (1.2 equivalents) in a high-boiling polar solvent such as DMF or N-methyl-2-pyrrolidone (NMP).
-
Conditions: The reaction mixture is heated to a high temperature, typically in the range of 150-200 °C, for several hours.
-
Work-up: After cooling, the reaction mixture is poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted with an organic solvent.
-
Purification: The crude Methyl 2-(cyanomethyl)benzoate is purified by vacuum distillation or column chromatography.
Step 2: Reduction of Methyl 2-(cyanomethyl)benzoate to this compound
The final step is the reduction of the nitrile functionality to a primary amine.
-
Reaction: The purified Methyl 2-(cyanomethyl)benzoate (1 equivalent) is dissolved in a suitable solvent, typically methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amines.
-
Catalyst: A hydrogenation catalyst such as Raney Nickel or a palladium-based catalyst is added.
-
Conditions: The reaction is carried out in a hydrogenation apparatus under a hydrogen atmosphere. The pressure and temperature can be varied to optimize the reaction rate and selectivity.
-
Work-up: Upon completion of the reaction (indicated by the cessation of hydrogen uptake), the catalyst is carefully filtered off. The filtrate is then concentrated under reduced pressure to yield the desired product.
-
Purification: The crude amine can be further purified by distillation under reduced pressure.
Discussion of Route 2
Expertise & Experience: The reduction of nitriles is a common and effective method for the synthesis of primary amines. Catalytic hydrogenation is often the method of choice due to its clean nature and high yields. The synthesis of the cyanomethyl intermediate can be more challenging, with the Rosenmund–von Braun reaction requiring high temperatures and careful work-up.
Trustworthiness: This route can provide high yields in the final reduction step. However, the synthesis of the nitrile precursor can be lower-yielding and require more specialized conditions. The purity of the final product is highly dependent on the efficiency of the catalyst removal and the suppression of side reactions during hydrogenation.
Performance Comparison
| Parameter | Route 1: Gabriel Synthesis Pathway | Route 2: Nitrile Reduction Pathway |
| Starting Material | Methyl 2-Methylbenzoate | 2-Nitrotoluene (multi-step to intermediate) or Methyl 2-bromobenzoate |
| Number of Steps | 2 | 2 (from bromobenzoate) or more (from nitrotoluene) |
| Key Reactions | Free-radical bromination, Gabriel synthesis | Nucleophilic substitution (cyano-de-bromination), Nitrile reduction |
| Reagent Safety | NBS is a hazardous solid. Hydrazine is toxic and corrosive. | Copper(I) cyanide is highly toxic. Hydrogen gas is flammable. |
| Reaction Conditions | Refluxing solvents, moderate heating. | High temperatures for nitrile formation, high pressure for hydrogenation. |
| Overall Yield | Generally moderate to good. | Can be high, but dependent on the efficiency of the nitrile synthesis. |
| Scalability | Generally scalable with appropriate engineering controls. | High-pressure hydrogenation requires specialized equipment for large scale. |
Senior Application Scientist's Recommendation
The choice between these two synthetic routes will ultimately depend on the specific requirements of the researcher or organization, including available equipment, scale of synthesis, and cost considerations.
Route 1 (Gabriel Synthesis Pathway) is often the preferred method for laboratory-scale synthesis due to its reliability and the avoidance of over-alkylation byproducts. The reaction conditions are generally milder than those required for the Rosenmund–von Braun reaction in Route 2. While hydrazine is a hazardous reagent, its handling is manageable on a lab scale with proper safety precautions. This route offers a predictable and robust pathway to high-purity this compound.
Route 2 (Nitrile Reduction Pathway) can be a very efficient route, particularly if a reliable and high-yielding procedure for the synthesis of Methyl 2-(cyanomethyl)benzoate is established. The catalytic hydrogenation step is atom-economical and typically proceeds with high yield and selectivity. However, the high temperatures and the use of highly toxic cyanide in the precursor synthesis, as well as the need for high-pressure hydrogenation equipment, may make this route less accessible for some laboratories and more suited for an industrial setting where such conditions can be safely managed.
References
-
Organic Syntheses, Coll. Vol. 4, p.136 (1963); Vol. 34, p.18 (1954). Link
-
Gabriel, S. Ueber eine Gruppe organischer Amine. Ber. Dtsch. Chem. Ges.1887 , 20 (2), 2224–2236. Link
-
Ing, H. R.; Manske, R. H. F. A modification of the Gabriel synthesis of amines. J. Chem. Soc.1926 , 2348-2351. Link
-
Mowry, D. T. The Preparation of Nitriles. Chem. Rev.1948 , 42 (2), 189–283. Link
-
CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents. Link
-
Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons, 2001. Link
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(2-aminoethyl)benzoate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 2-(2-aminoethyl)benzoate. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these protocols is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is structured to explain not just the "how," but the critical "why" behind each procedural step, grounding our actions in established principles of chemical safety and environmental stewardship.
Section 1: Hazard Assessment & Characterization
The primary hazards are associated with the aromatic amine group, which can be toxic and may allow for dermal absorption[1]. General safety protocols for handling aromatic amines should be observed[1][2][3]. The benzoate ester component contributes to its classification as harmful if swallowed and a potential irritant[4][5].
| Hazard Classification (Inferred) | Description | Primary Concern |
| Acute Toxicity (Oral) | Harmful if swallowed, based on data for Methyl Benzoate and other benzoates[4][5][6]. | Accidental ingestion can lead to systemic effects. |
| Skin & Eye Irritation | May cause skin and serious eye irritation[6]. Aromatic amines can be skin irritants[1]. | Direct contact can cause local inflammation and discomfort. |
| Respiratory Irritation | Vapors or aerosols may cause respiratory irritation[6][7]. | Inhalation should be minimized through proper ventilation. |
| Aquatic Toxicity | Harmful to aquatic life[8][9]. | Improper disposal can damage ecosystems. Discharge into the environment must be avoided[4][8]. |
Causality of Hazards: The toxicity of this compound is linked to its functional groups. The amino group on the benzene ring makes it an aromatic amine, a class of compounds known for potential systemic toxicity[1]. The ester functional group can be hydrolyzed in vivo, and while Methyl Benzoate itself is readily biodegradable[4][8], the parent compound and its metabolites can exert toxic effects before degradation.
Section 2: The Regulatory Framework for Chemical Waste
All laboratory waste disposal is governed by stringent regulations. In the United States, the two primary agencies setting these standards are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA defines and regulates hazardous waste[10]. A chemical is deemed hazardous if it is specifically "listed" (F, K, P, or U-lists) or exhibits a hazardous "characteristic" of ignitability, corrosivity, reactivity, or toxicity[10][11][12]. While this compound is not a specifically listed waste, its inherent toxicity means it must be managed as a characteristic hazardous waste.
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about the hazards of chemicals in the workplace, which includes safe handling and emergency procedures relevant to disposal[2][13].
Therefore, the disposal plan for this compound must be a self-validating system that assumes it is a regulated hazardous waste, ensuring the highest level of safety and compliance. Under no circumstances should this chemical be disposed of via drain or sewer systems [4][11][14].
Section 3: Standard Operating Procedure (SOP) for Disposal
This protocol outlines the precise, step-by-step methodology for collecting and disposing of this compound waste.
Experimental Protocol: Waste Collection and Handling
-
Personal Protective Equipment (PPE): Before handling the waste, don the following mandatory PPE:
-
Nitrile gloves (check for breakthrough time; aromatic amines may permeate some gloves[1]).
-
Splash-proof safety goggles or a face shield.
-
A properly buttoned laboratory coat.
-
-
Waste Segregation & Containerization:
-
Designate a Waste Stream: This compound should be disposed of in a container designated for non-halogenated organic liquid waste .
-
Select an Appropriate Container: Use a chemically resistant, leak-proof container with a screw-top cap. High-density polyethylene (HDPE) or glass containers are appropriate. Do not use metal containers for any waste stream that could have acidic or basic properties[15]. The container must be in good condition, free of cracks or residue on the outside.
-
Prevent Incompatibility: NEVER mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases[7]. Mixing incompatible chemicals is a primary cause of laboratory accidents. Waste streams must be carefully segregated[16].
-
-
Hazardous Waste Labeling:
-
Immediately upon starting a waste container, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department[15][17].
-
Complete the label with the following information:
-
Full Chemical Name: "this compound" (avoid abbreviations). List all components if it is a mixture.
-
Concentration/Quantity: Estimate the percentage of each component.
-
Hazard Characteristics: Check the appropriate boxes (e.g., "Toxic").
-
-
-
Accumulation and Storage in a Satellite Accumulation Area (SAA):
-
Location: Store the waste container in a designated SAA, which must be at or near the point of generation (e.g., in the laboratory where the waste is produced)[11][15].
-
Container Management: The waste container must be kept closed at all times except when adding waste[11][16]. This minimizes the release of vapors.
-
Secondary Containment: Place the container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents spills from spreading.
-
Volume Limits: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent splashing during transport[15].
-
-
Arranging for Final Disposal:
-
Once the container is full (or within the time limit specified by your institution, often 90 days[15]), submit a chemical waste collection request to your EHS department[16][17].
-
Do not allow full containers to accumulate in the lab[16]. Ensure they are picked up by licensed waste disposal personnel in a timely manner[18].
-
Section 4: Spill and Emergency Procedures
Proper preparation for accidental releases is a critical component of safe chemical handling.
-
For Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated. If necessary, work within a chemical fume hood.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities.
-
Carefully scoop the absorbent material into a designated container for solid hazardous waste.
-
Clean the spill area with soap and water.
-
Label the container with all contaminants and dispose of it as hazardous waste.
-
-
For Large Spills (>100 mL) or Spills Outside a Ventilated Area:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's emergency response line or EHS department.
-
Prevent entry into the area.
-
Provide emergency responders with the Safety Data Sheet (or information on hazards) upon their arrival.
-
Section 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. The procedures detailed in this guide for this compound are rooted in a conservative assessment of its hazards and alignment with federal and institutional safety standards. By integrating these steps into our daily laboratory operations, we uphold our commitment to safety, compliance, and the long-term health of our environment.
References
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New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Methyl Benzoate. NJ.gov. [Link]
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Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Methyl benzoate. Chemos.de. [Link]
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Alfa Aesar. (2011). Material Safety Data Sheet: Methyl benzoate. Alfa.com. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Vumc.org. [Link]
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Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section III: Chapter 1. Osha.gov. [Link]
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U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Epa.gov. [Link]
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Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Sodium benzoate. Chemos.de. [Link]
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ResearchGate. (2025). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Researchgate.net. [Link]
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University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Upenn.edu. [Link]
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University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. Essr.umd.edu. [Link]
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Occupational Safety and Health Administration. Hazard Classification Guidance for Manufacturers, Importers, and Employers. Osha.gov. [Link]
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Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?. Stericycle.co.uk. [Link]
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U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Epa.gov. [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Gaiaca.com. [Link]
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Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso.de. [Link]
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U.S. Environmental Protection Agency. Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. Epa.gov. [Link]
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Cole-Parmer. Material Safety Data Sheet - Sodium Benzoate. Coleparmer.com. [Link]
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Reddit. (2016). Affecting Reactivity of Methyl Benzoate w/ Substituents. Reddit.com. [Link]
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Occupational Safety and Health Administration. Worker Exposures to Volatile Amines. Osha.gov. [Link]
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PubChem. Methyl 2-[2-acetamidoethyl(methyl)amino]benzoate. Pubchem.ncbi.nlm.nih.gov. [Link]
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C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Youtube.com. [Link]
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University of South Florida. (2023). Guide to Chemical Waste Disposal in Chemistry Lab (USF). Youtube.com. [Link]
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International Labour Organization. (2021). ICSC 1187 - METHYL BENZOATE. Ilo.org. [Link]
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Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Creativesafetysupply.com. [Link]
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Navigating the Safe Handling of Methyl 2-(2-aminoethyl)benzoate: A Guide to Personal Protective Equipment and Operational Best Practices
Hazard Identification and Risk Assessment: Understanding the Adversary
Before any laboratory work commences, a thorough understanding of the potential hazards is critical. Based on the data for its structural analogs, Methyl 2-(2-aminoethyl)benzoate is anticipated to present the following risks:
-
Skin Irritation: May cause skin irritation upon direct contact.[1]
-
Eye Irritation: Can lead to serious eye irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1]
-
Harmful if Swallowed: Ingestion can be harmful to health.[1]
Table 1: Hazard Classification of a Structurally Similar Compound (Methyl (S)-2-(1-aminoethyl)benzoate hcl) [1]
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
This information underscores the necessity of a multi-faceted PPE strategy to prevent exposure through all potential routes: dermal, ocular, and respiratory.
The Core of Protection: A Detailed PPE Protocol
The selection of appropriate PPE is not merely a checklist item but a scientifically-driven decision to establish a barrier between the researcher and the chemical.
Hand Protection: The First Line of Defense
Directive: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[2]
-
Rationale: The primary route of accidental exposure in a laboratory setting is through skin contact. Chemical-resistant gloves are essential to prevent irritation and potential absorption.
-
Recommended Glove Material: While specific breakthrough times for this compound are not available, for similar esters, nitrile or butyl rubber gloves are generally recommended. Always consult the glove manufacturer's compatibility charts for specific chemicals.
Eye and Face Protection: Shielding Against the Unseen
Directive: Use safety glasses with side-shields conforming to EN166, or equivalent standards like NIOSH (US).[2] For operations with a higher risk of splashing, a face shield should be worn in addition to safety glasses.
-
Rationale: The potential for serious eye irritation necessitates robust eye protection. Side-shields on safety glasses provide protection from splashes from the side. A face shield offers a broader area of protection for the entire face.
Skin and Body Protection: A Comprehensive Barrier
Directive: Wear a lab coat at all times. For tasks with a significant risk of splashing or contamination, consider the use of a chemical-resistant apron or coveralls.
-
Rationale: A standard lab coat prevents minor splashes from reaching personal clothing and skin. For larger quantities or more hazardous operations, enhanced body protection is a prudent measure.
Respiratory Protection: Guarding the Airways
Directive: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridge is recommended.[2] Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2]
-
Rationale: The potential for respiratory tract irritation from dust or aerosols requires the use of respiratory protection, especially when handling the solid form or when generating aerosols. The level of protection should be commensurate with the scale of the operation and the potential for airborne contamination.
Operational Blueprint: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure.
Pre-Operational Checklist
-
Information Review: Thoroughly read and understand this safety guide and any available safety data for similar compounds.
-
PPE Inspection: Inspect all PPE for damage or defects before use.
-
Engineering Controls: Ensure that a chemical fume hood is available and functioning correctly.
-
Emergency Equipment: Verify the location and operational status of the nearest safety shower and eyewash station.
Handling Procedure
-
Work Area Preparation: Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing and Transfer: When weighing the solid compound, do so in a manner that minimizes dust generation. Use a spatula for transfers and avoid pouring the powder.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.
Spill Management
-
Evacuation: In the event of a spill, evacuate non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep up the material to avoid creating dust.
-
Cleanup: Place the absorbed or swept material into a sealed, labeled container for proper disposal. Clean the spill area with a suitable solvent, followed by soap and water.
-
PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.
Disposal Protocol: Responsible Stewardship
Directive: Waste material must be disposed of in accordance with national and local regulations. Leave chemicals in original containers. No mixing with other waste. Handle uncleaned containers like the product itself.[3]
-
Container Management: Do not rinse empty containers and dispose of them as chemical waste.
-
Waste Stream: Dispose of waste this compound and any contaminated materials in a designated hazardous waste container.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- Capot Chemical. (2026). MSDS of methyl 3-(2-aminoethyl)benzoate HCL.
- Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Methyl benzoate.
- CymitQuimica. (2024). Safety Data Sheet: Methyl (S)-2-(1-aminoethyl)benzoate hcl.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




